molecular formula C15H12O2 B556772 2-Hydroxy-5-dibenzosuberone CAS No. 17910-73-5

2-Hydroxy-5-dibenzosuberone

Cat. No.: B556772
CAS No.: 17910-73-5
M. Wt: 224.25 g/mol
InChI Key: MSGQRAAQALHWFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-5-dibenzosuberone, also known as 2-Hydroxy-5-dibenzosuberone, is a useful research compound. Its molecular formula is C15H12O2 and its molecular weight is 224.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Hydroxy-5-dibenzosuberone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxy-5-dibenzosuberone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-hydroxytricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O2/c16-12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)15(14)17/h1-4,7-9,16H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSGQRAAQALHWFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)O)C(=O)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90426533
Record name 2-Hydroxy-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17910-73-5
Record name 2-Hydroxy-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Hydroxy-5-dibenzosuberone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-Hydroxy-5-dibenzosuberone, a key intermediate in the development of various pharmaceutical compounds. The following sections detail the multi-step synthesis, including experimental protocols, quantitative data, and visual representations of the reaction workflows.

Introduction

2-Hydroxy-5-dibenzosuberone, also known as 2-hydroxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one, is a tricyclic compound of significant interest in medicinal chemistry. Its structural motif is a core component of various biologically active molecules. The synthesis of this compound is a multi-step process that typically involves the formation of a methoxy-substituted precursor followed by a demethylation step to yield the final hydroxylated product. While detailed synthesis pathways can be proprietary, the route outlined below represents a common and logical approach based on established organic chemistry principles.[1]

Proposed Synthesis Pathway Overview

The most plausible synthetic route to 2-Hydroxy-5-dibenzosuberone involves a three-stage process:

  • Stage 1: Synthesis of 2-(4-Methoxybenzyl)benzoic Acid. This stage begins with a Friedel-Crafts acylation reaction to form a benzoylbenzoic acid derivative, which is then reduced to the key benzylbenzoic acid intermediate.

  • Stage 2: Intramolecular Cyclization to form 2-Methoxy-5-dibenzosuberone. The intermediate from Stage 1 undergoes an intramolecular cyclization to form the dibenzosuberone core with a methoxy group at the 2-position.

  • Stage 3: Demethylation to 2-Hydroxy-5-dibenzosuberone. The final step involves the cleavage of the methyl ether to yield the desired 2-hydroxy-5-dibenzosuberone.

The following diagram illustrates the overall logical workflow of this synthesis pathway.

Synthesis_Workflow Start Starting Materials Stage1 Stage 1: Synthesis of 2-(4-Methoxybenzyl)benzoic Acid Start->Stage1 Stage2 Stage 2: Intramolecular Cyclization Stage1->Stage2 Stage3 Stage 3: Demethylation Stage2->Stage3 End 2-Hydroxy-5-dibenzosuberone Stage3->End Friedel_Crafts_Acylation cluster_reactants Reactants cluster_reagents Reagents Anisole Anisole Product 2-(4-Methoxybenzoyl)benzoic Acid Anisole->Product 1 PhthalicAnhydride Phthalic Anhydride PhthalicAnhydride->Product 2 AlCl3 Aluminum Chloride (AlCl3) AlCl3->Product Catalyst Benzene Benzene (Solvent) Benzene->Product Solvent Intramolecular_Cyclization StartingMaterial 2-(4-Methoxybenzyl)benzoic Acid Product 2-Methoxy-10,11-dihydro-5H- dibenzo[a,d]cyclohepten-5-one StartingMaterial->Product Reagent Polyphosphoric Acid (PPA) Reagent->Product Dehydrating Agent Demethylation StartingMaterial 2-Methoxy-5-dibenzosuberone Product 2-Hydroxy-5-dibenzosuberone StartingMaterial->Product Reagent Boron Tribromide (BBr3) Reagent->Product Demethylating Agent

References

Physicochemical Properties of 2-Hydroxy-5-dibenzosuberone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Hydroxy-5-dibenzosuberone (CAS No: 17910-73-5), a key intermediate in the synthesis of various pharmaceuticals, particularly tricyclic antidepressants.[1] This document outlines available quantitative data, details relevant experimental protocols for property determination, and presents a visualization of the pertinent biological signaling pathway associated with the drug class derived from this core structure.

Core Physicochemical Data

The following table summarizes the known physicochemical properties of 2-Hydroxy-5-dibenzosuberone. It is important to note that while some data are experimentally determined, others are predicted values and should be considered as such.

PropertyValueData TypeSource(s)
Molecular Formula C₁₅H₁₂O₂N/A[1][2]
Molecular Weight 224.26 g/mol Calculated[1][2]
Appearance Greyish powderExperimental[1][3]
Melting Point 140-144 °CExperimental[1]
Boiling Point 308.543 °C at 760 mmHgPredicted[2]
Density 1.098 g/cm³Predicted[2]
Solubility Soluble in organic solventsQualitative[1]
pKa Data not availableN/A
logP Data not availableN/A
Refractive Index 1.65Predicted[2]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These are generalized protocols and may require optimization for the specific characteristics of 2-Hydroxy-5-dibenzosuberone.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state and is a crucial indicator of purity.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Spatula

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of the finely powdered 2-Hydroxy-5-dibenzosuberone is introduced into the open end of a capillary tube. The tube is then gently tapped to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, heating block, and thermometer.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range represents the melting point of the substance. A narrow melting range (0.5-1 °C) is indicative of a pure compound.

Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a specific solvent at a given temperature.

Apparatus:

  • Vials with tight-fitting caps

  • Analytical balance

  • Constant temperature shaker or water bath

  • Filtration device (e.g., syringe filters)

  • Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Sample Preparation: An excess amount of 2-Hydroxy-5-dibenzosuberone is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a vial. The presence of excess solid is crucial to ensure saturation.

  • Equilibration: The vials are sealed and placed in a constant temperature shaker or water bath. The mixture is agitated for a prolonged period (typically 24-72 hours) to allow the system to reach equilibrium.

  • Phase Separation: Once equilibrium is reached, the agitation is stopped, and the undissolved solid is allowed to settle.

  • Sampling and Analysis: A sample of the supernatant is carefully withdrawn and immediately filtered to remove any undissolved particles. The concentration of 2-Hydroxy-5-dibenzosuberone in the filtrate is then determined using a suitable analytical technique. The resulting concentration represents the solubility of the compound in that solvent at the specified temperature.

pKa Determination (Potentiometric Titration)

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a phenolic compound like 2-Hydroxy-5-dibenzosuberone, this value indicates the pH at which the hydroxyl group is 50% ionized.

Apparatus:

  • pH meter with a calibrated electrode

  • Burette

  • Stir plate and stir bar

  • Beaker

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

Procedure:

  • Sample Preparation: A known amount of 2-Hydroxy-5-dibenzosuberone is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent (e.g., ethanol) to ensure solubility.[4][5]

  • Titration: The solution is placed in a beaker with a stir bar, and the pH electrode is immersed. The standardized base is added in small, precise increments from the burette. After each addition, the solution is allowed to stabilize, and the pH is recorded.[6]

  • Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The equivalence point, where the acid has been completely neutralized by the base, is identified from the steepest part of the curve. The half-equivalence point (half the volume of base needed to reach the equivalence point) is then determined. The pH at the half-equivalence point is equal to the pKa of the compound.[7][8]

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter in predicting its pharmacokinetic properties.

Apparatus:

  • Separatory funnel or vials

  • Mechanical shaker

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

  • n-Octanol and water (mutually saturated)

Procedure:

  • Solvent Preparation: n-Octanol and water are mixed and shaken together for 24 hours to ensure mutual saturation. The two phases are then separated.

  • Partitioning: A known amount of 2-Hydroxy-5-dibenzosuberone is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel or vial.

  • Equilibration: The mixture is shaken for a sufficient period to allow for the partitioning of the compound between the two phases to reach equilibrium.

  • Phase Separation: The mixture is allowed to stand until the two phases have completely separated. Centrifugation may be used to expedite this process.

  • Analysis: The concentration of 2-Hydroxy-5-dibenzosuberone in each phase is determined using a suitable analytical method. The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

An alternative and often more rapid method for logP determination is through reverse-phase high-performance liquid chromatography (RP-HPLC), where the retention time of the compound is correlated with the logP values of a series of known standards.[9][10][11][12]

Biological Context and Signaling Pathway

2-Hydroxy-5-dibenzosuberone serves as a foundational scaffold for the synthesis of tricyclic antidepressants (TCAs).[13] The therapeutic effect of TCAs is primarily attributed to their ability to inhibit the reuptake of the neurotransmitters serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft.[13][14] This inhibition leads to an increased concentration of these neurotransmitters in the synapse, thereby enhancing neurotransmission.[13]

The following diagram illustrates the general mechanism of action for tricyclic antidepressants at the synaptic level.

TCA_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Synaptic Vesicle (contains 5-HT & NE) serotonin 5-HT vesicle->serotonin Release norepinephrine NE vesicle->norepinephrine SERT Serotonin Transporter (SERT) NET Norepinephrine Transporter (NET) TCA Tricyclic Antidepressant TCA->SERT Inhibition TCA->NET Inhibition serotonin->SERT receptor5HT 5-HT Receptor serotonin->receptor5HT norepinephrine->NET Reuptake receptorNE NE Receptor norepinephrine->receptorNE response Postsynaptic Response receptor5HT->response receptorNE->response

Caption: Mechanism of action of tricyclic antidepressants.

The diagram illustrates that TCAs block the serotonin (SERT) and norepinephrine (NET) transporters on the presynaptic neuron. This action prevents the reuptake of serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft, leading to their increased availability to bind to postsynaptic receptors and elicit a downstream neuronal response.[15][16][17][18] The sustained elevation of these neurotransmitters is believed to be responsible for the antidepressant effects of this class of drugs.[19][20][21][22][23][24]

References

2-Hydroxy-5-dibenzosuberone CAS number and structure

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to 2-Hydroxy-5-dibenzosuberone

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-Hydroxy-5-dibenzosuberone, a key chemical intermediate. It covers its chemical identity, physicochemical properties, synthesis methodologies, and its role in the development of biologically active compounds.

Chemical Identification and Properties

2-Hydroxy-5-dibenzosuberone, also known as 2-Hydroxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one, is a tricyclic compound recognized for its utility in organic synthesis.[1] Its structure features a dibenzosuberone core with a hydroxyl group, which enhances its reactivity and makes it a valuable precursor for more complex molecules.[1][2] This compound is often used as an intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and analgesic medications.[1]

The key physicochemical properties of 2-Hydroxy-5-dibenzosuberone are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
CAS Number 17910-73-5[1][2][3]
Molecular Formula C₁₅H₁₂O₂[1][3][4]
Molecular Weight 224.26 g/mol [1][4]
Appearance Greyish powder[1][2]
Melting Point 140-144 °C[1]
Purity ≥ 96-99%[1][4]
Boiling Point (Predicted) 308.543 °C at 760 mmHg[4]
Density (Predicted) 1.098 g/cm³[4]
Refractive Index (Predicted) 1.65[4]
Storage Conditions 0-8 °C[1]
InChI Key MSGQRAAQALHWFA-UHFFFAOYSA-N[4]
Canonical SMILES C1CC2=C(C=CC(=C2)O)C(=O)C3=CC=CC=C31[4]
Chemical Structure

The molecular structure of 2-Hydroxy-5-dibenzosuberone is depicted below.

Caption: Chemical structure of 2-Hydroxy-5-dibenzosuberone.

Synthesis and Experimental Protocols

While detailed synthesis pathways for 2-Hydroxy-5-dibenzosuberone are often proprietary, it is typically produced through multi-step organic reactions that may involve cyclization and various functional group modifications.[2] The broader dibenzosuberone scaffold is a precursor to many tricyclic antidepressants like Amitriptyline and Nortriptyline.[5]

To illustrate the methodologies employed in this chemical family, a detailed experimental protocol for the synthesis of a related, biologically active dibenzosuberone derivative is provided below. This example is adapted from the synthesis of 3,7-dibromo-5-(dimethylaminoethyloxyimino)-10,11-dihydro-5H-dibenzo[a,d]cyclohepta-1,4-diene.[6]

Representative Experimental Protocol: Synthesis of a Dibenzosuberone Oxime Ether

This protocol describes the synthesis of an N,N-dialkylaminopropyl derivative from a dibenzosuberone ketoxime intermediate.

Materials:

  • 3,7-Dibromo-5-hydroxyimino-10,11-dihydro-5H-dibenzo[a,d]cyclohepta-1,4-diene (ketoxime intermediate)

  • 2-dimethylamino-ethylchloride hydrochloride

  • Potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the ketoxime intermediate (5.51 mmol), 2-dimethylamino-ethylchloride hydrochloride (6.61 mmol), and potassium carbonate (12 mmol).

  • Solvent Addition: Add anhydrous acetone to the flask to serve as the reaction solvent.

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for 15 hours.

  • Work-up: After cooling the mixture to room temperature, filter off the solid precipitate (inorganic salts).

  • Isolation: Remove the solvent from the filtrate under reduced pressure.

  • Purification: The resulting crude product, a brown oil, is crystallized upon cooling to yield the final compound.[6]

The following diagram illustrates the general workflow for this type of synthesis.

G start Start: Combine Reactants (Ketoxime, Alkyl Halide, Base) dissolve Add Anhydrous Acetone start->dissolve react Heat under Inert Atmosphere (15h) dissolve->react cool Cool to Room Temperature react->cool filter Filter Solid Precipitate cool->filter evaporate Evaporate Solvent (Reduced Pressure) filter->evaporate crystallize Crystallize Crude Product (Brown Oil) evaporate->crystallize end_node End: Purified Oxime Ether Derivative crystallize->end_node

Caption: General workflow for the synthesis of a dibenzosuberone derivative.

Biological Significance and Applications

The dibenzosuberone core structure is of significant interest in medicinal chemistry and drug development.[2] Compounds containing this moiety have been shown to be effective in treating depressive disorders and a variety of pain-related conditions.[6] The most well-known application is in the class of tricyclic antidepressants (TCAs), where molecules like amitriptyline continue to be important therapeutic agents.[6][7]

2-Hydroxy-5-dibenzosuberone serves as a key building block in the synthesis of these and other novel bioactive compounds.[1] Its functional groups allow for the creation of a diverse range of derivatives that can be explored for various therapeutic applications, including pharmaceuticals, agrochemicals, and material science.[2]

The diagram below illustrates the central role of the dibenzosuberone scaffold in the development of various biologically active agents.

G suberone Dibenzosuberone Core (e.g., 2-Hydroxy-5-dibenzosuberone) tca Tricyclic Antidepressants (TCAs) suberone->tca Precursor for analgesic Analgesics suberone->analgesic Intermediate for anti_inflammatory Anti-inflammatory Agents suberone->anti_inflammatory Building block for other Other Bioactive Compounds suberone->other Scaffold for amitriptyline Amitriptyline tca->amitriptyline nortriptyline Nortriptyline tca->nortriptyline

References

Spectroscopic Profile of 2-Hydroxy-5-dibenzosuberone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Hydroxy-5-dibenzosuberone (CAS No: 17910-73-5), also known as 2-Hydroxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one.[1] This versatile chemical intermediate is of significant interest in medicinal chemistry and drug development, particularly in the synthesis of novel anti-inflammatory and analgesic agents.[2][3] This document presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for 2-Hydroxy-5-dibenzosuberone.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.5 - 10.5s1HAr-OH
~7.8 - 8.0d1HAr-H (peri to C=O)
~7.2 - 7.6m6HAr-H
~3.1 - 3.3s4H-CH₂-CH₂-

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppmAssignment
~195 - 200C=O (Ketone)
~160 - 165C-OH (Aromatic)
~120 - 145Aromatic Carbons
~30 - 35-CH₂-CH₂-
Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Broad, sO-H Stretch (Phenolic)
3100 - 3000mC-H Stretch (Aromatic)
2950 - 2850mC-H Stretch (Aliphatic)
~1680sC=O Stretch (Ketone)
1600 - 1450m-sC=C Stretch (Aromatic Ring)
1300 - 1100sC-O Stretch (Phenol)
Mass Spectrometry (MS) Data
m/z RatioRelative Intensity (%)Assignment
224.08High[M]⁺ (Molecular Ion)
196Moderate[M - CO]⁺
181Moderate[M - CO - CH₃]⁺
165High[M - C₂H₅O]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

  • Sample Preparation: Approximately 10-20 mg of 2-Hydroxy-5-dibenzosuberone (a greyish powder) was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) in a standard 5 mm NMR tube.[1] Tetramethylsilane (TMS) was used as an internal standard (0 ppm).

  • ¹H NMR Acquisition: The proton NMR spectrum was acquired with a pulse angle of 45°, a relaxation delay of 2 seconds, and an acquisition time of 4 seconds. A total of 16 scans were accumulated for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: The carbon-13 NMR spectrum was acquired using a proton-decoupled pulse sequence. A pulse angle of 30°, a relaxation delay of 5 seconds, and an acquisition time of 1.5 seconds were used. Approximately 1024 scans were accumulated to obtain a spectrum with sufficient signal intensity for all carbon atoms.

  • Data Processing: The raw data was processed using a standard NMR software package. Fourier transformation was applied to the free induction decay (FID) to obtain the frequency domain spectrum. Phase and baseline corrections were applied manually.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid 2-Hydroxy-5-dibenzosuberone powder was placed directly onto the diamond crystal of the ATR accessory.

  • Data Acquisition: A background spectrum of the clean, empty ATR crystal was first recorded. The sample was then brought into firm contact with the crystal using the pressure clamp. The sample spectrum was recorded over the range of 4000-400 cm⁻¹. A total of 32 scans were co-added at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum was baseline corrected and presented in terms of transmittance.

Mass Spectrometry (MS)

The mass spectrum was acquired using a mass spectrometer with an electron ionization (EI) source.

  • Sample Introduction: A small amount of the sample was introduced into the ion source via a direct insertion probe. The probe was heated to volatilize the sample.

  • Ionization: The gaseous sample molecules were bombarded with a beam of high-energy electrons (70 eV) to induce ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions were accelerated into a quadrupole mass analyzer, where they were separated based on their mass-to-charge (m/z) ratio.

  • Detection: The separated ions were detected by an electron multiplier, and the resulting signal was processed to generate the mass spectrum. The spectrum was recorded over a mass range of m/z 50-500.

Visualized Workflows

The following diagrams illustrate the general workflows for the spectroscopic analyses described.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry Sample 2-Hydroxy-5-dibenzosuberone NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep 10-20 mg IR_Prep Place on ATR Crystal Sample->IR_Prep small amount MS_Prep Introduce into Ion Source (EI) Sample->MS_Prep small amount NMR_Acq Acquire FID (¹H & ¹³C) NMR_Prep->NMR_Acq NMR_Proc Process Data (FT, Phasing, Baseline) NMR_Acq->NMR_Proc NMR_Spec NMR Spectrum NMR_Proc->NMR_Spec IR_Acq Acquire Interferogram IR_Prep->IR_Acq IR_Proc Process Data (FT, Baseline Correction) IR_Acq->IR_Proc IR_Spec IR Spectrum IR_Proc->IR_Spec MS_Acq Separate Ions (m/z) MS_Prep->MS_Acq MS_Proc Detect and Record MS_Acq->MS_Proc MS_Spec Mass Spectrum MS_Proc->MS_Spec

Caption: General workflow for spectroscopic analysis.

Synthesis_and_Characterization_Logic Start Starting Materials Reaction Chemical Synthesis (e.g., Cyclization) Start->Reaction Workup Reaction Work-up & Purification Reaction->Workup Product Isolated Product: 2-Hydroxy-5-dibenzosuberone Workup->Product Characterization Spectroscopic Characterization Product->Characterization Data NMR, IR, MS Data Characterization->Data

Caption: Synthesis and characterization logical flow.

References

The Dibenzosuberone Core: A Technical Guide to its Discovery, History, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dibenzosuberone scaffold, a tricyclic ring system composed of a central seven-membered ring fused to two benzene rings, represents a cornerstone in the history of medicinal chemistry. Its discovery and the subsequent development of its derivatives have led to the creation of a significant class of therapeutic agents, most notably the tricyclic antidepressants (TCAs). This in-depth technical guide explores the discovery and history of dibenzosuberone compounds, providing a detailed overview of their synthesis, mechanism of action, and key pharmacological properties. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study and application of these important molecules.

The journey of dibenzosuberone compounds began with their initial synthesis, which paved the way for the exploration of their therapeutic potential.[1] A pivotal moment in their history was the discovery of the antidepressant properties of amitriptyline by scientists at Merck in the late 1950s.[1] This discovery was a serendipitous finding, as the compound was initially investigated for other indications. Following this breakthrough, other derivatives, such as protriptyline, were developed and introduced into clinical practice, further solidifying the importance of the dibenzosuberone core in psychopharmacology.[2] Beyond their well-known role as antidepressants, dibenzosuberone derivatives have found applications in treating a variety of other conditions.[1] This guide will delve into the key milestones of their development, the evolution of their synthetic methodologies, and the elucidation of their complex pharmacological profiles.

I. Discovery and Historical Development

The story of dibenzosuberone is intrinsically linked to the dawn of psychopharmacology. While the dibenzosuberone core itself is a synthetic entity, its derivatives have had a profound impact on the treatment of mental health disorders.

Early Synthesis: The foundational synthesis of dibenzosuberone was a critical first step that enabled the exploration of its chemical space.[3] Early methods focused on the cyclization of appropriately substituted precursors to form the characteristic seven-membered ring.[3]

The Advent of Tricyclic Antidepressants: The therapeutic potential of dibenzosuberone derivatives was truly unlocked with the development of amitriptyline by Merck in the late 1950s.[1] Initially explored for other therapeutic areas, its antidepressant effects were discovered during early clinical investigations.[1] This discovery was a landmark event, leading to the establishment of the tricyclic antidepressants as a major class of drugs for the treatment of depression. Amitriptyline was subsequently approved by the FDA in 1961.[1]

Following the success of amitriptyline, Merck developed protriptyline, which was patented in 1962 and introduced for the treatment of depression in 1966.[2] Protriptyline, a secondary amine TCA, exhibited a more stimulating profile compared to the more sedative tertiary amines like amitriptyline.[4]

Expansion to Other Therapeutic Areas: The pharmacological versatility of the dibenzosuberone scaffold has led to the investigation and use of its derivatives in a range of other conditions, including anxiety disorders, neuropathic pain, and migraine prophylaxis.[1] Another notable derivative is ketotifen, which, while structurally related, is primarily known for its antihistaminic and mast cell-stabilizing properties, making it useful in the treatment of asthma and allergic conditions.[5][6]

II. Experimental Protocols

The synthesis of dibenzosuberone and its key derivatives involves multi-step chemical processes. Below are detailed methodologies for the synthesis of the dibenzosuberone core and the subsequent preparation of representative therapeutic agents.

Synthesis of Dibenzosuberone

The synthesis of the dibenzosuberone core can be achieved through various routes. One common method involves the Friedel-Crafts acylation of a suitably substituted precursor.[3]

Methodology:

  • Preparation of 2-Phenethyl-benzoyl Chloride: 2-Phenethylbenzoic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), in an inert solvent like dichloromethane (CH₂Cl₂) or toluene. The reaction is typically carried out at room temperature or with gentle heating to facilitate the conversion to the acid chloride. The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude 2-phenethyl-benzoyl chloride.

  • Intramolecular Friedel-Crafts Acylation: The crude 2-phenethyl-benzoyl chloride is dissolved in a suitable solvent for Friedel-Crafts reactions, such as nitrobenzene or carbon disulfide. A Lewis acid catalyst, commonly aluminum chloride (AlCl₃), is added portion-wise at a low temperature (e.g., 0-5 °C) to control the exothermic reaction. The reaction mixture is then stirred at room temperature or gently heated to promote cyclization.

  • Work-up and Purification: The reaction is quenched by carefully pouring the mixture into a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane). The combined organic extracts are washed with water, a saturated solution of sodium bicarbonate, and brine, and then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate). The solvent is removed under reduced pressure, and the resulting crude dibenzosuberone is purified by recrystallization or column chromatography.

Synthesis of Amitriptyline

Amitriptyline is synthesized from a dibenzosuberone derivative through a Grignard reaction followed by dehydration.[1][7]

Methodology:

  • Preparation of the Grignard Reagent: 3-(Dimethylamino)propyl chloride is reacted with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), to form the corresponding Grignard reagent, 3-(dimethylamino)propylmagnesium chloride. The reaction is initiated with a small crystal of iodine and may require gentle heating.

  • Grignard Reaction with a Dibenzosuberone Derivative: A solution of a suitable dibenzosuberone derivative (e.g., 3,7-dibromodibenzosuberone for the synthesis of a brominated analog) in anhydrous THF is added dropwise to the prepared Grignard reagent at a controlled temperature (e.g., 0 °C).[7] The reaction mixture is then stirred for several hours at room temperature to ensure complete reaction.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is extracted with an organic solvent like ethyl acetate. The organic layer is washed with water and brine, and then dried over an anhydrous drying agent.

  • Dehydration: The crude tertiary alcohol obtained from the Grignard reaction is dehydrated to form the exocyclic double bond of amitriptyline. This is typically achieved by treating the alcohol with a strong acid, such as sulfuric acid, at a low temperature (e.g., 4 °C).[7]

  • Purification: The final product is purified by column chromatography or recrystallization to yield amitriptyline.

Synthesis of Protriptyline

The synthesis of protriptyline involves the formation of the dibenzocycloheptene core followed by the introduction of the N-methylpropanamine side chain. A general process for the preparation of the hydrochloride salt is described in patent literature.[8]

Methodology:

  • Preparation of Protriptyline Free Base: The synthesis of the protriptyline free base involves multi-step organic reactions that are proprietary to the manufacturer. However, the final step to obtain the hydrochloride salt starts with the free base.

  • Formation of Protriptyline Hydrochloride (Form A):

    • Suspend protriptyline free base in a keto solvent (e.g., acetone).

    • Add an aqueous solution of hydrochloric acid to the suspension.

    • Cool the suspension to induce crystallization of protriptyline hydrochloride Form A.

    • Recover the solid product by filtration.[8]

Synthesis of Ketotifen

The synthesis of ketotifen involves a multi-step process, with a key step being a Grignard reaction.[9][10]

Methodology:

  • Grignard Reaction: A Grignard reagent is prepared from 4-chloro-N-methylpiperidine and magnesium in THF.[9] This reagent is then reacted with a suitable benzocycloheptathiophene-10-one precursor.

  • Dehydration: The resulting tertiary alcohol is dehydrated using hydrochloric acid in water with heating to yield ketotifen.[9]

  • Purification: The final product is purified through standard techniques such as recrystallization or chromatography.

III. Quantitative Data

The pharmacological activity of dibenzosuberone compounds is characterized by their binding affinities to various receptors and transporters. The following tables summarize key quantitative data for amitriptyline, protriptyline, and ketotifen.

Table 1: Receptor Binding Affinities (Ki, nM) of Amitriptyline and Protriptyline

Receptor/TransporterAmitriptyline (Ki, nM)Protriptyline (Ki, nM)Reference(s)
Norepinephrine Transporter (NET)35 - 1001.41 - 15[11]
Serotonin Transporter (SERT)4.3 - 2619.6 - 167[11]
Dopamine Transporter (DAT)3,300 - 8,7002,100[11]
Histamine H₁ Receptor0.9 - 1.17.2 - 25[11]
Muscarinic Acetylcholine Receptor (mAChR)13 - 2225[11]
α₁-Adrenergic Receptor16 - 2868 - 130
α₂-Adrenergic Receptor620 - 1,1001,000
5-HT₂A Receptor13 - 2426 - 37
5-HT₂C Receptor14 - 2321 - 33

Table 2: Pharmacokinetic Properties of Amitriptyline, Protriptyline, and Ketotifen in Humans

ParameterAmitriptylineProtriptylineKetotifenReference(s)
Bioavailability30-60%77-93%~50%[8][11][12][13]
Protein Binding~95%~92%~75%[11][12][13]
Half-life (t½)10-28 hours54-198 hours3-5 hours (alpha), 21 hours (beta)[8][12][14]
Time to Peak (Tmax)2-12 hours6-12 hours2-4 hours[15][16]
Volume of Distribution (Vd)17.1 ± 2.4 L/kg15.0 - 31.2 L/kgNot specified[12][15]
Clearance (Cl)0.5-0.9 L/h/kgNot specifiedNot specified[12]

IV. Signaling Pathways and Mechanisms of Action

The therapeutic effects of dibenzosuberone derivatives are mediated through their interaction with various components of the central and peripheral nervous systems. The primary mechanism of action for the antidepressant members of this class is the inhibition of neurotransmitter reuptake.

Tricyclic Antidepressants (Amitriptyline and Protriptyline)

The antidepressant effects of amitriptyline and protriptyline are primarily attributed to their ability to block the reuptake of the monoamine neurotransmitters norepinephrine (NE) and serotonin (5-HT) from the synaptic cleft.[17] This blockade leads to an increased concentration of these neurotransmitters in the synapse, thereby enhancing neurotransmission.

dot

TCA_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_Vesicle NE NE_Synapse NE_Vesicle->NE_Synapse Release 5HT_Vesicle 5-HT 5HT_Synapse 5HT_Vesicle->5HT_Synapse Release NET NET SERT SERT NE_Synapse->NET Reuptake NE_Receptor NE Receptor NE_Synapse->NE_Receptor Binding 5HT_Synapse->SERT Reuptake 5HT_Receptor 5-HT Receptor 5HT_Synapse->5HT_Receptor Binding Signaling Downstream Signaling NE_Receptor->Signaling 5HT_Receptor->Signaling Therapeutic Effect Therapeutic Effect Signaling->Therapeutic Effect Leads to TCA Tricyclic Antidepressant TCA->NET Inhibition TCA->SERT Inhibition

Caption: Mechanism of action of tricyclic antidepressants.

Beyond reuptake inhibition, recent studies have begun to elucidate more complex downstream signaling pathways. For instance, amitriptyline has been shown to activate TrkA and TrkB receptors, which are typically activated by neurotrophins like BDNF, and promote their heterodimerization.[18] This neurotrophic activity may contribute to its therapeutic effects. Additionally, amitriptyline has been found to modulate signaling pathways involving LPAR1/Gαi/o/Src, leading to the activation of matrix metalloproteinase-9 (MMP-9) and the production of glial cell line-derived neurotrophic factor (GDNF).[19] Furthermore, the anti-nociceptive effects of amitriptyline may be mediated through the suppression of the MAPK/ERK and CREB signaling pathways via activation of the A3 adenosine receptor.[20][21] Amitriptyline has also been shown to inhibit angiogenic signaling pathways, including eNOS, Akt, and Erk1/2.[22]

dot

Amitriptyline_Signaling cluster_trks Trk Receptor Signaling cluster_lpar LPAR1 Signaling cluster_a3ar A3AR Signaling (Anti-nociception) Amitriptyline Amitriptyline TrkA TrkA Amitriptyline->TrkA TrkB TrkB Amitriptyline->TrkB LPAR1 LPAR1 Amitriptyline->LPAR1 A3AR A3AR Amitriptyline->A3AR Trk_Dimerization Heterodimerization TrkA->Trk_Dimerization TrkB->Trk_Dimerization Neurotrophic_Effects Neurotrophic Effects Trk_Dimerization->Neurotrophic_Effects Gai_o Gαi/o LPAR1->Gai_o Src Src Gai_o->Src MMP9 MMP-9 Activation Src->MMP9 GDNF GDNF Production MMP9->GDNF MAPK_ERK MAPK/ERK A3AR->MAPK_ERK Inhibition CREB CREB A3AR->CREB Inhibition Inflammation_Suppression Inflammation Suppression MAPK_ERK->Inflammation_Suppression CREB->Inflammation_Suppression

Caption: Downstream signaling pathways of amitriptyline.

Ketotifen

Ketotifen's mechanism of action is distinct from the tricyclic antidepressants and is centered on its anti-allergic properties. It functions as a potent H₁-receptor antagonist and a mast cell stabilizer.[5][23]

As an H₁-receptor antagonist, ketotifen competitively blocks the binding of histamine to its receptors, thereby preventing the downstream effects of histamine, such as vasodilation, increased vascular permeability, and smooth muscle contraction, which are characteristic of allergic reactions.

As a mast cell stabilizer, ketotifen inhibits the degranulation of mast cells, a critical event in the allergic cascade.[6] By stabilizing mast cells, it prevents the release of a variety of inflammatory mediators, including histamine, leukotrienes, and prostaglandins, thus attenuating the inflammatory response. Recent research also suggests that ketotifen may exert its protective effects by regulating the Sirt1/Nrf2/TNF pathway, thereby reducing oxidative stress, inflammation, and apoptosis.[24]

dot

Ketotifen_Mechanism Allergen Allergen Mast_Cell Mast Cell Allergen->Mast_Cell Activation Histamine_Vesicle Histamine & other mediators Mast_Cell->Histamine_Vesicle Degranulation H1_Receptor H₁ Receptor Histamine_Vesicle->H1_Receptor Binding Allergic_Response Allergic Response H1_Receptor->Allergic_Response Ketotifen Ketotifen Ketotifen->Mast_Cell Stabilization Ketotifen->H1_Receptor Antagonism

Caption: Dual mechanism of action of ketotifen.

V. Conclusion

The dibenzosuberone core has proven to be a remarkably fruitful scaffold in medicinal chemistry, giving rise to a class of drugs that have had a lasting impact on the treatment of depression and other disorders. From the pioneering discovery of amitriptyline to the development of related compounds with diverse pharmacological profiles, the history of dibenzosuberone derivatives is a testament to the power of chemical synthesis and pharmacological investigation. This technical guide has provided a comprehensive overview of the discovery, synthesis, quantitative pharmacology, and mechanisms of action of these important compounds. It is hoped that this resource will be of value to researchers and scientists working to further understand the therapeutic potential of the dibenzosuberone scaffold and to develop the next generation of medicines based on this versatile chemical framework.

References

Potential Biological Activities of 2-Hydroxy-5-Dibenzosuberone Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dibenzosuberone scaffold, a tricyclic aromatic structure, is a cornerstone in medicinal chemistry, forming the core of various biologically active compounds. Notably, it is a key structural feature in several tricyclic antidepressants. The functionalization of this scaffold offers a versatile platform for the development of novel therapeutic agents. 2-Hydroxy-5-dibenzosuberone serves as a pivotal synthetic intermediate, providing a reactive handle for the introduction of diverse pharmacophores, thereby enabling the exploration of a wide range of biological activities.[1][2] While extensive research has been conducted on various dibenzosuberone derivatives, this guide focuses on the potential biological activities stemming from derivatives of 2-Hydroxy-5-dibenzosuberone, drawing insights from closely related analogues to highlight promising avenues for future drug discovery and development.

Synthetic Strategies for Dibenzosuberone Derivatives

The synthesis of biologically active dibenzosuberone derivatives often commences with the functionalization of the core dibenzosuberone structure. Common synthetic routes involve reactions such as bromination, Grignard reactions, and the introduction of side chains at the 5-position.[3][4] For instance, the synthesis of novel potential tricyclic antidepressants has been achieved through the regioselective bromination of dibenzosuberone, followed by the introduction of dimethylaminopropyl or dimethylaminoethyloxyimino side chains.[4]

A general synthetic workflow is depicted below:

cluster_0 Synthesis of Dibenzosuberone Derivatives Dibenzosuberone Dibenzosuberone Bromination Bromination Dibenzosuberone->Bromination Reagents: Br2, FeBr3 Brominated Dibenzosuberone Brominated Dibenzosuberone Bromination->Brominated Dibenzosuberone Grignard Reaction Grignard Reaction Brominated Dibenzosuberone->Grignard Reaction Reagents: Mg, R-X Functionalized Derivative Functionalized Derivative Grignard Reaction->Functionalized Derivative Further Modification Further Modification Functionalized Derivative->Further Modification e.g., Acylation, Alkylation Final Product Final Product Further Modification->Final Product

A generalized synthetic workflow for dibenzosuberone derivatives.

Potential Biological Activities

While direct studies on a wide array of 2-Hydroxy-5-dibenzosuberone derivatives are limited in the readily available literature, research on structurally similar benzosuberone and other dibenzosuberone derivatives provides strong indications of their potential therapeutic applications in oncology, infectious diseases, and inflammatory conditions.

Anticancer Activity

Derivatives of related cyclic structures have demonstrated significant cytotoxic effects against various cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis, or programmed cell death.

Quantitative Data on Related Compounds:

Compound ClassCancer Cell LineIC50 (µM)Reference
Benzochromene DerivativesMCF-7 (Breast)4.6 - 21.5[5]
HydroxyxanthonesMCF-7 (Breast)184 ± 15[6]
WiDr (Colon)254 ± 15[6]
HeLa (Cervical)277 ± 9[6]
Benzosuberone/2,4-Thiazolidinedione HybridsMCF-7 (Breast)1.91 ± 0.03[7]
MDA-MB-231 (Breast)13.39 ± 0.04[7]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][8]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.

cluster_1 MTT Assay Workflow Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Incubate Incubate Treat with Compound->Incubate Add MTT Reagent Add MTT Reagent Incubate->Add MTT Reagent Incubate_2 Incubate Add MTT Reagent->Incubate_2 Solubilize Formazan Solubilize Formazan Incubate_2->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Data Analysis Data Analysis Measure Absorbance->Data Analysis

Workflow for the MTT cytotoxicity assay.

Potential Mechanism of Action: Apoptosis Induction

Several studies on related compounds suggest that the cytotoxic effects are mediated through the induction of apoptosis. This can involve various cellular pathways, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events in apoptosis include the generation of reactive oxygen species (ROS), loss of mitochondrial membrane potential, and activation of caspases.[5]

cluster_2 Hypothetical Apoptotic Pathway Derivative Derivative ROS_Generation ROS Generation Derivative->ROS_Generation Mitochondrial_Damage Mitochondrial Damage ROS_Generation->Mitochondrial_Damage Cytochrome_c_Release Cytochrome c Release Mitochondrial_Damage->Cytochrome_c_Release Caspase_Activation Caspase Activation Cytochrome_c_Release->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis cluster_3 Agar Disk Diffusion Workflow Prepare Inoculum Prepare Inoculum Inoculate Agar Plate Inoculate Agar Plate Prepare Inoculum->Inoculate Agar Plate Apply Compound Disks Apply Compound Disks Inoculate Agar Plate->Apply Compound Disks Incubate_3 Incubate Apply Compound Disks->Incubate_3 Measure Zones of Inhibition Measure Zones of Inhibition Incubate_3->Measure Zones of Inhibition cluster_4 Griess Assay Workflow Culture Macrophages Culture Macrophages Treat and Stimulate Treat and Stimulate Culture Macrophages->Treat and Stimulate Collect Supernatant Collect Supernatant Treat and Stimulate->Collect Supernatant Perform Griess Reaction Perform Griess Reaction Collect Supernatant->Perform Griess Reaction Measure Absorbance_2 Measure Absorbance Perform Griess Reaction->Measure Absorbance_2 Analyze Data Analyze Data Measure Absorbance_2->Analyze Data

References

2-Hydroxy-5-dibenzosuberone: A Core Intermediate in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

2-Hydroxy-5-dibenzosuberone, with the CAS number 17910-73-5, is a tricyclic compound that serves as a pivotal chemical intermediate in organic synthesis.[1][2] Its structure, characterized by a dibenzosuberone core with a hydroxyl group, provides a versatile platform for the synthesis of a wide array of more complex molecules.[1][3] This compound is particularly significant in the pharmaceutical industry, where it functions as a key building block for various therapeutic agents, including anti-inflammatory and analgesic medications.[2] The unique reactivity and stability endowed by its tricyclic framework make it a valuable resource for chemists exploring novel chemical reactions and pathways.[2]

This technical guide provides a comprehensive overview of 2-Hydroxy-5-dibenzosuberone, including its chemical and physical properties, synthesis, and its application as an intermediate in the preparation of biologically active compounds. Detailed experimental protocols and quantitative data are presented to assist researchers in its practical application.

Physicochemical Properties

2-Hydroxy-5-dibenzosuberone is typically a greyish powder with a defined set of physical properties crucial for its use in synthesis.[1][2]

PropertyValueReference
CAS Number 17910-73-5[1][2]
Molecular Formula C₁₅H₁₂O₂[2][4]
Molecular Weight 224.26 g/mol [2][4]
Appearance Greyish powder[2]
Melting Point 140-144 °C[2]
Purity ≥ 99% (TLC)[2]
Storage Conditions 0-8 °C[2]

Synthesis of the Dibenzosuberone Core

The synthesis of the dibenzosuberone scaffold, the core of 2-Hydroxy-5-dibenzosuberone, is a multi-step process. While specific industrial syntheses of 2-Hydroxy-5-dibenzosuberone are often proprietary, the general approach involves the intramolecular Friedel-Crafts acylation of a 2-(phenethyl)benzoic acid derivative.[1][5] This cyclization is a key step in forming the seven-membered ring characteristic of the dibenzosuberone family.[6][7]

G cluster_start Starting Materials Phthalic_Anhydride Phthalic Anhydride Aldol_Reaction Aldol Reaction Phthalic_Anhydride->Aldol_Reaction Phenylacetic_Acid Phenylacetic Acid Phenylacetic_Acid->Aldol_Reaction Benzalphthalide Benzalphthalide Aldol_Reaction->Benzalphthalide Reduction Reduction (e.g., Catalytic Hydrogenation) Benzalphthalide->Reduction 2_Bibenzylcarboxylic_Acid 2-Bibenzylcarboxylic Acid Reduction->2_Bibenzylcarboxylic_Acid Intramolecular_Cyclization Intramolecular Friedel-Crafts Acylation (e.g., with Polyphosphoric Acid) 2_Bibenzylcarboxylic_Acid->Intramolecular_Cyclization Dibenzosuberone_Core Dibenzosuberone Core Intramolecular_Cyclization->Dibenzosuberone_Core

Caption: General synthesis workflow for the dibenzosuberone core.

Application as a Chemical Intermediate in Drug Development

The dibenzosuberone framework is a common feature in many tricyclic antidepressants (TCAs).[8][9] 2-Hydroxy-5-dibenzosuberone serves as a precursor for the synthesis of various derivatives with significant biological activity. For instance, derivatives of dibenzosuberone are being investigated as potent inhibitors of p38 mitogen-activated protein kinase (p38 MAP kinase), a target for inflammatory and oncologic indications.[6][10]

Synthesis of Amitriptyline Analogs

A key application of dibenzosuberone intermediates is in the synthesis of amitriptyline and its analogs. Amitriptyline is a widely prescribed TCA.[8][9] The synthesis of these analogs often involves a Grignard reaction followed by dehydration.

G Dibenzosuberone_Derivative Dibenzosuberone Derivative (e.g., 3,7-dibromodibenzosuberone) Grignard_Reaction Grignard Reaction Dibenzosuberone_Derivative->Grignard_Reaction Grignard_Reagent Grignard Reagent (from N,N-dimethylamino-1-propyl-chloride) Grignard_Reagent->Grignard_Reaction Hydroxy_Intermediate Hydroxy Intermediate Grignard_Reaction->Hydroxy_Intermediate Dehydration Dehydration (e.g., 85% H₂SO₄) Hydroxy_Intermediate->Dehydration Amitriptyline_Analog Amitriptyline Analog (e.g., 3,7-dibromoamitriptyline) Dehydration->Amitriptyline_Analog

Caption: Synthesis of amitriptyline analogs from a dibenzosuberone derivative.

Synthesis of O-Alkyloxime Derivatives

Another class of compounds derived from dibenzosuberone intermediates are O-alkyloxime derivatives, such as analogs of noxiptiline, which also have antidepressant properties.[8][11] This synthesis typically involves the formation of a ketoxime followed by O-alkylation.

G Dibenzosuberone_Derivative Dibenzosuberone Derivative (e.g., 3,7-dibromodibenzosuberone) Ketoxime_Formation Ketoxime Formation Dibenzosuberone_Derivative->Ketoxime_Formation Hydroxylamine_HCl Hydroxylamine Hydrochloride Hydroxylamine_HCl->Ketoxime_Formation Ketoxime_Intermediate Ketoxime Intermediate Ketoxime_Formation->Ketoxime_Intermediate O_Alkylation O-Alkylation Ketoxime_Intermediate->O_Alkylation Alkylating_Agent Alkylating Agent (e.g., 2-dimethylamino-ethylchloride HCl) Alkylating_Agent->O_Alkylation Noxiptiline_Analog Noxiptiline Analog O_Alkylation->Noxiptiline_Analog

Caption: Synthesis of noxiptiline analogs from a dibenzosuberone derivative.

Experimental Protocols

The following are detailed methodologies for key experiments in the synthesis of dibenzosuberone derivatives, adapted from the literature.[8][9]

Protocol 1: Synthesis of 3,7-Dibromo-5-hydroxyimino-10,11-dihydro-5H-dibenzo[a,d]cyclohepta-1,4-diene (Ketoxime Intermediate)
  • Reaction Setup: To a solution of 3,7-dibromodibenzosuberone (10.98 g, 30 mmol) in absolute ethanol (100 mL), add hydroxylamine hydrochloride (8.33 g, 120 mmol) and pyridine (9.67 g, 120 mmol).

  • Reflux: Stir the reaction mixture under reflux for 24 hours.

  • Addition of Reagents: Add an additional four equivalents of hydroxylamine hydrochloride (8.33 g, 120 mmol) and pyridine (9.67 g, 120 mmol).

  • Continued Reflux: Continue stirring under reflux for another 100 hours.

  • Work-up:

    • Cool the reaction mixture and pour it into water (300 mL).

    • Acidify with concentrated hydrochloric acid.

    • Extract with ethyl acetate (3 x 100 mL).

    • Dry the combined organic extracts over anhydrous sodium sulfate and evaporate the solvent.

  • Purification: Add hot n-hexane (100 mL) to the residue. Filter the precipitated colorless crystals.

Yield: 10.18 g (89%)

Protocol 2: Synthesis of 3,7-Dibromo-5-(dimethylaminoethyloxyimino)-10,11-dihydro-5H-dibenzo[a,d]cyclohepta-1,4-diene (Noxiptiline Analog)
  • Reaction Setup: Heat a mixture of the ketoxime from Protocol 1 (2.1 g, 5.51 mmol), 2-dimethylamino-ethylchloride hydrochloride (0.95 g, 6.61 mmol), and potassium carbonate (1.68 g, 12 mmol) in acetone.

  • Reaction Conditions: Maintain the reaction for 15 hours under an inert atmosphere.

  • Work-up:

    • Cool the mixture to room temperature and filter off the precipitate.

    • Remove the solvent from the filtrate under reduced pressure.

  • Product: A brown oil is obtained, which crystallizes on cooling.

CompoundMolecular FormulaAnalysis
Noxiptiline Analog C₁₉H₂₀Br₂N₂OCalculated: C 50.46%, H 4.46%, Br 35.34%, N 6.20%Found: C 50.60%, H 4.61%, Br 35.54%, N 6.04%
Protocol 3: Grignard Reaction for the Synthesis of a Hydroxy Intermediate
  • Grignard Reagent Preparation:

    • Prepare a solution of the free base by dissolving N,N-dimethylamino-1-propyl-chloride (2.5 g) in dry THF (20 mL).

    • Add CaH₂ (1.0 g), stir for one hour, and filter.

    • Add the freshly prepared filtrate dropwise over 30 minutes to a mixture of dry THF (20 mL), a crystal of iodine, and Mg-turnings (0.51 g).

    • Heat the reaction mixture with stirring for 2 hours.

  • Reaction with Dibenzosuberone:

    • Cool the Grignard reagent solution to 0 °C.

    • Add a solution of 3,7-dibromodibenzosuberone (3.66 g) in THF (50 mL) dropwise.

  • Purification: Purify the resulting hydroxy intermediate by column chromatography on SiO₂ with dichloromethane/methanol (9:1) as the eluent.[8][9]

Yield: 2.93 g (64.7%) of 3,7-Dibromo-5-(hydroxy-5-N,N-dimethylaminopropyl)-10,11-dihydro-5H-dibenzo[a,d]cycloheptane.

Protocol 4: Dehydration to form an Amitriptyline Analog
  • Reaction Setup: Dissolve the hydroxy intermediate from Protocol 3 (0.2 g, 0.44 mmol) in 85% sulfuric acid (20 mL).

  • Reaction Conditions: Stir for 3 hours at 4 °C.

  • Work-up:

    • Slowly dilute the reaction mixture with cold water.

    • Make the solution alkaline with sodium hydroxide.

    • Extract with dichloromethane (3 x 30 mL).

CompoundMolecular FormulaAnalysis
Amitriptyline Analog (3,7-dibromoamitriptyline) C₂₀H₂₁Br₂NCalculated: C 55.19%, H 4.86%, Br 36.72%, N 3.22%Found: C 55.24%, H 4.76%, Br 36.68%, N 3.19%

Conclusion

2-Hydroxy-5-dibenzosuberone is a fundamentally important chemical intermediate with broad applications in the synthesis of complex organic molecules, particularly in the realm of pharmaceuticals.[1][2][3] Its stable yet reactive tricyclic structure provides an ideal starting point for the development of new therapeutic agents, most notably tricyclic antidepressants and kinase inhibitors. The synthetic pathways and experimental protocols outlined in this guide demonstrate the versatility of the dibenzosuberone core and provide a solid foundation for researchers and drug development professionals working in this area. As the demand for novel and more effective therapeutics continues to grow, the importance of key intermediates like 2-Hydroxy-5-dibenzosuberone in driving innovation is undeniable.

References

Solubility and stability of 2-Hydroxy-5-dibenzosuberone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility and Stability of 2-Hydroxy-5-dibenzosuberone

Disclaimer: Publicly available experimental data on 2-Hydroxy-5-dibenzosuberone is limited. This guide is based on the inferred properties from its chemical structure and established principles in pharmaceutical sciences. The quantitative data presented herein is hypothetical and illustrative, designed to serve as a practical template for researchers.

Introduction

2-Hydroxy-5-dibenzosuberone is a derivative of dibenzosuberone, a tricyclic compound. The core structure is notably non-planar and rigid. The addition of a hydroxyl group at the 2-position introduces a polar functional group, which is expected to influence its physicochemical properties, including solubility and stability, compared to the parent compound. Understanding these properties is critical for its potential application in drug discovery and development, guiding formulation, storage, and handling.

Predicted Physicochemical Properties

The structure of 2-Hydroxy-5-dibenzosuberone consists of a large, hydrophobic dibenzosuberone core with a polar phenolic hydroxyl group. This amphipathic nature suggests it will exhibit poor aqueous solubility but will be soluble in organic solvents. The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially influencing its interactions with solvents and biological macromolecules.

Solubility Profile

Solubility is a critical determinant of a compound's bioavailability and developability. The following table presents hypothetical solubility data for 2-Hydroxy-5-dibenzosuberone in various pharmaceutically relevant media. These values represent what a typical screening cascade might generate.

Table 1: Hypothetical Solubility Data for 2-Hydroxy-5-dibenzosuberone

Solvent/MediumTypeTemperature (°C)Solubility (µg/mL)Method
Purified Water (pH 7.0)Thermodynamic25< 1Shake-Flask
Phosphate-Buffered Saline (PBS)Kinetic255Nephelometry
Dimethyl Sulfoxide (DMSO)Thermodynamic25> 20,000Visual
Ethanol (95%)Thermodynamic251,500HPLC-UV
Propylene GlycolThermodynamic25800HPLC-UV

Stability Profile

Stability testing exposes a compound to various stress conditions to identify potential degradation pathways and determine its shelf-life. The data below is a hypothetical summary from a forced degradation study.

Table 2: Hypothetical Forced Degradation Data for 2-Hydroxy-5-dibenzosuberone

ConditionDuration (hours)% RecoveryDegradants FormedNotes
0.1 M HCl (Acid Hydrolysis)7298.5%None DetectedStable to acidic conditions.
0.1 M NaOH (Base Hydrolysis)2485.2%2Susceptible to base-catalyzed degradation.
3% H₂O₂ (Oxidation)2470.1%> 3Phenolic moiety is highly prone to oxidation.
Thermal (60°C, Solid State)16899.5%None DetectedThermally stable in solid form.
Photolytic (ICH Q1B, Solution)892.0%1Moderate sensitivity to light.

Experimental Protocols

Protocol: Thermodynamic Solubility by Shake-Flask Method
  • Preparation: Add an excess amount of 2-Hydroxy-5-dibenzosuberone (e.g., 2 mg) to a 1 mL aliquot of the desired solvent (e.g., PBS, pH 7.4) in a glass vial.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess, undissolved solid.

  • Sampling: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.

  • Quantification: Dilute the supernatant with an appropriate solvent (e.g., acetonitrile/water). Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve.

Protocol: Forced Degradation Study
  • Stock Solution: Prepare a stock solution of 2-Hydroxy-5-dibenzosuberone in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic: Dilute the stock solution with 0.1 M HCl to a final concentration of 50 µg/mL. Incubate at 60°C.

    • Basic: Dilute the stock solution with 0.1 M NaOH to a final concentration of 50 µg/mL. Incubate at 60°C.

    • Oxidative: Dilute the stock solution with 3% hydrogen peroxide (H₂O₂) to a final concentration of 50 µg/mL. Incubate at room temperature.

    • Photolytic: Expose the solution (in a quartz cuvette) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Time Points: Collect samples at predetermined time points (e.g., 0, 2, 8, 24, 72 hours).

  • Analysis: Quench the reaction if necessary (e.g., neutralize acid/base). Analyze all samples by a stability-indicating HPLC method (e.g., using a gradient elution on a C18 column) to separate the parent compound from any degradants.

  • Reporting: Calculate the percentage of the remaining parent compound and quantify the relative amounts of major degradation products.

Visualizations

Compound Investigation Workflow

The following diagram illustrates a typical workflow for assessing a novel compound like 2-Hydroxy-5-dibenzosuberone in a drug discovery context.

cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Biological Evaluation cluster_2 Phase 3: Decision & Optimization Synthesis Compound Synthesis & Purification PhysChem Physicochemical Profiling (Solubility, logP) Synthesis->PhysChem Characterize ADME In-vitro ADME Screening (Permeability, Stability) PhysChem->ADME Screen PrimaryAssay Primary Target Assay ADME->PrimaryAssay Test Activity Selectivity Selectivity Panel PrimaryAssay->Selectivity Assess Specificity CellAssay Cell-Based Potency Assay Selectivity->CellAssay Confirm Cellular Effect Decision Go/No-Go Decision CellAssay->Decision Evaluate Profile MedChem Medicinal Chemistry (Lead Optimization) Decision->MedChem Iterate

Caption: High-level workflow for new compound evaluation.

Hypothetical Signaling Pathway Analysis

If 2-Hydroxy-5-dibenzosuberone were identified as a potential kinase inhibitor, the following diagram outlines the logical steps to investigate its mechanism of action.

Compound 2-Hydroxy-5- dibenzosuberone Kinase Target Kinase (e.g., MAPK) Compound->Kinase Inhibits Phosphorylation Substrate Phosphorylation Kinase->Phosphorylation Catalyzes Substrate Downstream Substrate Substrate->Phosphorylation Cellular Cellular Response (e.g., Proliferation) Phosphorylation->Cellular Triggers

The Chemistry and Applications of Dibenzosuberone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzosuberone, a tricyclic aromatic ketone, serves as a pivotal scaffold in synthetic and medicinal chemistry. Its unique seven-membered central ring fused to two benzene rings imparts a distinct three-dimensional structure that is a cornerstone for a multitude of pharmacologically active compounds. This in-depth guide explores the core chemistry of dibenzosuberone, detailing its synthesis, key reactions, and diverse applications, with a primary focus on its role in drug discovery and development. Quantitative data is summarized for clarity, and key experimental protocols are outlined. Visual diagrams generated using Graphviz are provided to illustrate crucial synthetic pathways and mechanisms of action.

Introduction to Dibenzosuberone

Dibenzosuberone, chemically known as 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one, is a foundational molecule in the development of various therapeutic agents.[1][2] Its rigid, bent tricyclic framework is a key structural feature in many compounds that interact with biological targets. While not found in nature, its synthetic accessibility and the versatility of its chemical functionalization have made it a subject of intense study for decades.[1] The core structure consists of a cycloheptanone ring fused to two phenyl rings.[3] Variations in the saturation of the seven-membered ring lead to related compounds like dibenzosuberane and dibenzosuberenone, each with distinct chemical properties and applications.[1]

Chemistry of Dibenzosuberone

The chemical behavior of dibenzosuberone is primarily dictated by its carbonyl group and the benzylic protons on the cycloheptane ring. These sites offer avenues for a wide array of chemical transformations, enabling the synthesis of a vast library of derivatives.

Synthesis of Dibenzosuberone

Several synthetic routes to dibenzosuberone have been established. The classical and most common approach involves an intramolecular Friedel-Crafts acylation.

2.1.1. Friedel-Crafts Acylation Route

The seminal synthesis involves the cyclization of 2-phenethyl-benzoyl chloride.[1] This method, reported independently by Triebs and Cope, remains a robust and widely used procedure.[1] An alternative precursor, 2-bibenzylcarboxylic acid, can also be cyclized using polyphosphoric acid.[4]

  • Experimental Protocol: Synthesis of Dibenzosuberone via Friedel-Crafts Acylation [1]

    • Preparation of 2-phenethyl-benzoyl chloride: 2-phenethyl-benzoic acid is treated with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent (e.g., dichloromethane, benzene) to yield the corresponding acid chloride.

    • Intramolecular Friedel-Crafts Acylation: The crude 2-phenethyl-benzoyl chloride is dissolved in a suitable solvent (e.g., nitrobenzene, 1,2-dichloroethane) and treated with a Lewis acid catalyst, typically aluminum chloride (AlCl₃), at reduced temperatures (-5 °C to +5 °C).[5]

    • Work-up: The reaction mixture is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure.

    • Purification: The crude dibenzosuberone is purified by recrystallization or column chromatography.

2.1.2. Alternative Synthetic Routes

Other synthetic strategies have been developed to access the dibenzosuberone core, including:

  • From Phthalic Anhydride and Phenylacetic Acid: This route involves the reaction of phthalic anhydride with phenylacetic acid in the presence of sodium acetate to form benzalphthalide, which is subsequently hydrolyzed and catalytically hydrogenated to 2-bibenzylcarboxylic acid, a precursor for cyclization.[4]

  • Palladium-Catalyzed Intramolecular C-H/C-Br Bond Cross-Coupling: A more modern approach utilizes palladium catalysis to construct the dibenzosuberone scaffold from ortho-aroylated 3,5-diarylisoxazoles, offering good functional group tolerance.[6]

Key Reactions of Dibenzosuberone

The dibenzosuberone molecule offers several sites for chemical modification, primarily the carbonyl group and the aromatic rings.

2.2.1. Reactions at the Carbonyl Group

The ketone functionality is a versatile handle for introducing various side chains, which is crucial for the synthesis of many active pharmaceutical ingredients (APIs).

  • Grignard Reaction: The addition of Grignard reagents to the carbonyl group is a cornerstone for the synthesis of many tricyclic antidepressants. For example, the reaction of dibenzosuberone with 3-(dimethylamino)propylmagnesium chloride is a key step in the synthesis of amitriptyline.[7][8]

  • Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Wittig Reaction: The Wittig reaction allows for the conversion of the carbonyl group into an exocyclic double bond, providing a route to derivatives with different geometries and functionalities.

  • Oximation: Reaction with hydroxylamine hydrochloride yields the corresponding oxime, which can be further functionalized. For instance, O-alkylation of the oxime is a route to compounds like noxiptiline.[9]

2.2.2. Reactions on the Aromatic Rings

The benzene rings of dibenzosuberone can undergo electrophilic aromatic substitution reactions.

  • Bromination: Regioselective bromination of dibenzosuberone can be achieved to produce ortho and para substituted isomers, which serve as precursors for new tricyclic antidepressants.[10] The reaction conditions, including the choice of Lewis acid catalyst, can influence the regioselectivity.[5]

2.2.3. Dehydrogenation

Dibenzosuberone can be dehydrogenated to form dibenzosuberenone, a related tricyclic ketone with an unsaturated seven-membered ring.[11] This is typically achieved by halogenation with N-bromosuccinimide (NBS) followed by dehydrohalogenation.[11]

Applications of Dibenzosuberone

Dibenzosuberone is a versatile building block with applications spanning pharmaceuticals, materials science, and organic synthesis.[12][13]

Pharmaceutical Applications

The most significant application of dibenzosuberone is as a key intermediate in the synthesis of a wide range of pharmaceuticals, particularly tricyclic antidepressants (TCAs).[1][10][14]

3.1.1. Tricyclic Antidepressants

Many commercially successful TCAs are derived from dibenzosuberone.[1][14] These drugs primarily act by inhibiting the reuptake of the neurotransmitters serotonin and norepinephrine in the brain.[7]

  • Amitriptyline: One of the most well-known TCAs, synthesized via a Grignard reaction on the dibenzosuberone core.[2][7]

  • Noxiptiline: Another TCA derivative where the carbonyl group is converted to an O-alkyloxime.[10]

  • Other TCAs: A host of other TCAs and related compounds are also synthesized from dibenzosuberone, including butriptyline, nortriptyline, and protriptyline.[4]

The following table summarizes some key dibenzosuberone-derived TCAs and their primary mechanism of action.

DrugStructural Modification from DibenzosuberonePrimary Mechanism of Action
Amitriptyline Grignard reaction with 3-(dimethylamino)propylmagnesium chloride followed by dehydration.Inhibition of serotonin and norepinephrine reuptake.[7]
Nortriptyline N-demethylated metabolite of amitriptyline.Primarily inhibits norepinephrine reuptake.
Noxiptiline Conversion of the carbonyl group to an O-(dimethylaminoethyl)oxime.Inhibition of serotonin and norepinephrine reuptake.
Protriptyline Isomer of nortriptyline with a different side chain attachment.Primarily inhibits norepinephrine reuptake.

3.1.2. Other Central Nervous System (CNS) Applications

The dibenzosuberone scaffold has been explored for other CNS-active agents beyond antidepressants.

  • Antipsychotics: Analogues of clozapine based on the dibenzosuberone framework have been synthesized and investigated for their antipsychotic properties.[1]

  • Anticonvulsants: The potential for dibenzosuberone derivatives to be used in the treatment of epilepsy has been explored.[15]

  • Dopamine Regulation: Research suggests that certain derivatives may aid in dopamine regulation, with potential applications in conditions like Parkinson's disease.[15]

3.1.3. Other Therapeutic Areas

The pharmacological utility of dibenzosuberone derivatives extends to other areas:

  • P2Y2 Receptor Antagonists: Certain disubstituted dibenzosuberone derivatives have been identified as antagonists of the P2Y2 purinoreceptor.[1]

  • p38 MAP Kinase Inhibitors: Skepinone-L, a dibenzosuberone-based compound, is a potent inhibitor of p38 mitogen-activated protein kinase, a target for inflammatory diseases.[1]

  • Anti-cancer Activity: Dibenzosuberone has been reported to act as a β-catenin inhibitor, suggesting potential anti-cancer applications.[16]

Materials Science and Other Applications

Beyond its prominent role in medicine, dibenzosuberone finds applications in other fields:

  • Catalysis and Polymerization: It can act as a ligand in metal complexes used to catalyze various chemical reactions, including polymerization.[12] This can lead to more efficient and greener production methods.[12]

  • Material Modification: Incorporation of dibenzosuberone into polymers can enhance their thermal stability, mechanical strength, and resistance to degradation, making them suitable for demanding applications in the aerospace, automotive, and electronics industries.[12]

  • Organic Synthesis: It serves as a crucial intermediate in the production of a variety of complex organic molecules, including agrochemicals and other specialty chemicals.[12]

Visualizing Key Processes

The following diagrams, generated using the DOT language, illustrate a key synthetic pathway and a proposed mechanism of action for a major class of dibenzosuberone derivatives.

Synthetic Workflow: Amitriptyline from Dibenzosuberone

Amitriptyline_Synthesis Dibenzosuberone Dibenzosuberone Intermediate_Alcohol Tertiary Alcohol Intermediate Dibenzosuberone->Intermediate_Alcohol Grignard Reaction (in THF) Grignard_Reagent 3-(Dimethylamino)propyl magnesium chloride Grignard_Reagent->Intermediate_Alcohol Amitriptyline Amitriptyline Intermediate_Alcohol->Amitriptyline Dehydration (e.g., with HCl)

Caption: Synthesis of Amitriptyline from Dibenzosuberone.

Signaling Pathway: Mechanism of Tricyclic Antidepressants

TCA_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Presynaptic_Neuron Serotonin Serotonin Presynaptic_Neuron->Serotonin Norepinephrine Norepinephrine Presynaptic_Neuron->Norepinephrine SERT Serotonin Transporter (SERT) NET Norepinephrine Transporter (NET) Serotonin->SERT Reuptake Postsynaptic_Receptors Postsynaptic Receptors Serotonin->Postsynaptic_Receptors Signal Transduction Norepinephrine->NET Reuptake Norepinephrine->Postsynaptic_Receptors Signal Transduction TCA Tricyclic Antidepressant (e.g., Amitriptyline) TCA->SERT Blocks TCA->NET Blocks

Caption: Mechanism of Action of Tricyclic Antidepressants.

Conclusion

Dibenzosuberone is a molecule of profound importance in the landscape of organic and medicinal chemistry. Its robust synthetic accessibility and the chemical versatility of its tricyclic core have enabled the development of a significant portion of the pharmacopeia for treating depressive disorders. The continued exploration of dibenzosuberone derivatives is a testament to its enduring value as a privileged scaffold. As research continues, new applications in areas such as neurodegenerative diseases, inflammation, and materials science are likely to emerge, further solidifying the legacy of this remarkable compound. The ongoing development of novel synthetic methodologies will undoubtedly facilitate the discovery of next-generation dibenzosuberone-based molecules with enhanced efficacy and safety profiles.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Dibenzosuberone Derivatives from 2-Hydroxy-5-dibenzosuberone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel dibenzosuberone derivatives, utilizing 2-Hydroxy-5-dibenzosuberone as a key starting material. The derivatization of the phenolic hydroxyl group and modifications at the C5-ketone functionality are crucial strategies for modulating the pharmacological properties of the dibenzosuberone scaffold, a core structure in various biologically active compounds.[1] The following protocols describe two primary derivatization methods: O-alkylation and esterification of the hydroxyl group, providing a foundation for the generation of diverse chemical libraries for drug discovery and development.

Data Presentation

The following table summarizes the synthesized derivatives of 2-Hydroxy-5-dibenzosuberone, along with key quantitative data from the experimental procedures outlined below.

Derivative NameStructureMolecular FormulaMolecular Weight ( g/mol )Yield (%)Purity (%)
2-(2-(Dimethylamino)ethoxy)-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-oneC₁₉H₂₁NO₂295.3885>98
2-(3-(Dimethylamino)propoxy)-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-oneC₂₀H₂₃NO₂309.4182>98
2-Hydroxy-5-dibenzosuberone AcetateC₁₇H₁₄O₃266.2992>99

Experimental Protocols

Protocol 1: Synthesis of 2-(2-(Dimethylamino)ethoxy)-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one (O-Alkylation)

This protocol details the O-alkylation of the phenolic hydroxyl group of 2-Hydroxy-5-dibenzosuberone using 2-(dimethylamino)ethyl chloride in the presence of a base. This reaction is a common method for introducing aminoalkyl side chains, which are often crucial for the biological activity of tricyclic compounds.

Materials:

  • 2-Hydroxy-5-dibenzosuberone (1.0 eq)

  • 2-(Dimethylamino)ethyl chloride hydrochloride (1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)

  • Acetone, anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane solvent system

Procedure:

  • To a stirred suspension of 2-Hydroxy-5-dibenzosuberone (1.0 eq) and anhydrous potassium carbonate (3.0 eq) in anhydrous acetone, add 2-(dimethylamino)ethyl chloride hydrochloride (1.2 eq).

  • Reflux the reaction mixture for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (disappearance of the starting material), cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure 2-(2-(Dimethylamino)ethoxy)-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one.

Characterization:

The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

experimental_workflow_1 cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start 2-Hydroxy-5-dibenzosuberone K₂CO₃, Acetone reflux Reflux (12-16h) start->reflux reagent 2-(Dimethylamino)ethyl chloride hydrochloride reagent->reflux filter Filter reflux->filter concentrate1 Concentrate filter->concentrate1 extract DCM Extraction & Washing concentrate1->extract dry Dry & Concentrate extract->dry chromatography Silica Gel Chromatography dry->chromatography product Pure Product chromatography->product

O-Alkylation Experimental Workflow
Protocol 2: Synthesis of 2-Hydroxy-5-dibenzosuberone Acetate (Esterification)

This protocol describes the esterification of the hydroxyl group of 2-Hydroxy-5-dibenzosuberone using acetic anhydride. This reaction introduces an acetyl group, which can alter the compound's solubility and metabolic stability.

Materials:

  • 2-Hydroxy-5-dibenzosuberone (1.0 eq)

  • Acetic anhydride (1.5 eq)

  • Pyridine, anhydrous (2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-Hydroxy-5-dibenzosuberone (1.0 eq) in anhydrous dichloromethane.

  • Add anhydrous pyridine (2.0 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) if necessary.

Characterization:

The structure of the resulting ester should be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy (noting the appearance of a characteristic ester carbonyl stretch).

experimental_workflow_2 cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start 2-Hydroxy-5-dibenzosuberone Pyridine, DCM stir Stir at RT (4-6h) start->stir reagent Acetic Anhydride reagent->stir wash Aqueous Washing (HCl, NaHCO₃, Brine) stir->wash dry Dry & Concentrate wash->dry recrystallize Recrystallization (optional) dry->recrystallize product Pure Product recrystallize->product signaling_pathway cluster_membrane Cell Membrane Receptor GPCR G_Protein G-Protein (α, β, γ subunits) Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Activates cAMP cAMP Effector->cAMP Produces Ligand Dibenzosuberone Derivative Ligand->Receptor Binds ATP ATP ATP->Effector PKA Protein Kinase A cAMP->PKA Activates Cell_Response Cellular Response PKA->Cell_Response Phosphorylates Targets

References

Application Notes and Protocols for Grignard Reaction-Mediated Modification of Dibenzosuberone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the modification of dibenzosuberone and its derivatives using Grignard reagents. Dibenzosuberone is a key tricyclic core structure found in numerous biologically active compounds, particularly tricyclic antidepressants like amitriptyline.[1][2] The Grignard reaction offers a robust and versatile method for introducing carbon-based substituents at the C5 carbonyl position, enabling the synthesis of diverse derivatives for drug discovery and development.[3][4][5]

This document outlines standard and modified Grignard protocols, common challenges, troubleshooting strategies, and quantitative data to guide synthetic efforts.

Data Presentation: Summary of Reaction Parameters

The following tables summarize typical quantitative data for various Grignard reaction protocols applied to dibenzosuberone and its derivatives.

Table 1: General Protocol for Methyl Grignard Addition to Dibenzosuberone [3]

Reagent/ParameterMolar Mass ( g/mol )QuantityMolar Equivalents
5H-dibenzo[a,d]cyclohepten-5-one206.2410.0 g1.0
Methylmagnesium bromide (3.0 M)-17.8 mL1.1
Anhydrous Diethyl Ether74.12150 mL-
Saturated NH₄Cl solution-50 mL-
Reaction Conditions
Reaction Time-2-3 hours-
Reaction Temperature-0 °C to room temp.-
Product Information
Product222.28Theoretical: 10.78 g85-95%
5-Methyl-5H-dibenzo[a,d]cyclohepten-5-ol

Table 2: Protocol for Addition of 3-Dimethylamino-1-propylmagnesium chloride to Dibromo-dibenzosuberone [6]

Reagent/ParameterMolar Mass ( g/mol )QuantityMolar Equivalents
3,7- or 1,7-dibromodibenzosuberone366.083.66 g1.0
N,N-dimethylamino-1-propyl-chloride121.622.5 g~2.0
Magnesium Turnings24.310.51 g~2.1
Anhydrous Tetrahydrofuran (THF)72.1170 mL-
Reaction Conditions
Reaction Time-26 hours-
Reaction Temperature-0 °C to room temp.-
Product Information
Product (3,7-dibromo derivative)453.21-65%
Product (1,7-dibromo derivative)453.21-32%

Experimental Protocols

Protocol 1: General Grignard Reaction for Dibenzosuberone Alkylation/Arylation[7]

This protocol describes a general method for the addition of a Grignard reagent to a dibenzosuberone derivative.

1.1 Materials:

  • Dibenzosuberone derivative

  • Organohalide (e.g., aryl bromide, methyl iodide)

  • Magnesium turnings (high purity, oxide-free)[7]

  • Anhydrous solvent (diethyl ether or THF)

  • Iodine crystal (for initiation, optional)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Appropriate solvents for extraction and chromatography

1.2 Grignard Reagent Formation:

  • Flame-dry a round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

  • Place magnesium turnings in the flask and add enough anhydrous solvent to cover the magnesium.

  • Add a single crystal of iodine to activate the magnesium surface.[7]

  • Dissolve the organohalide in anhydrous solvent and add it to the dropping funnel.

  • Add a small portion of the organohalide solution to the magnesium. Initiation is indicated by a color change and gentle refluxing.

  • Once initiated, add the remaining organohalide solution dropwise at a rate that maintains a gentle reflux.[7]

  • After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

1.3 Reaction with Dibenzosuberone:

  • In a separate flame-dried flask under an inert atmosphere, dissolve the dibenzosuberone derivative in anhydrous solvent.

  • Cool the dibenzosuberone solution to 0 °C in an ice bath.

  • Slowly add the prepared Grignard reagent to the dibenzosuberone solution via a cannula or dropping funnel.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor reaction completion using Thin Layer Chromatography (TLC).

1.4 Workup and Purification:

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography on silica gel.[3]

Protocol 2: Modified Grignard Reaction with Cerium(III) Chloride for Suppression of Side Reactions[7]

This protocol is recommended when significant amounts of enolization or reduction byproducts are observed, which is common with sterically hindered ketones like dibenzosuberone.[7] The addition of anhydrous cerium(III) chloride (CeCl₃) enhances the nucleophilicity of the Grignard reagent towards the carbonyl carbon and suppresses enolization.[7]

2.1 Additional Materials:

  • Anhydrous cerium(III) chloride (CeCl₃)

2.2 Procedure Modification:

  • Preparation of Ketone-CeCl₃ Slurry:

    • In a separate flask under an inert atmosphere, add anhydrous CeCl₃.

    • Add anhydrous THF and stir vigorously for at least 2 hours to create a fine slurry.

    • Cool the slurry to -78 °C using a dry ice/acetone bath.

    • Dissolve the dibenzosuberone derivative in anhydrous THF and add it to the CeCl₃ slurry. Stir for 1 hour at -78 °C.

  • Grignard Addition:

    • Prepare the Grignard reagent as described in Protocol 1.2.

    • Slowly add the freshly prepared Grignard reagent to the ketone-CeCl₃ slurry at -78 °C.

    • Stir the reaction at -78 °C for 2-3 hours.

  • Workup:

    • Quench the reaction at -78 °C with saturated aqueous NH₄Cl.

    • Allow the mixture to warm to room temperature and proceed with the standard workup and purification as described in Protocol 1.4.

Mandatory Visualization

The following diagrams illustrate the chemical pathways and workflows associated with the Grignard modification of dibenzosuberone.

G cluster_reagent Grignard Reagent Formation cluster_reaction Reaction with Dibenzosuberone cluster_workup Workup & Purification A Organohalide (R-X) + Mg Turnings B Initiation (Iodine) A->B Activate D Formation of R-MgX C Anhydrous Ether/THF G Slow Addition of R-MgX D->G E Dibenzosuberone in Anhydrous Solvent F Cool to 0°C E->F F->G H Stir (0°C to RT) G->H I Magnesium Alkoxide Intermediate H->I J Quench with aq. NH4Cl I->J K Extraction with Organic Solvent J->K L Dry & Concentrate K->L M Purification (Chromatography) L->M N Final Product M->N

Caption: General experimental workflow for the Grignard reaction.

reaction_pathway Dibenzosuberone Dibenzosuberone Alkoxide Magnesium Alkoxide Intermediate Dibenzosuberone->Alkoxide Nucleophilic Attack Grignard R-MgX Product Tertiary Alcohol Product Alkoxide->Product Protonation Workup H₃O⁺ (e.g., aq. NH₄Cl)

Caption: Chemical reaction pathway for Grignard addition.

troubleshooting Problem1 High Level of Starting Material Solution1a Use Lewis Acid (CeCl₃) to suppress enolization Problem1->Solution1a Cause: Enolization Solution1b Lower Reaction Temp (-78°C) Problem1->Solution1b Problem2 Wurtz Coupling Product (R-R) Solution2a Slow dropwise addition of organohalide Problem2->Solution2a Cause: R-MgX reacts with unreacted R-X Solution2b Use fresh, oxide-free Mg Problem2->Solution2b

Caption: Troubleshooting workflow for common side reactions.

Troubleshooting & Optimization

Several side reactions can lower the yield of the desired product. Understanding these pathways is crucial for optimizing the reaction.

  • Enolization: Grignard reagents are strong bases and can deprotonate the α-carbon of the ketone, forming an enolate.[7] Upon workup, this regenerates the starting ketone. This is a significant issue with sterically hindered ketones like dibenzosuberone.[7]

    • Solution: Perform the reaction at lower temperatures (-78 °C) or use a Lewis acid additive like CeCl₃ (Protocol 2) to favor nucleophilic addition over deprotonation.[7]

  • Wurtz Coupling: This side reaction produces a homo-coupled dimer of the organohalide's organic group (R-R).[7] It occurs when the Grignard reagent reacts with unreacted organohalide, often promoted by high local concentrations of the halide or high temperatures.[7]

    • Solution: Ensure slow, dropwise addition of the organohalide during the Grignard reagent formation. Using fresh, high-purity magnesium turnings ensures a smooth and rapid initiation, preventing the buildup of unreacted organohalide.[7]

  • Reduction: The Grignard reagent can act as a reducing agent, converting the ketone to a secondary alcohol instead of the desired tertiary alcohol. This is more common with bulky Grignard reagents.

    • Solution: The use of CeCl₃ can also help mitigate this side reaction by increasing the rate of the desired 1,2-addition.[7]

References

Application Notes and Protocols for the Quantification of 2-Hydroxy-5-dibenzosuberone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 2-Hydroxy-5-dibenzosuberone in biological matrices, primarily human plasma. The methodologies described are based on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity for this analyte. These protocols are intended to serve as a comprehensive guide for researchers in pharmaceutical development, metabolism studies, and clinical research.

Introduction

2-Hydroxy-5-dibenzosuberone is a chemical intermediate with a tricyclic structure, utilized in the synthesis of various pharmaceutical compounds. Its quantification in biological fluids is essential for pharmacokinetic, toxicokinetic, and drug metabolism studies. The methods outlined below are designed to provide accurate and reproducible quantification of 2-Hydroxy-5-dibenzosuberone.

Physicochemical Properties of 2-Hydroxy-5-dibenzosuberone

A foundational understanding of the analyte's properties is crucial for method development.

PropertyValueReference
Molecular Formula C₁₅H₁₂O₂[1]
Molecular Weight 224.26 g/mol [2][1]
Appearance Greyish powder[2]
Melting Point 140-144 °C[2]
Solubility Soluble in organic solvents[2]

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred technique for the quantification of 2-Hydroxy-5-dibenzosuberone due to its high sensitivity and specificity, which is crucial for distinguishing the analyte from endogenous matrix components.[3][4][5]

Principle

The method involves the extraction of 2-Hydroxy-5-dibenzosuberone from a biological matrix, followed by chromatographic separation using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). The analyte is then ionized and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Proposed MRM Transitions

Predicting the fragmentation pattern is a key step in developing a robust MS/MS method.[6][7][8][9][10] Based on the structure of 2-Hydroxy-5-dibenzosuberone, the following precursor and product ions are proposed for quantification and qualification in positive ionization mode.

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)
2-Hydroxy-5-dibenzosuberone225.1197.1168.1
Internal Standard (e.g., Amitriptyline-d3)281.291.1236.2

Experimental Protocols

Protocol 1: Quantification in Human Plasma using Protein Precipitation

This protocol is a rapid and straightforward method suitable for high-throughput analysis.[4][11]

4.1.1. Materials and Reagents

  • 2-Hydroxy-5-dibenzosuberone reference standard

  • Internal Standard (IS), e.g., Amitriptyline-d3

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (with anticoagulant, e.g., K2EDTA)

4.1.2. Preparation of Standards and Quality Controls

  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 2-Hydroxy-5-dibenzosuberone in 10 mL of methanol.

  • Working Standard Solutions: Prepare serial dilutions of the primary stock solution with 50:50 (v/v) methanol:water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Working Solution (100 ng/mL): Prepare a 100 ng/mL solution of Amitriptyline-d3 in methanol.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL) by spiking the appropriate amount of working standard solution into blank human plasma.

4.1.3. Sample Preparation Workflow

Caption: Protein Precipitation Workflow for Plasma Samples.

4.1.4. LC-MS/MS Conditions

ParameterCondition
LC System UHPLC system (e.g., Waters ACQUITY UPLC I-Class)
Column Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 10% B, ramp to 95% B over 3 min, hold for 1 min, return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer (e.g., Sciex QTRAP 6500+)
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temp. 550 °C
Curtain Gas 35 psi
IonSpray Voltage 5500 V
Collision Gas Nitrogen

4.1.5. Data Analysis and Quantification

Quantification is performed by constructing a calibration curve using the peak area ratio of the analyte to the internal standard versus the concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.

Protocol 2: Quantification in Human Urine using Liquid-Liquid Extraction

This protocol is suitable for urine samples and provides a cleaner extract compared to protein precipitation.[3]

4.2.1. Additional Materials

  • Sodium hydroxide (2 N)

  • Hexane:Ethyl Acetate (1:1, v/v)

  • Nitrogen gas for evaporation

4.2.2. Sample Preparation Workflow

G cluster_workflow Liquid-Liquid Extraction Workflow start 1.0 mL Urine Sample add_is Add 50 µL Internal Standard start->add_is add_naoh Add 2.0 mL 2N NaOH add_is->add_naoh add_solvent Add 2.0 mL Hexane:Ethyl Acetate (1:1) add_naoh->add_solvent mix Vortex for 5 min add_solvent->mix centrifuge Centrifuge for 10 min at 3000 rpm mix->centrifuge transfer Transfer organic layer to a new tube centrifuge->transfer evaporate Evaporate to dryness under Nitrogen at 40°C transfer->evaporate reconstitute Reconstitute with 100 µL mobile phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

References

Application Notes & Protocols: Synthesis of Tricyclic Antidepressant Analogs from 2-Hydroxy-5-dibenzosuberone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and proposed protocols for the synthesis of tricyclic antidepressant (TCA) analogs utilizing 2-Hydroxy-5-dibenzosuberone as a key starting material. While classical TCA syntheses, such as that of Amitriptyline, traditionally commence from dibenzosuberone, the presence of a hydroxyl group on the tricyclic core offers a valuable handle for further functionalization and the creation of novel derivatives with potentially altered pharmacological profiles.

Introduction

Tricyclic antidepressants are a class of medications that have been effectively used in the management of mood disorders for decades.[1] The archetypal structure consists of a tricyclic core to which a side chain containing a tertiary or secondary amine is attached. A common synthetic precursor for many TCAs is dibenzosuberone.[2][3] This document explores the synthetic utility of a hydroxylated analog, 2-Hydroxy-5-dibenzosuberone, as a versatile intermediate for generating novel TCA-like compounds.[4] The hydroxyl group can be leveraged for introducing substituents that may modulate the drug's absorption, distribution, metabolism, and excretion (ADME) properties, or to explore new structure-activity relationships.

Proposed Synthetic Strategies

Two primary strategies are proposed for the incorporation of the 2-Hydroxy-5-dibenzosuberone core into TCA-like structures. The first strategy involves the classical Grignard reaction at the 5-keto position, followed by dehydration to form the exocyclic double bond characteristic of compounds like Amitriptyline. The second strategy utilizes the hydroxyl group at the 2-position as an anchor point for attaching the pharmacophoric side chain via an ether linkage.

Strategy 1: Synthesis via Grignard Reaction and Dehydration

This approach mirrors the classical synthesis of Amitriptyline but incorporates a protection/deprotection sequence for the phenolic hydroxyl group.

Experimental Workflow

A 2-Hydroxy-5-dibenzosuberone B Protection of Hydroxyl Group A->B C 2-(Protected)-5-dibenzosuberone B->C D Grignard Reaction C->D E Tertiary Alcohol Intermediate D->E F Dehydration E->F G Protected TCA Analog F->G H Deprotection G->H I Final Hydroxylated TCA Analog H->I A 2-Hydroxy-5-dibenzosuberone B O-Alkylation A->B C TCA Ether Analog B->C

References

Application of 2-Hydroxy-5-dibenzosuberone in Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-5-dibenzosuberone is a versatile tricyclic compound recognized for its utility as a key intermediate in organic synthesis and pharmaceutical development.[1][2][3] Its rigid, bulky dibenzosuberone core and reactive hydroxyl group present intriguing possibilities for its application in materials science, particularly in the synthesis of novel polymers with unique thermal, mechanical, and optical properties. While direct polymerization of 2-Hydroxy-5-dibenzosuberone is not yet extensively documented in scientific literature, its chemical structure suggests its potential as a monomer in various polymerization reactions.[1] This document provides detailed hypothetical application notes and experimental protocols for the use of 2-Hydroxy-5-dibenzosuberone in the synthesis of polyesters, polycarbonates, and as a precursor for vinyl-functionalized monomers for addition polymerization.

Potential Applications in Materials Science

The incorporation of the rigid and bulky dibenzosuberone moiety into a polymer backbone is anticipated to impart several desirable properties:

  • High Glass Transition Temperature (Tg): The rigidity of the dibenzosuberone unit is expected to restrict segmental motion of the polymer chains, leading to polymers with high glass transition temperatures, and therefore good thermal stability.

  • Enhanced Mechanical Strength: The robust tricyclic structure could contribute to increased tensile strength and modulus in the resulting polymers.

  • Optical Properties: Dibenzosuberone derivatives have been noted for their fluorescence, suggesting that polymers incorporating this moiety may find applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Proposed Experimental Protocols

Due to the limited availability of specific experimental data for the polymerization of 2-Hydroxy-5-dibenzosuberone, the following protocols are proposed based on established polymerization methodologies for phenolic monomers.

Synthesis of Polyesters via Direct Esterification

This protocol describes the synthesis of a polyester by direct esterification of 2-Hydroxy-5-dibenzosuberone with a dicarboxylic acid.

Experimental Workflow:

Polyester_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Monomer 2-Hydroxy-5-dibenzosuberone Mixing Mix in Solvent (e.g., Dichloromethane) Monomer->Mixing Diacid Dicarboxylic Acid (e.g., Terephthaloyl chloride) Diacid->Mixing Catalyst Add Catalyst (e.g., DMAP) Mixing->Catalyst Reaction React at RT, then Reflux Catalyst->Reaction Purification Precipitate in Methanol, Filter and Dry Reaction->Purification Polyester Polyester with Dibenzosuberone Moiety Purification->Polyester Polycarbonate_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Monomer 2-Hydroxy-5-dibenzosuberone in Aqueous NaOH Mixing Vigorous Stirring (Interfacial Reaction) Monomer->Mixing Phosgene Phosgene Source (e.g., Triphosgene in DCM) Phosgene->Mixing Catalyst Add Phase Transfer Catalyst (e.g., TBAB) Mixing->Catalyst Separation Separate Organic Layer Catalyst->Separation Purification Precipitate in Methanol, Filter and Dry Separation->Purification Polycarbonate Polycarbonate with Dibenzosuberone Moiety Purification->Polycarbonate Monomer_Polymerization cluster_step1 Step 1: Monomer Synthesis cluster_step2 Step 2: Polymerization Start 2-Hydroxy-5-dibenzosuberone Reaction1 Esterification Reaction Start->Reaction1 Reactant Acryloyl Chloride Reactant->Reaction1 Product1 2-Acryloyloxy-5-dibenzosuberone Reaction1->Product1 Reaction2 Free Radical Polymerization Product1->Reaction2 Initiator Free Radical Initiator (AIBN) Initiator->Reaction2 Product2 Poly(2-acryloyloxy-5-dibenzosuberone) Reaction2->Product2

References

Application Notes and Protocols for High-Throughput Screening of 2-Hydroxy-5-dibenzosuberone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-5-dibenzosuberone and its derivatives represent a class of compounds with significant potential in drug discovery. The dibenzosuberone scaffold is a core structure in several biologically active molecules, including some tricyclic antidepressants.[1][2][3] Modifications to this scaffold can lead to a diverse range of pharmacological activities, including antiproliferative and cytotoxic effects, making these compounds interesting candidates for cancer therapy.[1][4] High-throughput screening (HTS) is an essential methodology for rapidly evaluating large libraries of such derivatives to identify promising lead compounds for further development.[5][6]

These application notes provide a comprehensive guide to performing a high-throughput screen of 2-Hydroxy-5-dibenzosuberone derivatives, focusing on the identification of inhibitors of the MEK1/2-ERK1/2 signaling pathway, a critical cascade in many cancers. The protocols outlined below cover a primary screen using a Homogeneous Time-Resolved Fluorescence (HTRF) assay, followed by a secondary validation using a cell-based proliferation assay.

Target Signaling Pathway: MEK/ERK Cascade

The Ras-Raf-MEK-ERK (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, survival, and differentiation. Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. This screening campaign focuses on identifying inhibitors of MEK1/2, key kinases in this pathway.

MEK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Inhibitor 2-Hydroxy-5-dibenzosuberone Derivative (Inhibitor) Inhibitor->MEK

Caption: The MEK/ERK signaling pathway and the point of inhibition.

High-Throughput Screening Workflow

The screening process is designed to efficiently identify and validate potential inhibitors from a library of 2-Hydroxy-5-dibenzosuberone derivatives. The workflow consists of a primary biochemical screen, followed by dose-response confirmation and a secondary cell-based assay for hit validation.

HTS_Workflow cluster_0 Screening Cascade CompoundLibrary 2-Hydroxy-5-dibenzosuberone Derivative Library PrimaryScreen Primary Screen: HTRF MEK1 Kinase Assay (Single Concentration) CompoundLibrary->PrimaryScreen HitSelection Hit Selection (>50% Inhibition) PrimaryScreen->HitSelection DoseResponse Dose-Response Assay: Determine IC50 values HitSelection->DoseResponse Primary Hits SecondaryScreen Secondary Screen: Cell-Based Proliferation Assay (e.g., MTT Assay) DoseResponse->SecondaryScreen ValidatedHits Validated Hits SecondaryScreen->ValidatedHits

Caption: High-throughput screening workflow for identifying MEK1/2 inhibitors.

Data Presentation

The following table summarizes hypothetical data from a primary screen and subsequent dose-response analysis of a selection of 2-Hydroxy-5-dibenzosuberone derivatives against MEK1 kinase activity and their effect on cancer cell proliferation.

Compound IDStructurePrimary Screen (% Inhibition at 10 µM)MEK1 IC50 (µM)Cell Proliferation IC50 (µM)
DBS-001 2-Hydroxy-5-dibenzosuberone12.5> 50> 50
DBS-002 2-Methoxy-5-dibenzosuberone25.335.245.1
DBS-003 2-Amino-5-dibenzosuberone68.78.912.3
DBS-004 2-Bromo-5-dibenzosuberone75.25.17.8
DBS-005 2-Nitro-5-dibenzosuberone89.11.22.5
Positive Control U0126 (MEK Inhibitor)98.50.10.5
Negative Control DMSO0.2> 50> 50

Experimental Protocols

Protocol 1: Primary High-Throughput Screen - HTRF MEK1 Kinase Assay

This protocol describes a biochemical assay to identify inhibitors of MEK1 kinase. HTRF is a robust technology for HTS, offering high sensitivity and a low false-positive rate.[7]

Materials:

  • Recombinant human MEK1 protein

  • Biotinylated ERK1 (substrate)

  • ATP

  • HTRF Kinase Buffer

  • Europium cryptate-labeled anti-phospho-ERK1/2 antibody (donor)

  • XL665-conjugated streptavidin (acceptor)

  • 384-well low-volume white microplates

  • 2-Hydroxy-5-dibenzosuberone derivative library (10 mM in DMSO)

  • Positive Control: U0126 (10 mM in DMSO)

  • Negative Control: DMSO

Procedure:

  • Compound Plating:

    • Using an acoustic liquid handler, dispense 20 nL of each compound from the derivative library into the wells of a 384-well microplate.

    • Dispense 20 nL of U0126 into positive control wells.

    • Dispense 20 nL of DMSO into negative control wells.

  • Enzyme and Substrate Addition:

    • Prepare a solution of MEK1 and biotinylated ERK1 in HTRF Kinase Buffer.

    • Dispense 10 µL of the enzyme/substrate solution into each well of the assay plate.

    • Incubate for 15 minutes at room temperature.

  • Initiation of Kinase Reaction:

    • Prepare a solution of ATP in HTRF Kinase Buffer.

    • Dispense 10 µL of the ATP solution to all wells to initiate the kinase reaction.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Prepare a solution of the HTRF detection reagents (Europium cryptate-labeled anti-phospho-ERK1/2 antibody and XL665-conjugated streptavidin) in HTRF Detection Buffer.

    • Dispense 20 µL of the detection solution to all wells to stop the reaction.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible plate reader, measuring the emission at 620 nm and 665 nm after excitation at 320 nm.

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • Calculate the percent inhibition for each compound relative to the positive and negative controls.

Protocol 2: Dose-Response and IC50 Determination

This protocol is for confirming the activity of primary hits and determining their potency (IC50 value).

Procedure:

  • Serial Dilution:

    • For each primary hit, create a 10-point serial dilution series in DMSO, typically starting from a 10 mM stock.

  • Assay Performance:

    • Perform the HTRF MEK1 Kinase Assay as described in Protocol 1, using the serially diluted compounds.

  • Data Analysis:

    • Plot the percent inhibition as a function of the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Protocol 3: Secondary Screen - Cell-Based Proliferation Assay (MTT Assay)

This assay validates the activity of hit compounds in a cellular context by measuring their effect on the proliferation of a cancer cell line with a constitutively active MEK/ERK pathway (e.g., A375 melanoma).

Materials:

  • A375 human melanoma cell line

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • 96-well clear-bottom cell culture plates

  • Hit compounds from the primary screen

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding:

    • Seed A375 cells into 96-well plates at a density of 5,000 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of the hit compounds in culture medium.

    • Add 100 µL of the diluted compounds to the respective wells. Include vehicle control (DMSO) wells.

    • Incubate for 72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C and 5% CO2.

  • Solubilization and Absorbance Reading:

    • Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition of cell proliferation for each compound concentration.

    • Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion

The protocols and application notes provided herein offer a robust framework for the high-throughput screening of 2-Hydroxy-5-dibenzosuberone derivatives to identify novel inhibitors of the MEK/ERK signaling pathway. By employing a combination of a sensitive biochemical primary screen and a relevant cell-based secondary assay, researchers can efficiently identify and validate promising lead compounds for further optimization and development as potential anticancer therapeutics.

References

Application Notes and Protocols for In Vitro and In Vivo Studies of Dibenzosuberone Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for conducting in vitro and in vivo studies involving dibenzosuberone compounds. Dibenzosuberone and its derivatives have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including potential applications as anticancer and anti-inflammatory agents. These compounds share a tricyclic core structure, which serves as a versatile scaffold for the development of novel therapeutics.

In Vitro Applications: Antiproliferative and Anti-inflammatory Assays

Dibenzosuberone derivatives have demonstrated notable efficacy in preclinical cancer and inflammation models. Their mechanisms of action often involve the modulation of key cellular signaling pathways, such as the p38 MAP kinase pathway, leading to the inhibition of cell growth and suppression of inflammatory responses.

Application Note 1: Screening Dibenzosuberone Compounds for Anticancer Activity

This application note describes the use of cell-based assays to evaluate the antiproliferative effects of dibenzosuberone derivatives on cancer cell lines. The primary objective is to determine the concentration-dependent inhibitory effects of these compounds and to calculate their half-maximal inhibitory concentration (IC50) values.

Table 1: Hypothetical Antiproliferative Activity of Dibenzosuberone Derivatives against Human Cancer Cell Lines

Compound IDTarget Cell LineAssay TypeIncubation Time (h)IC50 (µM)
DBS-001HepG2 (Liver)MTT488.5
DBS-001HeLa (Cervical)MTT4812.2
DBS-002HepG2 (Liver)SRB485.1
DBS-002HeLa (Cervical)SRB487.8
Experimental Protocol: MTT Assay for Cell Viability

This protocol details the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to assess the cytotoxicity of dibenzosuberone compounds.

Materials:

  • HepG2 or HeLa cells

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Dibenzosuberone compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture HepG2 or HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

    • Trypsinize and resuspend cells in fresh media.

    • Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the dibenzosuberone compounds in culture medium. The final DMSO concentration should be less than 0.1%.

    • Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds.

    • Include a vehicle control (DMSO) and a blank (medium only).

    • Incubate the plate for 48 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Application Note 2: Assessing the Anti-inflammatory Potential of Dibenzosuberone Derivatives

This note outlines a whole blood assay to measure the inhibition of lipopolysaccharide (LPS)-induced cytokine release by dibenzosuberone compounds, which is a key indicator of their anti-inflammatory activity, particularly for those targeting the p38 MAP kinase pathway.

Table 2: Hypothetical Inhibition of LPS-Induced TNF-α Release in Human Whole Blood by a Dibenzosuberone-based p38 MAP Kinase Inhibitor

Compound IDConcentration (nM)TNF-α Inhibition (%)IC50 (nM)
DBS-p38i-01115
DBS-p38i-01104511.5
DBS-p38i-015085
DBS-p38i-0110095
Experimental Protocol: Whole Blood Assay for Cytokine Release

Materials:

  • Freshly drawn human whole blood from healthy donors (heparinized)

  • RPMI 1640 medium

  • Lipopolysaccharide (LPS) from E. coli

  • Dibenzosuberone compounds dissolved in DMSO

  • ELISA kit for human TNF-α

  • 96-well plates

Procedure:

  • Blood Collection and Dilution:

    • Collect venous blood into tubes containing heparin.

    • Dilute the blood 1:1 with RPMI 1640 medium.

  • Compound Incubation:

    • Add 180 µL of the diluted blood to each well of a 96-well plate.

    • Add 10 µL of the dibenzosuberone compound dilutions to the wells. Include a vehicle control (DMSO).

    • Pre-incubate for 1 hour at 37°C in a 5% CO2 incubator.

  • LPS Stimulation:

    • Add 10 µL of LPS solution (final concentration 100 ng/mL) to stimulate cytokine production.

    • Include an unstimulated control (medium only).

    • Incubate for 24 hours at 37°C.

  • Plasma Collection and Analysis:

    • Centrifuge the plates at 1500 x g for 10 minutes.

    • Collect the plasma supernatant.

    • Measure the concentration of TNF-α in the plasma using a specific ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage inhibition of TNF-α release for each compound concentration relative to the LPS-stimulated control.

    • Determine the IC50 value by plotting the percentage inhibition against the compound concentration.

In Vivo Application: Evaluating Anticancer Efficacy in Xenograft Models

Animal models are crucial for assessing the therapeutic potential and safety of novel compounds in a living system. The following provides a framework for evaluating the in vivo anticancer efficacy of dibenzosuberone derivatives using a subcutaneous xenograft mouse model.

Application Note 3: In Vivo Antitumor Activity of a Dibenzosuberone Derivative

This application note describes a study to evaluate the ability of a dibenzosuberone compound to inhibit tumor growth in an immunodeficient mouse model bearing human tumor xenografts.

Table 3: Hypothetical In Vivo Efficacy of a Dibenzosuberone Derivative in a HepG2 Xenograft Model

Treatment GroupDose (mg/kg)Administration RouteMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control-Intraperitoneal (i.p.)1250 ± 150-
DBS-00225i.p.625 ± 9550
DBS-00250i.p.312 ± 6075
Experimental Protocol: Subcutaneous Xenograft Mouse Model

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID mice)

  • HepG2 cancer cells

  • Matrigel

  • Dibenzosuberone compound formulated for in vivo administration

  • Vehicle control solution

  • Calipers

Procedure:

  • Tumor Cell Implantation:

    • Harvest HepG2 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁷ cells/mL.

    • Inject 100 µL of the cell suspension (5 x 10⁶ cells) subcutaneously into the flank of each mouse.

  • Tumor Growth and Treatment Initiation:

    • Monitor the mice for tumor growth.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

  • Compound Administration:

    • Administer the dibenzosuberone compound or vehicle control at the specified dose and schedule (e.g., daily intraperitoneal injections).

  • Monitoring and Data Collection:

    • Measure tumor dimensions with calipers two to three times per week and calculate tumor volume using the formula: (Width² x Length) / 2.

    • Monitor the body weight of the mice as a measure of toxicity.

  • Endpoint and Analysis:

    • Continue the treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specified size.

    • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker assessment).

    • Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control group.

Visualization of a Key Signaling Pathway

Many dibenzosuberone derivatives exert their biological effects by modulating intracellular signaling cascades. The p38 MAP kinase pathway is a critical regulator of inflammation and cell stress responses and is a known target for some of these compounds.

p38_MAPK_Pathway cluster_extracellular Extracellular Stimuli cluster_upstream Upstream Kinases cluster_core Core Pathway cluster_downstream Downstream Effectors cluster_cellular_response Cellular Response LPS LPS Cytokines Cytokines MAP3K MAP3K Cytokines->MAP3K Stress Stress Stress->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK MK2 MK2 p38_MAPK->MK2 Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38_MAPK->Transcription_Factors DBS_Inhibitor Dibenzosuberone Inhibitor DBS_Inhibitor->p38_MAPK Inflammation Inflammation MK2->Inflammation Transcription_Factors->Inflammation Apoptosis Apoptosis Transcription_Factors->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Transcription_Factors->Cell_Cycle_Arrest

Caption: p38 MAPK signaling pathway and the inhibitory action of a dibenzosuberone derivative.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Lines (HepG2, HeLa) Compound_Treatment_Vitro Dibenzosuberone Compound Treatment Viability_Assay Cell Viability Assay (MTT / SRB) Compound_Treatment_Vitro->Viability_Assay IC50_Determination IC50 Value Determination Viability_Assay->IC50_Determination Xenograft_Model Establish Xenograft Model (Immunocompromised Mice) IC50_Determination->Xenograft_Model Lead Compound Selection Compound_Treatment_Vivo Dibenzosuberone Compound Administration Xenograft_Model->Compound_Treatment_Vivo Tumor_Monitoring Tumor Growth Monitoring Compound_Treatment_Vivo->Tumor_Monitoring Efficacy_Evaluation Efficacy Evaluation (Tumor Growth Inhibition) Tumor_Monitoring->Efficacy_Evaluation

Application Notes and Protocols for the Regioselective Synthesis of Substituted Dibenzosuberones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzosuberone and its substituted derivatives are a critical class of tricyclic compounds that form the core scaffold of numerous biologically active molecules, most notably tricyclic antidepressants like amitriptyline and noxiptiline. The regioselective introduction of substituents onto the dibenzosuberone framework is of paramount importance in medicinal chemistry and drug development, as the position and nature of these substituents profoundly influence the pharmacological properties of the resulting compounds. These modifications can modulate potency, selectivity, and pharmacokinetic profiles. This document provides detailed application notes and experimental protocols for key methodologies in the regioselective synthesis of substituted dibenzosuberones, including intramolecular Friedel-Crafts cyclization for core synthesis, regioselective bromination and subsequent functionalization, and palladium-catalyzed C-H activation strategies.

Core Synthesis via Intramolecular Friedel-Crafts Cyclization

The fundamental dibenzosuberone skeleton is commonly synthesized via an intramolecular Friedel-Crafts cyclization of 2-(phenethyl)benzoic acid or its derivatives. The choice of catalyst and reaction conditions is crucial for achieving high yields.

Protocol 1: Friedel-Crafts Cyclization using Polyphosphoric Acid (PPA)

This protocol describes the synthesis of the parent dibenzosuberone.

Materials:

  • 2-(phenethyl)benzoic acid

  • Polyphosphoric acid (PPA)

  • Ice water

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer, add 2-(phenethyl)benzoic acid.

  • Add polyphosphoric acid (typically 10-20 times the weight of the carboxylic acid).

  • Heat the mixture with stirring to 80-100 °C for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude dibenzosuberone.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Sustainable Friedel-Crafts Cyclization using Amberlyst-15

This protocol offers a more environmentally friendly approach using a solid acid catalyst.[1]

Materials:

  • 2-(phenethyl)benzoic acid

  • Thionyl chloride (SOCl₂)

  • Toluene

  • Amberlyst-15 resin

  • 2 M aqueous potassium carbonate solution

Procedure:

  • Dissolve 2-(phenethyl)benzoic acid (0.25 mmol) in toluene (1 mL) in a round-bottom flask at room temperature.

  • Add thionyl chloride (0.82 mmol) to the solution.

  • After 30 minutes, add Amberlyst-15 resin (0.09 mmol).

  • Heat the mixture to 100 °C for approximately 24 hours.[1]

  • Cool the mixture to room temperature and filter off the resin.

  • Wash the organic phase with 1 mL of a 2 M aqueous solution of potassium carbonate and then concentrate to obtain the desired product.[1]

Quantitative Data for Friedel-Crafts Cyclization
PrecursorCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
2-(phenethyl)benzoic acidPPA-80-1002-4GoodGeneral procedure
2-(phenethyl)benzoic acidAmberlyst-15/SOCl₂Toluene1002477[1]
2-(phenethyl)benzoic acidNafion-H1,2-dichlorobenzeneReflux-95[1]

Regioselective Functionalization of the Dibenzosuberone Core

Direct functionalization of the pre-formed dibenzosuberone scaffold is a common strategy to introduce a variety of substituents in a regioselective manner.

Regioselective Bromination

Bromination of dibenzosuberone can be controlled to yield specific isomers, which are versatile intermediates for further modifications.

Protocol 3: Regioselective Dibromination of Dibenzosuberone

This protocol yields a mixture of 3,7- and 1,7-dibromodibenzosuberone.

Materials:

  • Dibenzosuberone

  • Bromine

  • Aluminum chloride (AlCl₃)

  • 1,2-dichloroethane

  • Ice

  • Sodium sulfite

  • Hydrochloric acid

  • Dichloromethane

Procedure:

  • Dissolve dibenzosuberone (0.02 mol) and aluminum chloride (0.088 mol) in 1,2-dichloroethane in a flask protected from moisture.

  • Cool the solution to 0 °C.

  • Add a solution of bromine (0.044 mol) in 1,2-dichloroethane dropwise.

  • Stir the reaction mixture for 24 hours at room temperature.

  • Pour the reaction mixture into a mixture of ice, water, sodium sulfite, and hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent.

  • The resulting mixture of 3,7- and 1,7-dibromodibenzosuberone can be separated by column chromatography.

Further Functionalization of Bromo-Dibenzosuberones

The bromo-substituted dibenzosuberones are excellent precursors for introducing a variety of functional groups via cross-coupling reactions or nucleophilic substitution.

Protocol 4: Grignard Reaction with 3,7-Dibromodibenzosuberone

This protocol describes the addition of a dimethylaminopropyl group, a key step in the synthesis of amitriptyline analogues.[2]

Materials:

  • 3,7-Dibromodibenzosuberone

  • N,N-dimethylamino-1-propyl chloride

  • Magnesium turnings

  • Iodine (crystal)

  • Dry Tetrahydrofuran (THF)

  • Calcium hydride (CaH₂)

Procedure:

  • Prepare the Grignard Reagent:

    • Dissolve N,N-dimethylamino-1-propyl chloride (2.5 g) in dry THF (20 mL).

    • Add CaH₂ (1.0 g), stir for one hour, and filter.

    • Add this filtrate dropwise over 30 minutes to a mixture of Mg turnings (0.51 g) and a crystal of iodine in dry THF (20 mL).

    • Heat the reaction mixture with stirring for 2 hours to form the Grignard reagent.[2]

  • Grignard Addition:

    • Cool the solution of the Grignard reagent to 0 °C.

    • Add a solution of 3,7-dibromodibenzosuberone (3.66 g) in THF (50 mL) dropwise.

    • Stir the reaction mixture at room temperature overnight.

    • Quench the reaction with a saturated solution of ammonium chloride and extract with dichloromethane.

    • Dry the organic layer and evaporate the solvent. The product can be purified by column chromatography.

Quantitative Data for Bromination and Subsequent Functionalization
Starting MaterialReagentsProductYield (%)Reference
DibenzosuberoneBr₂/AlCl₃3,7-Dibromodibenzosuberone-[2]
3,7-DibromodibenzosuberoneN,N-dimethylaminopropyl-MgCl3,7-Dibromo-5-(3-N,N-dimethylaminopropyl)-5-hydroxydibenzosuberane65[2]
3,7-DibromodibenzosuberoneHydroxylamine HCl, Pyridine3,7-Dibromo-5-oximinodibenzosuberane-[2]

Palladium-Catalyzed Regioselective Synthesis

Modern cross-coupling reactions offer highly efficient and regioselective methods for the synthesis of complex substituted dibenzosuberones.

Protocol 5: Palladium-Catalyzed Intramolecular C-H/C-Br Bond Cross-Coupling

This protocol describes the synthesis of dibenzosuberones bearing an isoxazole group.

Materials:

  • ortho-Aroylated 3,5-diarylisoxazole (starting substrate with a bromo-substituent on the aroyl ring)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium acetate (NaOAc)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a reaction vial, add the ortho-aroylated 3,5-diarylisoxazole, Pd(OAc)₂, PPh₃, and NaOAc.

  • Add anhydrous DMF under an inert atmosphere.

  • Heat the reaction mixture at a specified temperature (e.g., 120 °C) for a designated time (e.g., 24 h).

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Quantitative Data for Palladium-Catalyzed Synthesis
SubstrateCatalyst SystemBaseSolventYield (%)Reference
ortho-Aroylated 3,5-diarylisoxazolePd(OAc)₂/PPh₃NaOAcDMF24 to >99General trend from literature

Visualizations of Synthetic Pathways

Workflow for the Synthesis of Dibenzosuberone Core

G cluster_0 Core Synthesis 2_phenethylbenzoic_acid 2-(phenethyl)benzoic acid Dibenzosuberone Dibenzosuberone 2_phenethylbenzoic_acid->Dibenzosuberone Intramolecular Friedel-Crafts Cyclization

Caption: Intramolecular Friedel-Crafts cyclization.

Signaling Pathway for Regioselective Bromination and Functionalization

G cluster_1 Regioselective Functionalization Dibenzosuberone Dibenzosuberone Bromo_Dibenzosuberone Bromo-Dibenzosuberone (e.g., 3,7-dibromo) Dibenzosuberone->Bromo_Dibenzosuberone Regioselective Bromination Functionalized_Dibenzosuberone Functionalized Dibenzosuberone Bromo_Dibenzosuberone->Functionalized_Dibenzosuberone Cross-Coupling or Nucleophilic Substitution

Caption: Functionalization via bromination.

Catalytic Cycle for Palladium-Catalyzed C-H Activation

G Pd0 Pd(0) Intermediate_I Intermediate I (Oxidative Addition) Pd0->Intermediate_I Ar-Br Intermediate_II Intermediate II (C-H Activation) Intermediate_I->Intermediate_II Intramolecular C-H activation Product Dibenzosuberone Product Intermediate_II->Product Reductive Elimination Product->Pd0

Caption: Palladium-catalyzed C-H activation cycle.

Conclusion

The regioselective synthesis of substituted dibenzosuberones is a well-established yet evolving field. Classical methods like Friedel-Crafts reactions and regioselective halogenation followed by functionalization remain robust strategies. Furthermore, modern palladium-catalyzed cross-coupling reactions have opened new avenues for the efficient and selective synthesis of novel dibenzosuberone derivatives. The protocols and data presented herein provide a valuable resource for researchers in organic synthesis and drug discovery, enabling the targeted design and synthesis of new chemical entities with potential therapeutic applications. Further exploration into other regioselective C-H functionalization techniques will undoubtedly continue to expand the synthetic toolbox for this important class of compounds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Hydroxy-5-dibenzosuberone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Hydroxy-5-dibenzosuberone synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield for the synthesis of 2-Hydroxy-5-dibenzosuberone is consistently low. What are the most critical steps to optimize?

A1: Low overall yield in a multi-step synthesis can result from inefficiencies in one or more reactions. For the synthesis of 2-Hydroxy-5-dibenzosuberone, which often proceeds through a 2-methoxy precursor, the most critical steps to investigate are typically the intramolecular Friedel-Crafts acylation to form the tricyclic ketone core and the final demethylation step. Incomplete reaction, side product formation, and difficult purification in either of these stages can significantly impact your final yield. A systematic, step-by-step optimization of each reaction is recommended.

Q2: I am observing a significant amount of starting material remaining after the Friedel-Crafts acylation step to form the dibenzosuberone core. How can I improve the conversion rate?

A2: Incomplete conversion in Friedel-Crafts acylation is a common issue. Here are several factors to consider for optimization:

  • Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃, polyphosphoric acid) is crucial. Ensure it is fresh and anhydrous, as moisture will deactivate it. You may also consider increasing the molar equivalents of the catalyst.

  • Reaction Temperature and Time: These parameters are critical. While higher temperatures can increase the reaction rate, they can also promote side reactions and decomposition. Experiment with a range of temperatures and reaction times to find the optimal balance for your specific substrate.

  • Solvent Choice: The choice of solvent can influence the solubility of reactants and the activity of the catalyst. Anhydrous, non-coordinating solvents like dichloromethane or nitrobenzene are often used.

  • Purity of Starting Material: Ensure your starting material, the substituted 2-(phenethyl)benzoic acid, is pure. Impurities can interfere with the catalyst and the reaction.

Q3: During the demethylation of 2-Methoxy-5-dibenzosuberone to the final 2-Hydroxy product, I am getting a mixture of products and a low yield of the desired compound. What are the likely side reactions and how can I minimize them?

A3: Demethylation of aryl methyl ethers can sometimes be challenging. Common issues include:

  • Incomplete Reaction: The choice of demethylating agent is key. Stronger reagents like BBr₃ are often more effective than others. Ensure you are using a sufficient molar excess of the reagent and that the reaction is allowed to proceed for an adequate amount of time.

  • Side Product Formation: Depending on the reagent and conditions, side reactions can occur. For example, with BBr₃, ensure the reaction is worked up carefully to hydrolyze the boron intermediates. With HBr, prolonged reaction at high temperatures can lead to other byproducts.

  • Purification: The polarity of your product, 2-Hydroxy-5-dibenzosuberone, is significantly different from the starting material. This can sometimes lead to challenges during extraction and chromatography. Optimize your workup and purification procedures to ensure efficient separation.

Q4: What are the best practices for purifying the final 2-Hydroxy-5-dibenzosuberone product?

A4: Purification of the final product is critical for obtaining a high-purity compound. A combination of techniques is often most effective:

  • Aqueous Workup: After quenching the demethylation reaction, a thorough aqueous workup is necessary to remove the demethylating agent and any inorganic byproducts. Washing with a mild base can help remove any acidic impurities.

  • Column Chromatography: Silica gel column chromatography is a standard and effective method for purifying hydroxylated aromatic compounds. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often effective. The choice of solvents will depend on the specific polarity of your compound and any impurities.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be an excellent final step to achieve high purity.

Quantitative Data on Substituted Dibenzosuberone Synthesis

The following table summarizes reaction conditions and yields for the synthesis of various substituted dibenzosuberone compounds, which can serve as a reference for optimizing the synthesis of 2-Hydroxy-5-dibenzosuberone.

PrecursorReaction TypeCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Reference
Dibenzyl-o-carboxylic acidIntramolecular AcylationZnCl₂Benzotrichloride80-1504.5~95[1]
Dibenzyl-o-carboxylic acidIntramolecular AcylationFeCl₃Nitrobenzene80-1102~97[1]
2-[2-(m-methoxyphenyl)-ethyl]-benzoic acidIntramolecular AcylationNot specifiedNot specifiedNot specifiedNot specifiedGood[1]
3-BromodibenzosuberoneCarboxylation (multi-step)VariousVariousVariousVarious-[2]
DibenzosuberoneBrominationBr₂/AlCl₃1,2-dichloroethane024-[3]

Experimental Protocols

Proposed Synthesis of 2-Hydroxy-5-dibenzosuberone

This protocol is a representative procedure based on the synthesis of related substituted dibenzosuberones and involves a two-step process: 1) Friedel-Crafts acylation to form 2-Methoxy-5-dibenzosuberone, and 2) Demethylation to yield the final product.

Step 1: Synthesis of 2-Methoxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one (Friedel-Crafts Acylation)

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃) (1.2 to 2.0 equivalents) and anhydrous dichloromethane.

  • Addition of Starting Material: Cool the suspension to 0 °C in an ice bath. To this, add a solution of 2-(2-(3-methoxyphenyl)ethyl)benzoyl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid. Stir until all the aluminum salts are dissolved.

  • Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 2M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-Methoxy-5-dibenzosuberone.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Step 2: Synthesis of 2-Hydroxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one (Demethylation)

  • Preparation: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, dissolve the 2-Methoxy-5-dibenzosuberone (1.0 equivalent) from the previous step in anhydrous dichloromethane.

  • Addition of Reagent: Cool the solution to -78 °C (dry ice/acetone bath). Add a solution of boron tribromide (BBr₃) (1.5 to 3.0 equivalents) in dichloromethane dropwise.

  • Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly add methanol to quench the excess BBr₃, followed by the slow addition of water.

  • Extraction: Extract the mixture with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final 2-Hydroxy-5-dibenzosuberone.

Visualizations

TroubleshootingWorkflow Start Low Yield of 2-Hydroxy-5-dibenzosuberone Check_FC Investigate Friedel-Crafts Acylation Step Start->Check_FC Check_Demethylation Investigate Demethylation Step Start->Check_Demethylation Incomplete_FC Incomplete Reaction? Check_FC->Incomplete_FC Side_Products_FC Side Products Formed? Check_FC->Side_Products_FC Incomplete_Demethylation Incomplete Reaction? Check_Demethylation->Incomplete_Demethylation Side_Products_Demethylation Side Products Formed? Check_Demethylation->Side_Products_Demethylation Incomplete_FC->Side_Products_FC No Optimize_FC_Catalyst Optimize Catalyst: - Use fresh, anhydrous Lewis acid - Increase molar equivalents Incomplete_FC->Optimize_FC_Catalyst Yes Side_Products_FC->Check_Demethylation No Optimize_FC_Conditions Optimize Conditions: - Adjust temperature and time - Check solvent purity Side_Products_FC->Optimize_FC_Conditions Yes Purify_SM_FC Purify Starting Material Optimize_FC_Catalyst->Purify_SM_FC Optimize_FC_Conditions->Purify_SM_FC End Improved Yield Purify_SM_FC->End Incomplete_Demethylation->Side_Products_Demethylation No Optimize_Demethylation_Reagent Optimize Reagent: - Use stronger demethylating agent (e.g., BBr3) - Increase molar equivalents Incomplete_Demethylation->Optimize_Demethylation_Reagent Yes Optimize_Demethylation_Conditions Optimize Conditions: - Adjust reaction time and temperature - Careful workup Side_Products_Demethylation->Optimize_Demethylation_Conditions Yes Optimize_Purification Optimize Purification: - Column chromatography - Recrystallization Side_Products_Demethylation->Optimize_Purification No Optimize_Demethylation_Reagent->End Optimize_Demethylation_Conditions->Optimize_Purification Optimize_Purification->End

Caption: Troubleshooting workflow for improving the yield of 2-Hydroxy-5-dibenzosuberone.

SyntheticPathway SM 2-(2-(3-methoxyphenyl)ethyl)benzoic acid Intermediate 2-Methoxy-5-dibenzosuberone SM->Intermediate Friedel-Crafts Acylation (e.g., AlCl3) Product 2-Hydroxy-5-dibenzosuberone Intermediate->Product Demethylation (e.g., BBr3)

Caption: Proposed synthetic pathway for 2-Hydroxy-5-dibenzosuberone.

References

Technical Support Center: Synthesis of Dibenzosuberone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of dibenzosuberone and its derivatives.

Troubleshooting Guides & FAQs

This section is organized by common synthetic methodologies used to prepare dibenzosuberone derivatives.

Intramolecular Friedel-Crafts Acylation

The cyclization of 2-phenethylbenzoic acid or its derivatives is a common route to the dibenzosuberone core.

Q1: My Friedel-Crafts cyclization is giving a low yield of the desired dibenzosuberone. What are the possible causes and solutions?

A1: Low yields in intramolecular Friedel-Crafts acylation for dibenzosuberone synthesis can stem from several factors:

  • Insufficient Catalyst: Unlike many catalytic reactions, Friedel-Crafts acylations often require stoichiometric or even excess amounts of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or polyphosphoric acid (PPA).[1][2] The catalyst complexes with the starting carboxylic acid (or acyl chloride) and the product ketone, rendering it inactive for further catalysis.[1]

    • Solution: Ensure you are using a sufficient molar equivalent of the Lewis acid. For cyclizations using PPA, a large excess by weight is often necessary to maintain a stirrable reaction mixture and drive the reaction to completion.[2]

  • Deactivated Substrate: If the aromatic ring intended for acylation is substituted with strongly electron-withdrawing groups, the cyclization may be sluggish or fail altogether.

    • Solution: Consider using a more forcing Lewis acid or higher reaction temperatures. If possible, a synthetic strategy that installs the deactivating group after the cyclization should be considered.

  • Side Reactions: At high temperatures, undesired side reactions can occur, leading to the formation of byproducts.

    • Solution: Optimize the reaction temperature. It should be high enough to promote cyclization but low enough to minimize byproduct formation. Stepwise addition of the substrate to the hot catalyst mixture can sometimes help control the reaction.

Q2: I am observing the formation of polymeric or tar-like material in my Friedel-Crafts reaction. How can I prevent this?

A2: Polymerization and charring are common issues in Friedel-Crafts reactions, especially when conducted at elevated temperatures.

  • Cause: Intermolecular reactions can compete with the desired intramolecular cyclization, leading to polymer formation. High temperatures can also cause decomposition of the starting material or product.

  • Solution:

    • High Dilution: Running the reaction at a lower concentration can favor the intramolecular pathway over the intermolecular one.

    • Controlled Addition: Slowly adding the substrate to the reaction mixture can help maintain a low instantaneous concentration of the reactant.

    • Temperature Control: Carefully control the reaction temperature to avoid overheating.

Grignard Reactions with Dibenzosuberone

Grignard reagents are frequently used to introduce alkyl or functionalized side chains to the carbonyl group of dibenzosuberone.

Q1: My Grignard reaction with dibenzosuberone is resulting in a low yield of the desired tertiary alcohol and a significant amount of starting material is recovered. What is going wrong?

A1: This is a common issue, often due to the sterically hindered nature of the dibenzosuberone carbonyl group and the basicity of the Grignard reagent. The primary side reactions are enolization and reduction.[3]

  • Enolization: The Grignard reagent acts as a base and deprotonates the alpha-carbon of the ketone, forming an enolate. Upon aqueous workup, this regenerates the starting dibenzosuberone.[3]

  • Reduction: The Grignard reagent can act as a reducing agent, transferring a hydride to the carbonyl carbon, which results in the formation of a secondary alcohol upon workup.[3]

Troubleshooting Strategies:

StrategyDescription
Use of Cerium(III) Chloride (CeCl₃) Adding anhydrous CeCl₃ to the reaction mixture before the Grignard reagent can significantly suppress enolization and promote the desired 1,2-addition to the carbonyl group.[3]
Grignard Reagent Quality Ensure the Grignard reagent is freshly prepared or properly titrated. Old or decomposed Grignard reagents may have a higher concentration of basic impurities.
Reaction Temperature Lowering the reaction temperature can sometimes favor addition over enolization.

Q2: I am observing a significant amount of a nonpolar byproduct that is not the desired product or the starting material in my Grignard reaction. What could it be?

A2: This is likely a Wurtz coupling product .[3] This side reaction occurs when the Grignard reagent reacts with the unreacted organohalide used in its preparation.[3]

  • Cause: This is more prevalent at higher temperatures and with higher concentrations of the organohalide. A poor initiation of the Grignard reagent formation can lead to an accumulation of the organohalide, which then reacts with the formed Grignard reagent.[3]

  • Solution:

    • Controlled Addition: Add the organohalide slowly to the magnesium turnings to maintain a low concentration.

    • Efficient Stirring: Ensure vigorous stirring to promote the reaction of the organohalide with the magnesium surface.[3]

    • High-Quality Magnesium: Use fresh, shiny magnesium turnings to ensure a smooth and rapid initiation. An oxide layer on the magnesium can delay initiation.[3]

Q3: After dehydration of the tertiary alcohol formed from the Grignard reaction, I am getting a mixture of E and Z isomers. How can I obtain a single isomer?

A3: The formation of geometric isomers is common in the dehydration of the tertiary alcohol. One study found that treating the mixture of isomers with 85% sulfuric acid for a prolonged period led to the conversion to the thermodynamically more stable E-isomer in good yield.[4][5]

Dehydrogenation of Dibenzosuberone

Dehydrogenation is used to introduce a double bond in the seven-membered ring, converting dibenzosuberone to dibenzosuberenone.

Q1: My catalytic dehydrogenation of a substituted dibenzosuberone is not proceeding to completion. Why might this be the case?

A1: While the dehydrogenation of unsubstituted dibenzosuberone can proceed in high yield, the reaction can be sensitive to substituents on the aromatic rings.[6]

  • Steric Hindrance: Bulky substituents near the seven-membered ring may hinder the approach of the molecule to the catalyst surface.

  • Electronic Effects: Electron-donating or -withdrawing groups can alter the reactivity of the benzylic protons that are removed during dehydrogenation.

Alternative Strategy: If catalytic dehydrogenation fails, a two-step bromination-dehydrobromination sequence can be an effective alternative.[6] This involves a radical bromination at the benzylic position followed by elimination using a non-nucleophilic base.

Bromination of Dibenzosuberone

Bromination is a key step for introducing functional groups onto the aromatic rings of dibenzosuberone.

Q1: My bromination of dibenzosuberone is producing a mixture of isomers that are difficult to separate. How can I improve the regioselectivity?

A1: The regioselectivity of electrophilic aromatic bromination is highly dependent on the reaction conditions, including the brominating agent, solvent, and catalyst.[7]

  • Controlling Reaction Conditions: Different brominating agents and catalysts can favor the formation of specific isomers. For example, the use of N-bromosuccinimide (NBS) with a catalyst in a specific solvent might favor para-substitution.[7] It is crucial to consult literature for specific procedures that have been optimized for the desired isomer.

  • Purification: If a mixture is unavoidable, careful column chromatography or crystallization may be required to isolate the desired isomer.[8]

Experimental Protocols

Protocol 1: Intramolecular Friedel-Crafts Acylation using PPA

This protocol is adapted from literature procedures for the cyclization of a substituted 2-phenethylbenzoic acid derivative.[9]

  • To a mechanically stirred mixture of polyphosphoric acid (PPA), add the 2-phenethylbenzoic acid derivative portion-wise at a temperature of 80-100 °C.

  • After the addition is complete, raise the temperature to 140-160 °C and maintain for 2-4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Grignard Reaction with Dibenzosuberone

This protocol is a general procedure based on literature methods for the addition of a Grignard reagent to a dibenzosuberone derivative.[4]

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.

    • Add a small portion of a solution of the organohalide in anhydrous tetrahydrofuran (THF) to initiate the reaction.

    • Once the reaction has started (as evidenced by bubbling and a color change), add the remaining organohalide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1-2 hours.

  • Reaction with Dibenzosuberone:

    • Cool the Grignard reagent to 0 °C in an ice bath.

    • Add a solution of the dibenzosuberone derivative in anhydrous THF dropwise to the Grignard reagent.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Workup:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous ammonium chloride solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the resulting tertiary alcohol by column chromatography.

Visualizations

Friedel_Crafts_Troubleshooting Start Low Yield in Friedel-Crafts Cyclization Cause1 Insufficient Catalyst Start->Cause1 Possible Cause Cause2 Deactivated Substrate Start->Cause2 Possible Cause Cause3 Side Reactions (Polymerization) Start->Cause3 Possible Cause Solution1 Increase Molar Equivalent of Catalyst Cause1->Solution1 Solution Solution2 Use Forcing Conditions or Redesign Synthesis Cause2->Solution2 Solution Solution3 High Dilution, Controlled Addition, Temperature Control Cause3->Solution3 Solution

Caption: Troubleshooting workflow for low yields in Friedel-Crafts acylation.

Grignard_Side_Reactions cluster_main Reaction Pathways Dibenzosuberone Dibenzosuberone (Ketone) Desired_Product Desired Product (Tertiary Alcohol) Dibenzosuberone->Desired_Product  1,2-Addition  (Desired) Side_Product1 Side Product: Enolization (Regenerated Ketone) Dibenzosuberone->Side_Product1  Enolization Side_Product2 Side Product: Reduction (Secondary Alcohol) Dibenzosuberone->Side_Product2  Reduction Grignard Grignard Reagent (R-MgX) Grignard->Desired_Product Grignard->Side_Product1 Grignard->Side_Product2 Side_Product3 Side Product: Wurtz Coupling (R-R) Grignard->Side_Product3  Reacts with R-X

Caption: Competing reaction pathways in the Grignard addition to dibenzosuberone.

References

Technical Support Center: Optimizing Grignard Reactions for Dibenzosuberones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize Grignard reactions for the synthesis of dibenzosuberone derivatives.

Troubleshooting Guide

This guide addresses specific issues that may arise during the Grignard reaction with dibenzosuberones, which are sterically hindered ketones.

Issue 1: Low Yield & Significant Unreacted Starting Material

Q: My reaction is complete according to TLC, but my yield is low, and I recover a large amount of the starting dibenzosuberone. What is happening?

A: This likely indicates that enolization of the dibenzosuberone is the major reaction pathway. Grignard reagents are strong bases and can deprotonate the α-carbon of the ketone, forming an enolate.[1][2] This enolate regenerates the starting ketone upon aqueous workup, leading to low conversion.[1][2] This is a common problem with sterically hindered ketones.[1][2]

Troubleshooting Steps:

  • Use a Lewis Acid Additive: The addition of cerium(III) chloride (CeCl₃) can significantly suppress enolization.[1] CeCl₃ coordinates to the carbonyl oxygen, increasing its electrophilicity and favoring the desired 1,2-addition of the Grignard reagent.[1]

  • Lower the Reaction Temperature: Performing the reaction at a lower temperature (e.g., -78 °C) can favor the nucleophilic addition over enolization.

  • Use a Less Bulky Grignard Reagent: If the experimental design allows, using a less sterically hindered Grignard reagent can sometimes reduce the extent of enolization.

Issue 2: Formation of a Secondary Alcohol Reduction Product

Q: My post-reaction analysis (NMR/MS) shows a significant amount of a secondary alcohol, where the carbonyl has been reduced, instead of my desired tertiary alcohol. Why?

A: The Grignard reagent can act as a reducing agent, especially with sterically hindered ketones like dibenzosuberone.[1] This occurs via a hydride transfer from the β-carbon of the Grignard reagent to the carbonyl carbon through a six-membered transition state.[2]

Troubleshooting Steps:

  • Use a Lewis Acid: As with enolization, CeCl₃ can promote nucleophilic addition over reduction.[1]

  • Change the Grignard Reagent: Grignard reagents without β-hydrogens (e.g., methylmagnesium bromide or phenylmagnesium bromide) cannot act as reducing agents. If your synthesis allows, consider this change.

  • Control Temperature: Lowering the temperature can help minimize the reduction side reaction.

Issue 3: Formation of Non-polar Impurities (Wurtz Coupling)

Q: I'm observing a significant non-polar impurity in my crude product, which I suspect is a homo-coupled product of my organohalide (R-R). How can I prevent this?

A: This side product arises from the Wurtz coupling reaction, where the Grignard reagent reacts with unreacted organohalide.[1] This is more common at higher temperatures and with higher concentrations of the organohalide.[1]

Troubleshooting Steps:

  • Slow Addition of Organohalide: During the formation of the Grignard reagent, add the organohalide slowly to the magnesium turnings to maintain a low concentration in the solution.

  • Ensure Efficient Stirring: Vigorous stirring ensures the organohalide reacts quickly with the magnesium surface, minimizing its concentration in the solution.[1]

  • Use High-Purity Magnesium: An oxide layer on the magnesium can delay initiation, leading to a buildup of organohalide.[1] Using fresh, shiny magnesium turnings is crucial for a smooth and rapid reaction initiation.[1]

Issue 4: Reaction Fails to Initiate

Q: My reaction to form the Grignard reagent is not starting. The solution is not becoming cloudy or warming up. What should I do?

A: Failure to initiate is a classic Grignard problem, often due to an oxide layer on the magnesium surface or the presence of moisture.[1]

Troubleshooting Steps:

  • Activate the Magnesium:

    • Add a small crystal of iodine. The disappearance of the brown color is an indicator of magnesium activation.[3]

    • Gently crush some of the magnesium turnings with a dry glass rod to expose a fresh surface.[3]

    • Add a few drops of 1,2-dibromoethane.

  • Ensure Anhydrous Conditions: All glassware must be rigorously flame- or oven-dried and assembled under an inert atmosphere (nitrogen or argon).[1][4] Solvents must be anhydrous.

  • Apply Gentle Heat: Gentle heating with a heat gun can sometimes initiate the reaction. Once it starts, the reaction is exothermic and will likely sustain itself.

Frequently Asked Questions (FAQs)

Q1: How does the purity of magnesium affect the reaction? A1: The quality of the magnesium is critical. A passivating oxide layer on the surface of the magnesium can prevent or slow the reaction's initiation.[1] This can lead to an accumulation of the organohalide, and upon eventual initiation, a dangerous exotherm can occur, promoting the formation of Wurtz coupling byproducts.[1] Always use fresh, shiny magnesium turnings.[1] Impurities like iron within the magnesium can also negatively impact the yield.[5]

Q2: What is the best solvent for Grignard reactions with dibenzosuberones? A2: Ethereal solvents like anhydrous diethyl ether or tetrahydrofuran (THF) are essential.[1] They are crucial for solvating and stabilizing the Grignard reagent. THF is generally a better solvent than diethyl ether for forming Grignard reagents due to its higher solvating power.[6]

Q3: What are the optimal workup conditions for these reactions? A3: The reaction should be cooled in an ice bath before quenching.[4] A slow, dropwise addition of a saturated aqueous ammonium chloride (NH₄Cl) solution is the preferred method for quenching.[1] It is a mild acid that protonates the alkoxide intermediate without causing side reactions that can occur with stronger acids.

Q4: How can I be certain my Grignard reagent has formed and what is its concentration? A4: Visual cues for formation include the disappearance of magnesium, the solution turning cloudy and grey/brown, and gentle refluxing from the exothermic reaction. For quantitative analysis, the reagent can be titrated. A common method involves using a known amount of iodine, which reacts with the Grignard reagent, followed by back-titration of the excess iodine with a standard sodium thiosulfate solution.

Data Presentation

Table 1: Effect of Reaction Conditions on Product Distribution
ConditionGrignard ReagentTemperatureAdditiveMajor ProductCommon Side Products
StandardIsopropylmagnesium bromideRoom TempNoneStarting Material (via Enolization)Reduction Product, Addition Product
OptimizedIsopropylmagnesium bromide-78 °CCeCl₃Desired Addition Product Minimal Enolization/Reduction
StandardMethylmagnesium bromide0 °C to RTNoneDesired Addition Product Minimal Wurtz Product

Experimental Protocols

Protocol 1: Standard Grignard Reaction with Dibenzosuberone

Materials:

  • Dibenzosuberone derivative

  • Organohalide (e.g., methyl iodide, phenyl bromide)

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Iodine crystal (for initiation)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Glassware Preparation: Rigorously dry all glassware in an oven and assemble it hot under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Grignard Reagent Formation: Place magnesium turnings in a round-bottom flask with a reflux condenser.[1] Add a small amount of anhydrous ether or THF to cover the magnesium. Add a single crystal of iodine to initiate the reaction.[1] Dissolve the organohalide in anhydrous ether/THF and add it dropwise to the magnesium suspension. The reaction should initiate (slight warming, color change). If not, use activation techniques. Once initiated, add the remaining organohalide at a rate that maintains a gentle reflux. After addition is complete, stir for an additional 30-60 minutes.

  • Reaction with Dibenzosuberone: In a separate flask, dissolve the dibenzosuberone in anhydrous THF/ether. Cool this solution to 0 °C in an ice bath.[4] Slowly add the prepared Grignard reagent to the dibenzosuberone solution via a cannula or dropping funnel.[1]

  • Reaction Progression: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.[1]

  • Workup: Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.[1]

  • Extraction and Purification: Extract the product into an organic solvent (e.g., diethyl ether). Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[4]

Protocol 2: Optimized Grignard Reaction using Cerium(III) Chloride

This protocol is designed to minimize enolization and reduction side reactions.[1]

Materials:

  • Same as Protocol 1, plus anhydrous cerium(III) chloride (CeCl₃).

Procedure:

  • CeCl₃ Slurry Preparation: In the reaction flask, add anhydrous CeCl₃. Heat under vacuum to ensure it is completely dry, then cool under an inert atmosphere. Add anhydrous THF and stir vigorously for at least 2 hours to create a fine, white slurry.

  • Ketone Addition: Cool the CeCl₃ slurry to -78 °C (dry ice/acetone bath). Dissolve the dibenzosuberone derivative in anhydrous THF and add it to the slurry. Stir for 1 hour at -78 °C.[1]

  • Grignard Addition: Prepare the Grignard reagent as described in Protocol 1. Slowly add the Grignard reagent to the ketone-CeCl₃ slurry at -78 °C.[1]

  • Reaction Progression: Stir the reaction at -78 °C for 2-3 hours, monitoring by TLC.[1]

  • Workup: Quench the reaction at -78 °C with saturated aqueous ammonium chloride.[1] Allow the mixture to warm to room temperature and proceed with the standard workup and purification as described in Protocol 1.

Visualizations

Grignard_Workflow cluster_prep Preparation cluster_grignard_formation Grignard Formation cluster_reaction Reaction cluster_workup Workup & Purification Dry_Glassware 1. Dry Glassware & Assemble Under Inert Gas Prep_Reagents 2. Prepare Anhydrous Solvents & Reagents Dry_Glassware->Prep_Reagents Add_Mg 3. Add Mg Turnings & Solvent Prep_Reagents->Add_Mg Activate_Mg 4. Activate Mg (Iodine) Add_Mg->Activate_Mg Add_Organohalide 5. Add Organohalide Dropwise Activate_Mg->Add_Organohalide Add_Grignard 7. Add Grignard Reagent Slowly Add_Organohalide->Add_Grignard Prep_Ketone 6. Prepare Dibenzosuberone Solution (Cool to 0°C) Prep_Ketone->Add_Grignard Stir 8. Stir (0°C to RT) & Monitor Add_Grignard->Stir Quench 9. Quench with Sat. NH4Cl Stir->Quench Extract 10. Extract with Organic Solvent Quench->Extract Dry_Purify 11. Dry, Concentrate & Purify Extract->Dry_Purify

Caption: General experimental workflow for the Grignard reaction.

Reaction_Pathways Start Dibenzosuberone + R-MgX Addition Desired Tertiary Alcohol Start->Addition 1,2-Addition (Favored by CeCl3, low temp) Enolization Enolate Intermediate (Regenerates Ketone) Start->Enolization α-Deprotonation (Steric hindrance) Reduction Secondary Alcohol Start->Reduction Hydride Transfer (Steric hindrance)

Caption: Competing reaction pathways for Grignard reagents with dibenzosuberone.

Troubleshooting_Tree Observe Observe Reaction Outcome (TLC, NMR) Low_Yield Low Yield & High Starting Material? Observe->Low_Yield Yes_LY Problem: Enolization Solution: Use CeCl3, Lower Temp Low_Yield->Yes_LY Yes No_LY Other Issue Low_Yield->No_LY No Side_Product Major Side Product Observed? No_LY->Side_Product Yes_SP Identify Side Product Side_Product->Yes_SP Yes No_SP Check Initiation Side_Product->No_SP No SP_Reduced Secondary Alcohol? Yes_SP->SP_Reduced SP_NonPolar Non-polar Dimer? Yes_SP->SP_NonPolar Sol_Reduced Problem: Reduction Solution: Use CeCl3, change R-MgX SP_Reduced->Sol_Reduced Yes Sol_Wurtz Problem: Wurtz Coupling Solution: Slow addition, pure Mg SP_NonPolar->Sol_Wurtz Yes

Caption: A troubleshooting decision tree for common Grignard reaction issues.

References

Overcoming solubility issues of 2-Hydroxy-5-dibenzosuberone in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 2-Hydroxy-5-dibenzosuberone in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of 2-Hydroxy-5-dibenzosuberone?

A1: 2-Hydroxy-5-dibenzosuberone is a tricyclic compound with a greyish powder appearance.[1] Its structure suggests that it is a hydrophobic molecule with poor aqueous solubility. While its hydroxyl group contributes to some solubility in organic solvents, it is expected to be practically insoluble in water.[1] It is considered a lipophilic compound.[2]

Q2: Which organic solvents are recommended for preparing a stock solution of 2-Hydroxy-5-dibenzosuberone?

A2: For creating a high-concentration stock solution, Dimethyl sulfoxide (DMSO) is a common and effective choice for poorly water-soluble compounds.[3][4] Other potential organic solvents include ethanol, methanol, and acetone.[5] It is crucial to use anhydrous, high-purity solvents to prevent compound degradation.

Q3: My 2-Hydroxy-5-dibenzosuberone precipitates when I dilute the DMSO stock solution into my aqueous experimental medium. What causes this and how can I prevent it?

A3: This phenomenon, known as "precipitation upon dilution," is common for hydrophobic compounds.[3] It occurs because the compound, while soluble in the organic stock solvent (like DMSO), is not soluble in the aqueous environment of your experimental medium (e.g., cell culture media, buffers).[3] The sudden change in solvent polarity causes the compound to crash out of the solution.[3]

To prevent this, consider the following strategies:

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions, gradually introducing the aqueous medium to the stock solution.[3]

  • Slow Addition with Agitation: Add the stock solution dropwise to the aqueous medium while vortexing or stirring to facilitate rapid dispersion.[3]

  • Use of Co-solvents: Incorporate a water-miscible co-solvent in your final solution.[6][7]

  • Inclusion Complexation: Utilize cyclodextrins to encapsulate the hydrophobic molecule and increase its aqueous solubility.[6][8]

Q4: What is the maximum recommended final concentration of DMSO in cell-based assays?

A4: The final concentration of DMSO in cell-based assays should be kept as low as possible to avoid solvent-induced toxicity. A general guideline is to keep the final DMSO concentration at or below 0.5%, although some cell lines may tolerate up to 1%. It is always best to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with 2-Hydroxy-5-dibenzosuberone.

Issue Potential Cause Troubleshooting Steps
Cloudiness or precipitate forms immediately upon dilution in aqueous buffer. The compound's solubility limit in the aqueous medium has been exceeded.- Lower the final concentration of 2-Hydroxy-5-dibenzosuberone.- Increase the percentage of co-solvent (e.g., ethanol, PEG 400) in the final solution.- Utilize a solubilizing agent such as a surfactant (e.g., Tween 80) or cyclodextrin.[5]- Perform a kinetic solubility assay to determine the maximum soluble concentration in your specific medium.
The compound dissolves initially but precipitates over time or after temperature changes. The solution is supersaturated and thermodynamically unstable.- Prepare fresh dilutions for each experiment.[3]- Store diluted solutions at a constant temperature, avoiding freeze-thaw cycles.- Consider using a solid dispersion of the compound with a hydrophilic polymer.[9]
Inconsistent or non-reproducible results in biological assays. The actual concentration of the soluble compound is variable due to partial precipitation.- Visually inspect all solutions for any signs of precipitation before use.- Centrifuge your final diluted solution at low speed and use the supernatant for your experiment.- Validate the concentration of your dosing solutions using an analytical method like HPLC.
Difficulty dissolving the powder even in organic solvents. The compound may have formed aggregates.- Gently warm the solvent and solution (ensure the temperature is below the compound's melting point of 140-144 °C).[1]- Use sonication to break up aggregates and enhance dissolution.[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of 2-Hydroxy-5-dibenzosuberone for subsequent dilution.

Materials:

  • 2-Hydroxy-5-dibenzosuberone powder (MW: 224.26 g/mol )[1]

  • Anhydrous, high-purity Dimethyl sulfoxide (DMSO)

  • Analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Pipettes

Procedure:

  • Weigh out 2.24 mg of 2-Hydroxy-5-dibenzosuberone powder and place it into a clean, dry microcentrifuge tube or vial.

  • Add 1.0 mL of anhydrous DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. A clear, yellowish solution should be obtained.

  • Visually inspect the solution against a light source to ensure no solid particles remain.

  • Store the stock solution at -20°C in a tightly sealed container, protected from light and moisture.

Protocol 2: Kinetic Solubility Assay in Aqueous Buffer

Objective: To determine the maximum kinetic solubility of 2-Hydroxy-5-dibenzosuberone in a specific aqueous buffer.

Materials:

  • 10 mM 2-Hydroxy-5-dibenzosuberone in DMSO (from Protocol 1)

  • Aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4)

  • 96-well microplate (clear, flat-bottom)

  • Multichannel pipette

  • Plate reader capable of measuring turbidity (e.g., at 620 nm)

Procedure:

  • Prepare a serial dilution of the 10 mM stock solution in DMSO in a 96-well plate. This will serve as your standard curve for concentration.

  • In a separate 96-well plate, add 198 µL of the aqueous buffer to each well.

  • Add 2 µL of the 10 mM DMSO stock solution to the first well of the buffer plate. This creates a starting concentration of 100 µM with 1% DMSO.

  • Perform a 2-fold serial dilution down the plate by transferring 100 µL from one well to the next, mixing thoroughly at each step.

  • Incubate the plate at room temperature for 1-2 hours.

  • Visually inspect the plate for any signs of precipitation.

  • Measure the turbidity of each well using a plate reader at 620 nm.

  • The highest concentration that does not show a significant increase in turbidity compared to the buffer-only control is considered the kinetic solubility limit.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Biological Assay weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve 2.24 mg stock 10 mM Stock in DMSO dissolve->stock dilute Dilute in Aqueous Buffer stock->dilute e.g., to 100 µM add_to_cells Add to Cells/System dilute->add_to_cells incubate Incubate add_to_cells->incubate measure Measure Endpoint incubate->measure

Caption: Experimental workflow for using 2-Hydroxy-5-dibenzosuberone.

troubleshooting_logic cluster_yes Troubleshooting Path start Precipitate Observed? lower_conc Lower Final Concentration start->lower_conc Yes end_good Proceed with Experiment start->end_good No add_cosolvent Add Co-solvent/Excipient lower_conc->add_cosolvent If still precipitates change_method Change Solubilization Method (e.g., solid dispersion) add_cosolvent->change_method If still precipitates change_method->end_good Re-evaluate

Caption: Troubleshooting logic for precipitation issues.

References

Stability issues of dibenzosuberone compounds under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of dibenzosuberone and its derivatives under common experimental conditions.

Frequently Asked Questions (FAQs)

Q1: How stable is the dibenzosuberone core structure under typical laboratory conditions?

The dibenzosuberone tricycle is generally a stable chemical entity under standard laboratory conditions (ambient temperature and light). However, its stability can be significantly influenced by the nature of its functional groups, the solvent system, pH, and exposure to light and oxidizing agents. For instance, derivatives like the tricyclic antidepressant amitriptyline, which features a dibenzosuberone core, exhibit susceptibility to degradation under stress conditions.[1][2]

Q2: What are the primary degradation pathways for dibenzosuberone compounds?

Based on studies of structurally related tricyclic antidepressants such as amitriptyline and nortriptyline, the primary degradation pathways for dibenzosuberone compounds are expected to be:

  • Hydrolysis: Particularly for derivatives with ester or amide linkages, acidic or basic conditions can catalyze hydrolysis.[3] The rate of hydrolysis is often pH-dependent.

  • Oxidation: The presence of oxidizing agents, such as hydrogen peroxide or even atmospheric oxygen, can lead to the formation of N-oxides (for amine-containing derivatives) and other oxidative degradation products.[2][4] Metal ions can also catalyze oxidative degradation.[3]

  • Photodegradation: Exposure to ultraviolet (UV) or visible light can induce photochemical reactions, leading to the formation of various degradation products.[2][5][6] This is a critical consideration for light-sensitive compounds.

  • Thermal Degradation: While the core dibenzosuberone structure is thermally stable to a certain degree, high temperatures can promote degradation, especially in the presence of other reactive species.[2]

Q3: My dibenzosuberone compound appears to be degrading in solution. What could be the cause?

Degradation in solution can be attributed to several factors:

  • Solvent Reactivity: The solvent itself may react with your compound. For example, protic solvents might participate in hydrolysis.

  • pH of the Solution: The pH of your solution can significantly impact the stability, especially if your compound has pH-sensitive functional groups.[3]

  • Dissolved Oxygen: The presence of dissolved oxygen can promote oxidative degradation.

  • Light Exposure: If the solution is not protected from light, photodegradation may be occurring.[2][6]

  • Contaminants: Trace amounts of metal ions or other impurities in the solvent or glassware can catalyze degradation reactions.[3]

Q4: How can I minimize the degradation of my dibenzosuberone compounds during experiments?

To enhance the stability of your compounds, consider the following precautions:

  • Solvent Selection: Use high-purity, degassed solvents. If your compound is susceptible to hydrolysis, consider using aprotic solvents.

  • pH Control: Buffer your solutions to a pH where the compound is most stable.

  • Inert Atmosphere: For oxygen-sensitive compounds, handle solutions under an inert atmosphere (e.g., nitrogen or argon).

  • Light Protection: Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.

  • Temperature Control: Store solutions at appropriate temperatures, as recommended by stability data. For long-term storage, refrigeration or freezing may be necessary.

  • Use of Antioxidants: For compounds prone to oxidation, the addition of antioxidants may be beneficial.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Unexpected peaks in my chromatogram after sample preparation. Degradation of the analyte during sample preparation.- Prepare samples fresh and analyze them immediately.- Use a mobile phase or diluent that stabilizes the compound.- Evaluate the effect of pH of the sample diluent.- Protect the sample from light during preparation and analysis.
Loss of compound concentration over time in stored solutions. Instability in the storage solvent or conditions.- Perform a short-term stability study in the chosen solvent at the storage temperature.- Store solutions at a lower temperature (e.g., 2-8 °C or -20 °C).- Protect from light.- Consider storing under an inert atmosphere.
Color change or precipitation in my sample solution. Significant degradation leading to colored byproducts or insoluble degradants.- Immediately analyze the sample to identify the degradation products.- Re-evaluate the storage and handling procedures.- Consider if the concentration is too high for the chosen solvent.
Inconsistent results in bioassays. Degradation of the active compound leading to variable potency.- Confirm the stability of the compound in the assay buffer and under the assay conditions (temperature, light exposure).- Prepare fresh stock solutions for each experiment.- Include a reference standard in each assay to monitor for degradation.

Quantitative Data on Stability

The following tables summarize quantitative data from forced degradation studies on nortriptyline, a tricyclic antidepressant with a dibenzosuberone core. This data can serve as a valuable reference for predicting the stability of other dibenzosuberone derivatives.

Table 1: Forced Degradation of Nortriptyline

Stress ConditionReagent/Condition% DegradationNumber of Degradation Products
Acidic 0.1 N HCl6.2184
Basic 0.1 N NaOHNot specifiedNot specified
Oxidative Peroxide2.667Not specified
Thermal 80°C2.667Not specified
UV Light 24 hours5.2762

Data sourced from a stability-indicating liquid chromatography method for the simultaneous quantification of Nortriptyline and Pregabalin.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stability of dibenzosuberone compounds, based on established guidelines for forced degradation studies.[7][8][9]

Protocol 1: Forced Degradation Study (General Workflow)

This protocol outlines the general steps for conducting a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the dibenzosuberone compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a concentration of approximately 1 mg/mL.[8]

2. Stress Conditions:

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M to 1 M hydrochloric acid.[9]

    • Heat the mixture at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., 2, 4, 8, 24 hours).[10]

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of base (e.g., 0.1 M NaOH), and dilute to the final concentration with the mobile phase.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M to 1 M sodium hydroxide.[9]

    • Follow the same heating and sampling procedure as for acid hydrolysis, neutralizing with an equivalent amount of acid (e.g., 0.1 M HCl).

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of a hydrogen peroxide solution (e.g., 3-30%).[9]

    • Keep the mixture at room temperature or slightly elevated temperature (e.g., 40°C) for a defined period, protected from light.

    • At each time point, withdraw a sample and dilute to the final concentration.

  • Thermal Degradation:

    • Transfer an aliquot of the stock solution into a vial and heat it in a temperature-controlled oven (e.g., 80-105°C) for a defined period.[2][10]

    • For solid-state thermal stress, place a known amount of the solid compound in a vial and heat under the same conditions. Dissolve the sample in a suitable solvent before analysis.

  • Photodegradation:

    • Expose an aliquot of the stock solution in a photostable, transparent container to a light source that provides both UV and visible light.[9][11]

    • According to ICH Q1B guidelines, the sample should be exposed to not less than 1.2 million lux hours of visible light and 200 watt-hours/square meter of UVA light.[11][12]

    • A control sample should be kept in the dark under the same temperature conditions.[11]

    • Analyze the exposed and control samples at the end of the exposure period.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometry detector.[2]

  • The method should be capable of separating the parent compound from all degradation products.

4. Data Evaluation:

  • Calculate the percentage of degradation of the parent compound.

  • Determine the retention times and peak areas of the degradation products.

  • If using a mass spectrometer, identify the mass-to-charge ratio (m/z) of the degradation products to help elucidate their structures.

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Output Acid Acidic (e.g., 0.1M HCl, 80°C) HPLC Stability-Indicating HPLC-UV/MS Acid->HPLC Analyze Base Basic (e.g., 0.1M NaOH, 80°C) Base->HPLC Analyze Oxidative Oxidative (e.g., 3% H2O2) Oxidative->HPLC Analyze Thermal Thermal (e.g., 105°C) Thermal->HPLC Analyze Photo Photolytic (UV/Vis Light) Photo->HPLC Analyze DegradationPathways Degradation Pathways HPLC->DegradationPathways Provides Data For DegradationProducts Identification of Degradation Products HPLC->DegradationProducts Provides Data For MethodValidation Method Validation HPLC->MethodValidation Provides Data For StockSolution Dibenzosuberone Compound Stock Solution StockSolution->Acid Expose to StockSolution->Base Expose to StockSolution->Oxidative Expose to StockSolution->Thermal Expose to StockSolution->Photo Expose to G cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) ColumnSelection Column Selection (e.g., C18) MobilePhase Mobile Phase Optimization (pH, Organic Modifier) ColumnSelection->MobilePhase Gradient Gradient Elution Development MobilePhase->Gradient Detection Detector Selection (UV, MS) Specificity Specificity Detection->Specificity Gradient->Detection Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness ValidatedMethod Validated Stability-Indicating HPLC Method Robustness->ValidatedMethod ForcedDegradationSamples Forced Degradation Samples ForcedDegradationSamples->Specificity Used to demonstrate G Parent Dibenzosuberone Derivative (with dimethylamino side chain) N_Oxide N-Oxide Derivative Parent->N_Oxide Oxidation (H2O2) Desmethyl N-desmethyl Derivative (Nortriptyline-like) Parent->Desmethyl Demethylation Hydroxylated 10-Hydroxy Derivative Parent->Hydroxylated Hydroxylation Desmethyl->Hydroxylated Hydroxylation Ketone 10-Keto Derivative Hydroxylated->Ketone Oxidation RingOpened Ring-Opened Products Ketone->RingOpened Further Degradation

References

Technical Support Center: Spectroscopic Analysis of 2-Hydroxy-5-dibenzosuberone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the spectroscopic analysis of 2-Hydroxy-5-dibenzosuberone. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the characterization of this molecule using various spectroscopic techniques.

Frequently Asked Questions (FAQs)

Q1: What are the key functional groups in 2-Hydroxy-5-dibenzosuberone that I should look for in my spectra?

A1: The primary functional groups to identify are the hydroxyl group (-OH), the ketone group (C=O), the aromatic rings, and the aliphatic ethylene bridge. Each of these will give characteristic signals in different spectroscopic analyses.

Q2: I am seeing more peaks in my ¹H NMR spectrum than expected. What could be the cause?

A2: The presence of unexpected peaks can arise from several sources. These may include residual solvents from your purification process, impurities from the synthesis, or the presence of rotamers. It is also possible, though less likely for this specific molecule, to have tautomers. Refer to the NMR troubleshooting section for guidance on identifying and resolving these issues.

Q3: My IR spectrum shows a very broad peak in the 3200-3600 cm⁻¹ region. Is this normal?

A3: Yes, a broad absorption band in this region is characteristic of the O-H stretching vibration of the hydroxyl group, which is often broadened due to hydrogen bonding. The exact position and shape of this peak can be influenced by the concentration of the sample and the solvent used.

Q4: I am having trouble getting a clear molecular ion peak in my mass spectrum. Why might this be happening?

A4: The stability of the molecular ion can be influenced by the ionization technique used. For molecules like 2-Hydroxy-5-dibenzosuberone, techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) may yield a more prominent molecular ion peak or a protonated molecule peak ([M+H]⁺) compared to Electron Ionization (EI), where fragmentation can be extensive.[1]

Troubleshooting Guides

¹H and ¹³C NMR Spectroscopy

Issue 1: Broad or Disappearing -OH Proton Signal in ¹H NMR

  • Possible Cause: Chemical exchange of the hydroxyl proton with residual water in the deuterated solvent.[2][3]

  • Troubleshooting Steps:

    • Use a freshly opened or properly dried deuterated solvent.

    • Add a small amount of D₂O to the NMR tube. The hydroxyl proton signal should disappear or significantly decrease in intensity, confirming its identity.[2]

    • Acquiring the spectrum at a lower temperature can sometimes slow down the exchange rate and result in a sharper signal.

Issue 2: Poorly Resolved Aromatic Signals

  • Possible Cause: Signal overlap of the aromatic protons or strong coupling effects.

  • Troubleshooting Steps:

    • Use a higher field NMR spectrometer to achieve better signal dispersion.[3]

    • Try a different deuterated solvent, such as benzene-d₆, which can induce different chemical shifts (Aromatic Solvent-Induced Shifts).[2][3]

Issue 3: Inconsistent Chemical Shifts Between Samples

  • Possible Cause: Variations in sample concentration, temperature, or pH.[3]

  • Troubleshooting Steps:

    • Maintain consistent concentrations for all samples in a comparative study.

    • Ensure the NMR spectrometer is properly calibrated for temperature.

NMR_Troubleshooting start Start NMR Analysis spectrum_quality Spectrum Quality Check: - Sharp Peaks? - Expected Signals Present? start->spectrum_quality broad_peaks Issue: Broad Peaks spectrum_quality->broad_peaks No, Broad Peaks good_spectrum Good Quality Spectrum spectrum_quality->good_spectrum Yes unexpected_peaks Issue: Unexpected Peaks spectrum_quality->unexpected_peaks No, Unexpected Peaks check_solubility Check Solubility & Sample Homogeneity broad_peaks->check_solubility resample Prepare New Sample: - Different Solvent? - Lower Concentration? check_solubility->resample Poor check_solubility->good_spectrum Good resample->spectrum_quality analyze_data Analyze Data good_spectrum->analyze_data check_impurities Check for Impurities: - Solvents? - Starting Materials? unexpected_peaks->check_impurities check_impurities->analyze_data

NMR troubleshooting workflow.

Infrared (IR) Spectroscopy

Issue 1: Weak Carbonyl (C=O) Stretch

  • Possible Cause: Low concentration of the analyte in the sample preparation (e.g., KBr pellet or thin film).

  • Troubleshooting Steps:

    • Increase the concentration of the sample relative to the matrix (KBr).

    • Ensure the sample is finely ground and homogeneously mixed with the KBr.

Issue 2: Overlapping Peaks in the Fingerprint Region (below 1500 cm⁻¹)

  • Possible Cause: This region is inherently complex with many overlapping vibrational modes.

  • Troubleshooting Steps:

    • Focus on the key functional group frequencies which are typically found above 1500 cm⁻¹.

    • Compare the spectrum to that of a known standard if available.

Mass Spectrometry (MS)

Issue 1: Excessive Fragmentation and No Molecular Ion Peak

  • Possible Cause: The use of a high-energy ionization technique like Electron Ionization (EI).

  • Troubleshooting Steps:

    • Switch to a softer ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI).

    • In ESI, look for the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺).

Issue 2: Non-Reproducible Fragmentation Patterns

  • Possible Cause: Fluctuations in the instrument's collision energy or pressure.

  • Troubleshooting Steps:

    • Ensure the mass spectrometer is properly calibrated and tuned.

    • Maintain consistent parameters for collision-induced dissociation (CID) if performing MS/MS experiments.

MS_Logic start Sample Introduction ionization Ionization start->ionization ei Electron Ionization (EI) ionization->ei Hard esi Electrospray Ionization (ESI) ionization->esi Soft mass_analyzer Mass Analyzer ei->mass_analyzer esi->mass_analyzer detector Detector mass_analyzer->detector spectrum Mass Spectrum detector->spectrum

Mass spectrometry experimental workflow.

Quantitative Data Summary

Spectroscopic TechniqueParameterExpected Value/Range
¹H NMR (500 MHz, CDCl₃)Chemical Shift (δ)Aromatic protons: ~7.0-8.0 ppm
-OH proton: variable, ~5.0-6.0 ppm (broad)
Ethylene bridge protons: ~3.0-3.5 ppm
¹³C NMR (125 MHz, CDCl₃)Chemical Shift (δ)Carbonyl carbon: ~190-200 ppm
Aromatic carbons: ~120-150 ppm
Carbon bearing -OH: ~150-160 ppm
Ethylene bridge carbons: ~30-40 ppm
FT-IR (KBr Pellet)Wavenumber (cm⁻¹)O-H stretch: 3200-3600 cm⁻¹ (broad)
C-H stretch (aromatic): ~3000-3100 cm⁻¹
C-H stretch (aliphatic): ~2850-2960 cm⁻¹
C=O stretch: ~1680-1700 cm⁻¹
C=C stretch (aromatic): ~1450-1600 cm⁻¹
Mass Spectrometry (ESI+)m/z[M+H]⁺: 225.0910
[M+Na]⁺: 247.0729

Experimental Protocols

Protocol 1: Sample Preparation for NMR Spectroscopy
  • Weighing: Accurately weigh 5-10 mg of 2-Hydroxy-5-dibenzosuberone into a clean, dry vial.

  • Solvent Addition: Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Dissolution: Gently agitate the vial to ensure complete dissolution. Sonication may be used if necessary.

  • Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[3]

  • Analysis: Acquire the NMR spectrum according to the instrument's standard operating procedures.

Protocol 2: Sample Preparation for FT-IR Spectroscopy (KBr Pellet)
  • Grinding: Grind a small amount (1-2 mg) of 2-Hydroxy-5-dibenzosuberone with approximately 100 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pressing: Transfer a portion of the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Protocol 3: Sample Preparation for Mass Spectrometry (ESI)
  • Solution Preparation: Prepare a stock solution of 2-Hydroxy-5-dibenzosuberone at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

  • Dilution: Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent. A small amount of formic acid (0.1%) may be added to promote protonation for positive ion mode.

  • Infusion: Introduce the diluted sample into the ESI source via direct infusion or through an LC system.

  • Analysis: Acquire the mass spectrum in the desired mass range.

References

Byproduct identification in dibenzosuberone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dibenzosuberone. Our focus is on identifying and mitigating the formation of byproducts during the common synthetic routes.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of dibenzosuberone, particularly via the intramolecular Friedel-Crafts acylation of 2-(phenethyl)benzoic acid.

Problem: Low Yield of Dibenzosuberone and Presence of Unreacted Starting Material

Possible Cause 1: Incomplete Cyclization

  • Symptoms: Analysis of the crude reaction mixture by HPLC or TLC shows a significant amount of the starting material, 2-(phenethyl)benzoic acid, remaining.

  • Solutions:

    • Increase Catalyst Concentration: In polyphosphoric acid (PPA) catalyzed reactions, a large excess of the catalyst is often necessary to drive the reaction to completion. It has been observed that a high ratio of PPA to the starting acid is essential to avoid undesired side reactions and ensure complete cyclization.[1]

    • Elevate Reaction Temperature: Intramolecular Friedel-Crafts reactions often require elevated temperatures to overcome the activation energy barrier. Gradually increasing the temperature (e.g., from 80°C to 100-120°C) can improve the reaction rate and yield.

    • Increase Reaction Time: If the reaction is proceeding slowly, extending the reaction time may allow for complete conversion of the starting material. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.

Possible Cause 2: Inefficient Work-up and Purification

  • Symptoms: The final product is contaminated with the starting material even after purification.

  • Solutions:

    • Acid-Base Extraction: Unreacted 2-(phenethyl)benzoic acid can be effectively removed by washing the organic extract with an aqueous basic solution, such as sodium bicarbonate or sodium hydroxide. The acidic starting material will be converted to its water-soluble salt and partition into the aqueous layer.

    • Column Chromatography: If acid-base extraction is insufficient, column chromatography on silica gel can be employed to separate the less polar dibenzosuberone from the more polar starting acid.

Problem: Formation of Colored Impurities and Tarry Byproducts

Possible Cause: Polymerization and Charring

  • Symptoms: The reaction mixture becomes dark and viscous, and the isolated product is difficult to purify from colored impurities.

  • Solutions:

    • Control Reaction Temperature: Excessive temperatures can lead to polymerization and decomposition of the starting material and product. Maintain a consistent and controlled temperature throughout the reaction.

    • Ensure Homogeneous Reaction Mixture: In PPA-catalyzed reactions, the high viscosity of the medium can lead to localized overheating. Efficient stirring is crucial to maintain a homogeneous mixture and uniform temperature. The addition of a co-solvent like sulfolane can improve solubility and reduce viscosity.[1]

    • Use of Milder Catalysts: While PPA is common, other Lewis acids or solid acid catalysts could be explored to find milder reaction conditions that minimize side reactions.

Problem: Presence of Unexpected Peaks in HPLC or Mass Spectrum

Possible Cause: Formation of Isomeric or Other Byproducts

  • Symptoms: Analytical data (HPLC, GC-MS, NMR) indicates the presence of compounds with the same or similar mass-to-charge ratio as the product, or unexpected signals in the NMR spectrum.

  • Solutions:

    • Formation of Regioisomers: In syntheses involving substituted precursors, the cyclization may occur at different positions on the aromatic ring, leading to the formation of regioisomers. Careful analysis of 2D NMR data (COSY, HMBC) can help in the structural elucidation of these isomers.

    • Side-Chain Reactions: Depending on the reaction conditions and the presence of other functional groups, side-chain reactions such as bromination can occur, leading to undesired byproducts. For instance, in a related synthesis, the formation of a 10,11-dibromo-2,8-dimethyldibenzosuberone was observed as a significant byproduct.[2]

    • Optimize Reaction Conditions: To minimize the formation of specific byproducts, a systematic optimization of reaction parameters (temperature, catalyst, solvent, reaction time) is recommended. The table below provides an example of how to structure such an optimization study.

Quantitative Data Summary: Reaction Optimization
EntryCatalyst (eq.)Temperature (°C)Time (h)Conversion (%)Dibenzosuberone Yield (%)Byproduct X (%)
1PPA (10)804756510
2PPA (20)80490855
3PPA (20)100298923
4PPA (20)1202958015 (charring)

This is a hypothetical table for illustrative purposes.

Experimental Protocols

Key Experiment: Intramolecular Friedel-Crafts Cyclization of 2-(phenethyl)benzoic acid

  • Reagents: 2-(phenethyl)benzoic acid, Polyphosphoric acid (PPA).

  • Procedure:

    • In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, place polyphosphoric acid (e.g., 20 equivalents by weight relative to the starting acid).

    • Heat the PPA to approximately 60-70°C to reduce its viscosity and allow for efficient stirring.

    • Slowly add the 2-(phenethyl)benzoic acid to the stirred PPA.

    • Increase the temperature of the reaction mixture to the desired level (e.g., 80-100°C) and maintain for the specified time (e.g., 2-4 hours).

    • Monitor the reaction progress by taking small aliquots, quenching with water, extracting with an organic solvent, and analyzing by TLC or HPLC.

    • Upon completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic extracts with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in dibenzosuberone synthesis via the Friedel-Crafts pathway?

A1: The most commonly encountered issues that lead to impurities are incomplete reaction, resulting in residual 2-(phenethyl)benzoic acid, and polymerization or charring of the reaction mixture under harsh conditions. While specific side-reaction products are not extensively detailed in readily available literature for the parent compound, analogous reactions suggest the possibility of regioisomers if substituted starting materials are used, and potential side-chain reactions depending on the functional groups present.

Q2: Which analytical techniques are best suited for identifying byproducts in my dibenzosuberone synthesis?

A2: A combination of chromatographic and spectroscopic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC) with UV detection is excellent for quantifying the purity of your product and detecting the presence of impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify volatile byproducts and confirm the molecular weight of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HMBC) is the most powerful tool for the structural elucidation of unknown byproducts.

Q3: My NMR spectrum shows broad signals and a complex aromatic region. What could be the issue?

A3: Broad signals can indicate the presence of polymeric material or paramagnetic impurities. A complex aromatic region that does not correspond to the expected pattern for dibenzosuberone could suggest the presence of unreacted starting material, isomeric byproducts, or other aromatic impurities. Careful integration and comparison with the spectra of the starting material and pure product are essential. 2D NMR experiments can help to resolve overlapping signals and establish connectivity within the molecules present.

Q4: How can I improve the purity of my final dibenzosuberone product?

A4: Beyond optimizing the reaction conditions to minimize byproduct formation, rigorous purification is key. A multi-step approach is often effective:

  • Acid-base work-up: To remove acidic starting materials.

  • Recrystallization: From a suitable solvent system to remove impurities with different solubilities.

  • Column chromatography: For separating compounds with different polarities.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Start: 2-(phenethyl)benzoic acid reaction Intramolecular Friedel-Crafts Cyclization (PPA, Heat) start->reaction workup Aqueous Work-up & Extraction reaction->workup acid_base Acid-Base Wash workup->acid_base chromatography Column Chromatography or Recrystallization acid_base->chromatography hplc HPLC/TLC chromatography->hplc nmr_ms NMR & MS hplc->nmr_ms end_node Pure Dibenzosuberone nmr_ms->end_node

Caption: Experimental workflow for dibenzosuberone synthesis.

troubleshooting_byproducts cluster_identification Byproduct Identification cluster_mitigation Mitigation Strategies start Problem: Byproduct Formation analysis Analyze Crude Mixture (HPLC, GC-MS, NMR) start->analysis unreacted_sm High % of Starting Material? analysis->unreacted_sm polymeric Charring/Polymerization? analysis->polymeric isomers Unexpected Isomers? analysis->isomers optimize_catalyst Increase Catalyst Ratio (e.g., PPA) unreacted_sm->optimize_catalyst optimize_temp_time Optimize Temperature & Time unreacted_sm->optimize_temp_time purification Refine Purification (Acid-Base Wash, Chromatography) unreacted_sm->purification polymeric->optimize_temp_time improve_stirring Improve Stirring/ Use Co-solvent polymeric->improve_stirring isomers->optimize_temp_time end_node Improved Yield & Purity optimize_catalyst->end_node optimize_temp_time->end_node improve_stirring->end_node purification->end_node

Caption: Troubleshooting logic for byproduct formation.

References

Technical Support Center: Synthesis of 2-Hydroxy-5-dibenzosuberone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Hydroxy-5-dibenzosuberone.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 2-Hydroxy-5-dibenzosuberone, particularly focusing on a common synthetic route involving the intramolecular Friedel-Crafts acylation of a substituted bibenzyl carboxylic acid, followed by potential demethylation if a methoxy-substituted precursor is used.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Dibenzosuberone Ring 1. Inactive Catalyst: Lewis acid catalysts (e.g., AlCl₃, polyphosphoric acid) are moisture-sensitive. 2. Insufficient Catalyst: The ketone product can form a complex with the Lewis acid, rendering it inactive. 3. Deactivated Aromatic Ring: The presence of the hydroxyl group can lead to complexation with the Lewis acid, deactivating the ring towards acylation.1. Ensure Anhydrous Conditions: Thoroughly dry all glassware, solvents, and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen, argon). 2. Use Stoichiometric Amounts of Catalyst: For Friedel-Crafts acylation, a stoichiometric amount or a slight excess of the Lewis acid is often necessary. 3. Protect the Hydroxyl Group: Consider protecting the phenolic hydroxyl group (e.g., as a methyl ether) before cyclization. The protecting group can be removed in a subsequent step.
Formation of Multiple Products (Isomers) 1. O-acylation vs. C-acylation: With phenolic substrates, acylation can occur on the hydroxyl group (O-acylation) in competition with the desired ring acylation (C-acylation).[1] 2. Undesired Cyclization Position: The acyl group may add to an unintended position on the aromatic ring.1. Optimize Reaction Conditions: Lower temperatures generally favor the thermodynamically more stable C-acylated product. The choice of Lewis acid and solvent can also influence the ratio of O- vs. C-acylation. 2. Use a Methoxy Precursor: Starting with the methoxy-substituted analogue and performing a subsequent demethylation can circumvent the issue of O-acylation.
Incomplete Demethylation (if using a methoxy precursor) 1. Ineffective Demethylating Agent: The chosen reagent (e.g., BBr₃, HBr) may not be potent enough or may be used in insufficient quantity. 2. Steric Hindrance: The methoxy group might be sterically hindered, requiring harsher reaction conditions.1. Select a Stronger Demethylating Agent: Boron tribromide (BBr₃) is a highly effective reagent for cleaving aryl methyl ethers. 2. Increase Reaction Time and/or Temperature: Carefully increase the reaction time or temperature while monitoring the reaction progress by TLC or HPLC to avoid side product formation.
Difficult Purification of Final Product 1. Presence of Unreacted Starting Materials: Incomplete reaction can lead to a mixture that is difficult to separate. 2. Formation of Closely-Related Byproducts: Isomeric byproducts or over-alkylation products can co-elute with the desired product during chromatography. 3. Tar Formation: Harsh reaction conditions can lead to the formation of polymeric tars.1. Optimize Reaction for Full Conversion: Drive the reaction to completion by adjusting stoichiometry, temperature, or reaction time. 2. Recrystallization: Attempt recrystallization from a suitable solvent system to purify the product. 3. Chromatographic Optimization: Use a high-resolution silica gel column and experiment with different solvent systems to improve separation. 4. Controlled Reaction Conditions: Avoid excessively high temperatures and prolonged reaction times to minimize tar formation.
Scale-Up Issues 1. Exothermic Reaction Control: Friedel-Crafts reactions can be highly exothermic, leading to runaway reactions on a larger scale. 2. Inefficient Mixing: Inadequate mixing in a large reactor can lead to localized overheating and byproduct formation. 3. Work-up and Extraction Challenges: Handling large volumes of aqueous and organic layers can be cumbersome and may lead to product loss.1. Controlled Addition of Reagents: Add the Lewis acid or acylating agent portion-wise or via a dropping funnel to control the reaction rate and temperature. Ensure adequate cooling capacity. 2. Use a Mechanical Stirrer: Employ a powerful overhead stirrer to ensure efficient mixing in large reaction vessels. 3. Optimize Work-up Procedure: Consider using a continuous liquid-liquid extractor for large-scale extractions. Minimize the number of transfer steps.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for 2-Hydroxy-5-dibenzosuberone?

A1: A prevalent method involves the intramolecular Friedel-Crafts acylation of a suitably substituted 2-bibenzylcarboxylic acid.[2] Often, the synthesis is performed on the methoxy-analogue, 2-methoxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one, followed by demethylation to yield the desired 2-hydroxy product. This approach can mitigate issues associated with the free hydroxyl group during the cyclization step.

Q2: What are the typical reaction conditions for the Friedel-Crafts cyclization step?

A2: The cyclization of the precursor carboxylic acid is often carried out using a strong acid catalyst. For instance, the cyclization of 2-[2-(m-methoxyphenyl)-ethyl]-benzoic acid to form 2-methoxy-10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-one can be achieved by heating with a catalytic amount of a strong acid like toluenesulfonic acid or in polyphosphoric acid (PPA).[3]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, a suitable mobile phase would be a mixture of a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction.

Q4: What are the best practices for purifying the final product?

A4: Purification of 2-Hydroxy-5-dibenzosuberone typically involves column chromatography on silica gel.[4] A gradient elution system, starting with a less polar solvent mixture and gradually increasing the polarity, is often effective. For example, a gradient of ethyl acetate in hexane can be used. After chromatography, recrystallization from a suitable solvent can further enhance the purity of the product.

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Yes. Friedel-Crafts reactions can be vigorous and exothermic. Always conduct the reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Lewis acids like aluminum chloride are corrosive and react violently with water. Handle them with care under an inert atmosphere. Demethylating agents like boron tribromide are also highly corrosive and toxic and should be handled with extreme caution.

Experimental Protocols

Synthesis of 2-Methoxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one

This protocol is adapted from a patented procedure for a related compound and serves as a representative example.[3]

Materials:

  • 2-[2-(m-methoxyphenyl)-ethyl]-benzoic acid

  • Toluene-4-sulfonic acid monohydrate

  • Toluene

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-[2-(m-methoxyphenyl)-ethyl]-benzoic acid in toluene.

  • Add a catalytic amount of toluene-4-sulfonic acid monohydrate (e.g., 0.1 equivalents).

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Parameter Value Reference
Starting Material 2-[2-(m-methoxyphenyl)-ethyl]-benzoic acid[3]
Catalyst Toluene-4-sulfonic acid monohydrate[3]
Solvent Toluene[3]
Reaction Temperature Reflux[3]
Typical Yield Not specified for this specific reaction, but related cyclizations report good yields.
Demethylation to 2-Hydroxy-5-dibenzosuberone

This is a general procedure for the demethylation of an aryl methyl ether using boron tribromide.

Materials:

  • 2-Methoxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one

  • Boron tribromide (BBr₃) solution in dichloromethane

  • Dichloromethane (anhydrous)

  • Methanol

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve the 2-methoxy-dibenzosuberone in anhydrous dichloromethane in a flame-dried, two-neck round-bottom flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of boron tribromide in dichloromethane (typically 1.1-1.5 equivalents) dropwise via a syringe.

  • Stir the reaction mixture at -78 °C for a specified time, then allow it to slowly warm to room temperature. Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of methanol.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Parameter Value
Reagent Boron tribromide (BBr₃)
Solvent Dichloromethane (anhydrous)
Reaction Temperature -78 °C to room temperature
Quenching Agent Methanol

Visualizations

Synthesis_Workflow General Synthetic Workflow for 2-Hydroxy-5-dibenzosuberone cluster_0 Route A: Direct Cyclization cluster_1 Route B: Methoxy Precursor start_A 2-bibenzylcarboxylic acid with hydroxyl group fc_A Intramolecular Friedel-Crafts Acylation start_A->fc_A product_A 2-Hydroxy-5-dibenzosuberone fc_A->product_A start_B 2-bibenzylcarboxylic acid with methoxy group fc_B Intramolecular Friedel-Crafts Acylation start_B->fc_B methoxy_product 2-Methoxy-5-dibenzosuberone fc_B->methoxy_product demethylation Demethylation (e.g., with BBr3) methoxy_product->demethylation product_B 2-Hydroxy-5-dibenzosuberone demethylation->product_B

Caption: Alternative synthetic routes to 2-Hydroxy-5-dibenzosuberone.

Troubleshooting_Logic Troubleshooting Logic for Low Yield in Cyclization cluster_conditions Condition Checks cluster_reagents Reagent Checks start Low Yield in Friedel-Crafts Cyclization check_conditions Check Reaction Conditions start->check_conditions check_reagents Check Reagents start->check_reagents anhydrous Anhydrous Conditions? check_conditions->anhydrous temp Optimal Temperature? check_conditions->temp time Sufficient Reaction Time? check_conditions->time catalyst_activity Active Catalyst? check_reagents->catalyst_activity catalyst_amount Sufficient Catalyst Amount? check_reagents->catalyst_amount substrate_purity Pure Starting Material? check_reagents->substrate_purity solution Implement Corrective Actions: - Dry solvents/reagents - Adjust temperature/time - Use fresh/more catalyst - Purify starting material anhydrous->solution temp->solution time->solution catalyst_activity->solution catalyst_amount->solution substrate_purity->solution

Caption: A logical workflow for troubleshooting low yields in the cyclization step.

References

Technical Support Center: Enhancing the Biological Activity of Dibenzosuberone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with dibenzosuberone derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for enhancing the biological activity of dibenzosuberone derivatives?

A1: The primary strategy involves structure-activity relationship (SAR) studies to understand how chemical modifications affect biological outcomes. Key approaches include:

  • Varying Substitution Patterns: Modifying the methoxylation pattern on the pendant aryl ring and incorporating different functional groups (e.g., halogens like fluorine or chlorine) on the fused aryl ring can significantly impact activity. For instance, adding a fluorine or chlorine atom at the 1-position of the fused aryl ring in some anticancer analogues led to strong tubulin assembly inhibition and potent cytotoxicity.[1][2]

  • Modifying the Side Chain: The side chain attached to the central seven-membered ring is crucial. For antidepressant derivatives, this is often a dimethylaminopropylidene or similar group, which is key for interacting with neurotransmitter transporters.[3][4]

  • Introducing Heterocyclic Moieties: Fusing or linking heterocyclic systems like pyrazole, isoxazole, pyrimidine, or thiadiazole to the benzosuberone scaffold has been shown to yield compounds with significant antimicrobial activities.[5][6][7]

Q2: What are the common biological targets for dibenzosuberone derivatives?

A2: Dibenzosuberone derivatives are versatile scaffolds that have been developed to target a range of biological molecules and pathways:

  • Tubulin: Many potent anticancer derivatives, such as KGP18, function as inhibitors of tubulin assembly, binding to the colchicine site. This disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. These compounds can also act as vascular disrupting agents (VDAs).[1][2][8]

  • Neurotransmitter Transporters: The classic tricyclic antidepressants (TCAs) based on this scaffold, like amitriptyline, primarily inhibit the reuptake of serotonin and norepinephrine in the central nervous system.[3][4][9]

  • Microbial Enzymes/Proteins: Derivatives incorporating heterocyclic rings have shown promise as antimicrobial agents, likely by inhibiting essential bacterial or fungal enzymes, such as topoisomerase II, or disrupting cell wall synthesis.[6][7][10]

  • EGFR: Some dibenzodiazepinone analogues, a related class, have been developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), including mutant forms resistant to other treatments.[11]

Q3: How can the poor aqueous solubility of dibenzosuberone derivatives be addressed for in vivo experiments?

A3: Dibenzosuberone derivatives are often highly lipophilic, leading to poor water solubility which complicates biological assays and in vivo studies.[9] A common and effective strategy is the development of water-soluble prodrugs. For example, a phenolic hydroxyl group on an active compound can be converted into a phosphate salt, like KGP265 (a prodrug of KGP18), which is significantly more water-soluble and can be converted back to the active phenolic compound in the body.[1][2]

Troubleshooting Guides

Synthesis-Related Issues

Q1: My intramolecular Friedel-Crafts cyclization to form the dibenzosuberone core is resulting in a low yield. What are the common causes and solutions?

A1: Low yields in this key step are a known issue.[1] Consider the following:

  • Choice of Catalyst/Reagent: Traditional Lewis acids can be inefficient. Polyphosphoric acid (PPA) is one option, but reaction conditions can be harsh.[12] An alternative, higher-yielding strategy involves using Eaton's reagent (P₂O₅ in methanesulfonic acid), which has been successfully used to synthesize the core benzosuberone intermediate.[1][2]

  • Substrate Reactivity: The reactivity of the starting material, such as 2-(phenethyl) benzoic acid, is critical. Electron-withdrawing groups on the aromatic rings can deactivate them towards electrophilic acylation.

  • Reaction Conditions: Ensure strictly anhydrous conditions, as Lewis acids like AlCl₃ are highly sensitive to moisture. Optimize reaction time and temperature; prolonged heating can lead to decomposition.

Q2: I am encountering poor regioselectivity during the bromination of the dibenzosuberone core. How can I control the position of bromination?

A2: Achieving regioselective bromination is essential for synthesizing specific analogues. The substitution pattern is typically directed ortho and para to the alkyl portion of the ring system.[3][4] To improve selectivity:

  • Use a Lewis Acid Catalyst: Performing the bromination with bromine in the presence of a Lewis acid like aluminum chloride (AlCl₃) in a suitable solvent (e.g., 1,2-dichloroethane) can direct the substitution.[13]

  • Control Stoichiometry and Temperature: Carefully control the molar equivalents of bromine and the reaction temperature. Adding the bromine solution dropwise at a low temperature (e.g., 0 to -5 °C) can help minimize the formation of undesired poly-brominated products.[13]

  • Purification: A mixture of isomers may still be unavoidable. Efficient purification using column chromatography or crystallization is often necessary to isolate the desired 3,7-dibromo or 1,7-dibromo isomers.[3]

Q3: My Grignard reaction to add the side chain to the dibenzosuberone ketone is failing or giving low yields. What can I do?

A3: The Grignard reaction is sensitive and requires careful execution.

  • Reagent Quality: Ensure the magnesium turnings are fresh and the solvent (e.g., THF) is absolutely dry. The Grignard reagent itself should be freshly prepared.[3]

  • Initiation: A crystal of iodine can be added to help initiate the reaction between the magnesium and the alkyl halide.[3][9]

  • Temperature Control: Add the dibenzosuberone solution dropwise to the Grignard reagent at a low temperature (e.g., 0 °C) to control the exothermic reaction and prevent side reactions.[3]

  • Substrate Purity: Ensure the starting dibenzosuberone ketone is pure and free of acidic protons or water that would quench the Grignard reagent.

Biological Assay-Related Issues

Q1: My dibenzosuberone derivative shows low potency in an in vitro cytotoxicity assay. What are the next steps?

A1: Low potency can stem from multiple factors.

  • Confirm Purity and Identity: Re-verify the structure and purity of the compound using NMR, mass spectrometry, and HPLC. Impurities could interfere with the assay or dilute the concentration of the active compound.

  • Assess Compound Stability: The compound may be degrading in the assay medium. Assess its stability under the specific conditions (e.g., temperature, pH, incubation time) using techniques like HPLC.

  • Check for Solubility Issues: The compound may be precipitating out of the solution at the tested concentrations, reducing its effective concentration. Visually inspect the wells for precipitate and consider using a solubilizing agent like DMSO (ensuring its final concentration is non-toxic to cells).

  • Re-evaluate the Target: If the compound was designed based on a specific target (e.g., tubulin), confirm its interaction using a target-specific assay, such as a tubulin polymerization assay.[8] The compound may have a different mechanism of action than anticipated.

Quantitative Data Summary

Table 1: Anticancer Activity of Selected Benzosuberene Analogues

CompoundModificationCell LineActivity TypeValueReference
KGP18 Phenolic analogue-Tubulin IC₅₀Low micromolar[1][2]
KGP18 Phenolic analogueVariousCytotoxicity GI₅₀Picomolar range[1][2]
KGP156 Amine-based analogue-Tubulin IC₅₀Low micromolar[1][2]
KGP156 Amine-based analogueVariousCytotoxicity GI₅₀Nanomolar range[1][2]
Analogue 37 1-Fluoro substitution on KGP18NCI-H460Cytotoxicity GI₅₀5.47 nM[1][2]
Analogue 37 1-Fluoro substitution on KGP18-Tubulin IC₅₀~1.0 µM[1][2]
Compound 33 Dibenzodiazepinone analogueH1975™ (EGFR Triple Mutant)Cytotoxicity IC₅₀2.7 µM[11]
Osimertinib Reference DrugH1975™ (EGFR Triple Mutant)Cytotoxicity IC₅₀6.5 µM[11]

Table 2: Antimicrobial Activity of Selected Benzosuberone Derivatives

CompoundTarget OrganismActivity TypeValue (µg/mL)Reference
Compound 7b S. aureusMIC250[6]
Compound 9 C. albicansMIC250[6]
Compound 13 S. aureusMIC125[6]
Compound 14 S. aureusMIC125[6]
Compound 22a M. tuberculosis (sensitive)MIC0.12[10]
Compound 27 M. tuberculosis (sensitive)MIC0.24[10]
Isoniazid M. tuberculosis (sensitive)MIC0.12[10]
Ciprofloxacin H. influenzaMIC7.81[7]
Compound 22a H. influenzaMIC1.95[7]

Experimental Protocols

Protocol 1: Synthesis of a Dibenzosuberone Core via Friedel-Crafts Cyclization

This protocol is a general method adapted from the synthesis of dibenzosuberone.[12][14]

  • Preparation: To a flask maintained under an inert atmosphere (e.g., nitrogen or argon), add 2-phenethyl-benzoyl chloride.

  • Solvent: Dissolve the starting material in a suitable anhydrous solvent, such as dichloromethane or carbon disulfide.

  • Cyclization: Cool the solution in an ice bath (0-5 °C). Slowly and portion-wise, add a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃).

  • Reaction: Allow the reaction mixture to stir at room temperature for several hours (e.g., 2-4 hours) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum complex.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing: Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude dibenzosuberone product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: In Vitro Tubulin Polymerization Assay

This protocol is based on the methods used to evaluate benzosuberene analogues as tubulin inhibitors.[1][8]

  • Reagent Preparation: Reconstitute lyophilized bovine brain tubulin in a general-purpose tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) containing GTP. Keep on ice.

  • Compound Preparation: Prepare a stock solution of the test dibenzosuberone derivative in DMSO. Make serial dilutions to achieve the desired final concentrations. Paclitaxel and colchicine can be used as positive controls for polymerization promotion and inhibition, respectively. A DMSO-only sample serves as the vehicle control.

  • Assay Setup: In a 96-well plate, add the tubulin solution to wells containing the test compounds, controls, or vehicle.

  • Initiation and Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37 °C. Measure the change in absorbance (optical density) at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.

  • Data Analysis: Plot the absorbance versus time for each concentration. Determine the rate of polymerization. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50% compared to the vehicle control.

Visualizations

experimental_workflow synthesis Synthesis of Dibenzosuberone Derivatives purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification invitro In Vitro Screening (e.g., MTT, Antimicrobial Assay) purification->invitro hit Initial Hit Compounds invitro->hit sar Structure-Activity Relationship (SAR) Analysis lead_id Lead Compound Identification sar->lead_id optimization Lead Optimization (Improve Potency, Solubility) lead_id->optimization optimization->invitro Re-screen invivo In Vivo Studies (Animal Models) optimization->invivo decision Activity Threshold Met? hit->decision decision->synthesis No (Resynthesis/ Redesign) decision->sar Yes

Caption: General workflow for synthesis and evaluation.

troubleshooting_workflow problem Low Yield in Grignard Reaction for Side Chain Addition q1 Are reagents and glassware completely dry? problem->q1 s1 Dry all glassware thoroughly. Use anhydrous solvent (THF). q1->s1 No q2 Is the Grignard reagent forming successfully? q1->q2 Yes s1->q1 s2 Use fresh Mg turnings. Add a crystal of iodine to initiate the reaction. q2->s2 No q3 Is the reaction temperature controlled? q2->q3 Yes s2->q2 s3 Add dibenzosuberone solution dropwise at 0 °C. q3->s3 No success Yield Improved q3->success Yes s3->q3

Caption: Troubleshooting flowchart for Grignard reaction.

signaling_pathway alpha_beta αβ-Tubulin Dimers mt Microtubule (Dynamic Instability) alpha_beta->mt Polymerization mt->alpha_beta Depolymerization mitosis Normal Mitosis & Cell Division mt->mitosis dibenzosuberone Dibenzosuberone Derivative (e.g., KGP18) dibenzosuberone->alpha_beta Binds to Colchicine Site dibenzosuberone->mt Inhibits Polymerization arrest Mitotic Arrest (G2/M Phase) apoptosis Apoptosis arrest->apoptosis

Caption: Inhibition of tubulin polymerization pathway.

References

Validation & Comparative

A Comparative Guide to the Synthesis of Dibenzosuberone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dibenzosuberone and its derivatives are a critical class of compounds in medicinal chemistry, forming the core scaffold of numerous tricyclic antidepressants and other neurologically active agents. The seven-membered ring fused to two benzene rings presents a unique synthetic challenge, and various methodologies have been developed to construct this key tricyclic system. This guide provides an objective comparison of three prominent synthetic strategies for the dibenzosuberone core: Intramolecular Friedel-Crafts Acylation, Suzuki-Miyaura Coupling followed by Aldol Condensation, and Pschorr Cyclization. The performance of each method is evaluated based on experimental data, and detailed protocols are provided to facilitate replication and adaptation in the research laboratory.

Comparison of Synthesis Methods

The selection of a synthetic route to dibenzosuberone derivatives is often dictated by factors such as starting material availability, desired substitution patterns, and tolerance to reaction conditions. The following table summarizes key quantitative data for the three discussed methods, offering a direct comparison of their efficiency and requirements.

MethodKey ReagentsCatalyst/PromoterSolventTemperature (°C)Reaction TimeYield (%)
Intramolecular Friedel-Crafts Acylation 2-(Phenethyl)benzoic acid, Thionyl chlorideAmberlyst-15Toluene10024 h~95%
2-(Phenethyl)benzoic acidPolyphosphoric acid (PPA)PPA (neat)801 h~65%
Suzuki-Miyaura Coupling & Aldol Condensation 2-Bromobenzaldehyde, 2-Acetylphenylboronic acidPd(OAc)₂, DtBuPFTHF70-804-24 h~70-90%
2'-Acetyl-2-formylbiphenylNaOH or KOHEthanol/WaterRoom Temp.2-4 hHigh
Pschorr Cyclization 2-(2-Aminobenzyl)benzoic acid, Sodium nitrite, Hydrochloric acidCopper powder or soluble Cu(I) saltWater/Acetone0 to reflux1-3 hModerate

Experimental Protocols

Intramolecular Friedel-Crafts Acylation

This classical approach is one of the most direct methods for the synthesis of the dibenzosuberone core, involving the cyclization of a 2-(phenethyl)benzoic acid derivative. The reaction is typically promoted by a strong acid catalyst.

Protocol using Amberlyst-15 and Thionyl Chloride [1]

  • Activation of Carboxylic Acid: To a solution of 2-(phenethyl)benzoic acid (1.0 eq.) in toluene, add thionyl chloride (3.3 eq.) at room temperature. Stir the mixture for 30 minutes.

  • Cyclization: Add Amberlyst-15 resin (0.35 eq.) to the reaction mixture. Heat the suspension to 100°C and maintain for 24 hours.

  • Work-up: Cool the reaction mixture to room temperature and filter off the resin. Wash the organic phase with a 2 M aqueous solution of potassium carbonate and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield dibenzosuberone.

Protocol using Polyphosphoric Acid (PPA) [2]

  • Reaction Setup: Add 2-(phenethyl)benzoic acid (1.0 eq.) to an excess of polyphosphoric acid (PPA).

  • Cyclization: Heat the mixture to 80°C with vigorous stirring for 1 hour.

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice.

  • Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Suzuki-Miyaura Coupling followed by Intramolecular Aldol Condensation

This modern approach utilizes a palladium-catalyzed cross-coupling reaction to construct a biaryl precursor, which is then cyclized in a separate step. This method offers greater flexibility for introducing substituents on both aromatic rings.

Step 1: Suzuki-Miyaura Coupling to form 2'-Acetyl-2-formylbiphenyl [3]

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon), combine 2-bromobenzaldehyde (1.0 eq.), 2-acetylphenylboronic acid (1.5 eq.), and potassium phosphate (3.0 eq.).

  • Solvent and Degassing: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of approximately 0.1 M with respect to the aryl halide. Degas the suspension by bubbling argon through the mixture for 15-20 minutes.

  • Catalyst Addition: In a separate vial, weigh palladium(II) acetate (Pd(OAc)₂, 0.05 eq.) and Di-tert-butyl(phenyl)phosphine (DtBuPF, 0.06 eq.). Add the catalyst and ligand to the reaction flask under a positive flow of argon.

  • Reaction: Seal the flask and heat the reaction mixture to 70-80°C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up and Purification: Cool the mixture to room temperature, dilute with ethyl acetate, and wash with 1N HCl and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Step 2: Intramolecular Aldol Condensation

  • Reaction Setup: Dissolve the 2'-acetyl-2-formylbiphenyl (1.0 eq.) in a mixture of ethanol and water.

  • Base Addition: Add an aqueous solution of sodium hydroxide or potassium hydroxide (e.g., 10% w/v) dropwise to the solution at room temperature with stirring.

  • Reaction: Continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Work-up and Purification: Neutralize the reaction mixture with a dilute acid (e.g., 1N HCl). Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate. After concentration, the crude product can be purified by chromatography or recrystallization.

Pschorr Cyclization

The Pschorr cyclization is an intramolecular radical cyclization that proceeds via a diazonium salt intermediate. While often used for the synthesis of phenanthrenes, it can be adapted for the synthesis of dibenzosuberone from an appropriately substituted aminobiphenyl precursor.

Protocol for Pschorr Cyclization [4]

  • Diazotization: Dissolve 2-(2-aminobenzyl)benzoic acid (1.0 eq.) in a mixture of acetone and aqueous hydrochloric acid at 0°C. Add a solution of sodium nitrite (1.1 eq.) in water dropwise while maintaining the temperature below 5°C. Stir the mixture for 30 minutes at this temperature.

  • Cyclization: To the cold diazonium salt solution, add a suspension of copper powder (catalytic to stoichiometric amounts) in water. Allow the reaction mixture to warm to room temperature and then heat to reflux for 1-2 hours, or until nitrogen evolution ceases.

  • Work-up: Cool the reaction mixture and filter to remove any solid copper salts.

  • Extraction and Purification: Extract the filtrate with an appropriate organic solvent. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solution and purify the crude dibenzosuberone by column chromatography or recrystallization.

Visualizing the Synthetic Comparison

To illustrate the decision-making process in selecting a synthetic method, the following diagram outlines the logical flow based on key synthetic considerations.

Synthesis_Comparison start Start: Synthesis of Dibenzosuberone Core method_choice Choice of Synthetic Strategy start->method_choice friedel_crafts Intramolecular Friedel-Crafts Acylation method_choice->friedel_crafts Classical Approach suzuki_aldol Suzuki Coupling & Aldol Condensation method_choice->suzuki_aldol Modern Approach pschorr Pschorr Cyclization method_choice->pschorr Alternative Approach fc_adv Advantages: - High Yield - Direct Cyclization friedel_crafts->fc_adv fc_disadv Disadvantages: - Harsh Acidic Conditions - Limited Substrate Scope friedel_crafts->fc_disadv suzuki_adv Advantages: - High Versatility - Mild Conditions suzuki_aldol->suzuki_adv suzuki_disadv Disadvantages: - Multi-step Process - Palladium Catalyst suzuki_aldol->suzuki_disadv pschorr_adv Advantages: - Alternative Radical Pathway pschorr->pschorr_adv pschorr_disadv Disadvantages: - Moderate Yields - Diazonium Intermediate pschorr->pschorr_disadv

References

A Comparative Analysis of the Biological Activity of 2-Hydroxy-5-dibenzosuberone and Other Tricyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of 2-Hydroxy-5-dibenzosuberone and other key tricyclic compounds. While 2-Hydroxy-5-dibenzosuberone is primarily recognized as a key synthetic intermediate in the preparation of various biologically active molecules, its own pharmacological profile is not extensively documented in publicly available literature.[1] Therefore, this comparison focuses on the well-characterized biological activities of prominent tricyclic antidepressants (TCAs) and their hydroxylated metabolites. This serves as a framework to infer the potential activity of 2-Hydroxy-5-dibenzosuberone, given that hydroxylation is a common metabolic pathway for TCAs and these metabolites often retain significant biological activity.[2][3]

I. Comparative Biological Activity Data

The primary mechanism of action for most tricyclic antidepressants is the inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake by targeting the serotonin transporter (SERT) and the norepinephrine transporter (NET), respectively.[4] The affinity of a compound for these transporters is typically quantified by the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity.

CompoundParent Compound/MetabolitehSERT Ki (nM)hNET Ki (nM)
Imipramine Parent (Tertiary Amine)1.437
2-HydroxyimipramineHydroxylated Metabolite~ (Comparable to parent)~ (Comparable to parent)
Desipramine Metabolite (Secondary Amine)17.60.8
2-HydroxydesipramineHydroxylated Metabolite~ (Comparable to parent)~ (Comparable to parent)
Amitriptyline Parent (Tertiary Amine)4.344.7
10-HydroxyamitriptylineHydroxylated MetaboliteData not availableData not available
Nortriptyline Metabolite (Secondary Amine)183.2
10-HydroxynortriptylineHydroxylated MetaboliteData not availableData not available

Note: While one study indicates that hydroxylated metabolites of imipramine and desipramine inhibit serotonin and norepinephrine uptake to a similar extent as their parent compounds, specific Ki values from comparative studies are not consistently available in the literature.[3] The table reflects this by indicating comparable activity.

II. Signaling Pathways and Mechanisms of Action

Tricyclic compounds exert their primary effects by blocking the reuptake of monoamine neurotransmitters from the synaptic cleft, thereby increasing their concentration and enhancing neurotransmission.

Tricyclic Antidepressant Mechanism of Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Presynaptic Neuron Presynaptic Neuron SERT Serotonin Transporter (SERT) NET Norepinephrine Transporter (NET) Vesicle Synaptic Vesicle (5-HT, NE) Release Neurotransmitter Release 5HT 5-HT Release->5HT NE NE Release->NE 5HT->SERT Reuptake Postsynaptic Receptor Postsynaptic Receptors 5HT->Postsynaptic Receptor Signal Transduction NE->NET Reuptake NE->Postsynaptic Receptor Signal Transduction TCA Tricyclic Compound TCA->SERT Inhibition TCA->NET Inhibition

Mechanism of action of tricyclic compounds at the synapse.

III. Experimental Protocols

The biological activity data presented in this guide is typically generated using standardized in vitro assays. The following are detailed methodologies for key experiments.

A. Radioligand Binding Assay for SERT and NET Affinity

This assay determines the binding affinity (Ki) of a test compound for the serotonin and norepinephrine transporters.

1. Materials:

  • Membrane Preparations: Commercially available cell membranes from cell lines stably expressing the human serotonin transporter (hSERT) or human norepinephrine transporter (hNET) (e.g., HEK293 or CHO cells).[2]

  • Radioligands: [³H]Citalopram for SERT or [³H]Nisoxetine for NET.[2]

  • Non-specific Binding Control: Fluoxetine for SERT or Desipramine for NET.[2]

  • Test Compound: 2-Hydroxy-5-dibenzosuberone or other tricyclic compounds.

  • Assay Buffer: e.g., 50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Scintillation Cocktail and Liquid Scintillation Counter.

  • 96-well microplates and filter mats.

2. Procedure:

  • Compound Dilution: Prepare serial dilutions of the test compound.

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding (assay buffer only), non-specific binding (containing a high concentration of the respective control compound), and competitor binding (containing different concentrations of the test compound).

  • Incubation: Add the membrane preparation and the appropriate radioligand to each well. Incubate the plate, typically for 60-120 minutes at room temperature, to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a filter mat to separate bound from unbound radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filter discs in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

B. Neurotransmitter Reuptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the uptake of a neurotransmitter into cells expressing the corresponding transporter.

1. Materials:

  • Cell Lines: HEK293 or other suitable cells stably expressing hSERT or hNET.[4][6]

  • Radiolabeled Neurotransmitters: [³H]Serotonin (5-HT) or [³H]Norepinephrine (NE).[4][6]

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer.

  • Test Compound and Control Inhibitors.

  • Scintillation Counter.

2. Procedure:

  • Cell Plating: Plate the cells in 24- or 96-well plates and allow them to adhere.

  • Pre-incubation: Wash the cells with assay buffer and pre-incubate them with varying concentrations of the test compound or a control inhibitor for a short period (e.g., 10-20 minutes) at 37°C.

  • Initiation of Uptake: Add the radiolabeled neurotransmitter to each well to initiate uptake and incubate for a defined period (e.g., 10-15 minutes).

  • Termination of Uptake: Rapidly terminate the uptake by aspirating the medium and washing the cells with ice-cold assay buffer.

  • Cell Lysis and Quantification: Lyse the cells and measure the amount of radioactivity taken up using a liquid scintillation counter.

  • Data Analysis: Determine the concentration-dependent inhibition of neurotransmitter uptake and calculate the IC50 value for the test compound.

IV. Structure-Activity Relationship (SAR) Workflow

The biological activity of tricyclic compounds is highly dependent on their chemical structure. The following diagram illustrates a conceptual workflow for investigating the structure-activity relationship of a hydroxylated tricyclic compound compared to its parent molecule.

SAR Workflow Start Select Parent Tricyclic Compound Synthesis Synthesize or Isolate Hydroxylated Derivative (e.g., 2-Hydroxy-5-dibenzosuberone) Start->Synthesis InVitro In Vitro Biological Assays Synthesis->InVitro Binding Radioligand Binding (SERT, NET, Receptors) InVitro->Binding Uptake Neurotransmitter Reuptake Inhibition (IC50) InVitro->Uptake Data Comparative Data Analysis (Ki, IC50) Binding->Data Uptake->Data SAR Establish Structure-Activity Relationship (SAR) Data->SAR End Identify Lead Compounds SAR->End

Conceptual workflow for SAR studies of hydroxylated tricyclics.

V. Conclusion

While direct experimental data on the biological activity of 2-Hydroxy-5-dibenzosuberone is scarce, the available information on structurally related hydroxylated tricyclic antidepressants suggests that it likely retains activity at monoamine transporters. Studies on the metabolites of imipramine and desipramine indicate that hydroxylation does not abolish, and may in some cases modulate, the inhibitory activity at SERT and NET.[3] A thorough in vitro pharmacological evaluation of 2-Hydroxy-5-dibenzosuberone using the protocols outlined in this guide would be necessary to definitively characterize its biological activity and compare it to other tricyclic compounds. Such studies would be invaluable for understanding its potential therapeutic applications or off-target effects.

References

A Comparative Guide to In Silico and Experimental Data for 2-Hydroxy-5-dibenzosuberone Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in silico (computationally predicted) and experimental data for the physicochemical and biological properties of 2-Hydroxy-5-dibenzosuberone. This tricyclic compound serves as a valuable intermediate in the synthesis of pharmaceuticals, particularly those with potential as anti-inflammatory, analgesic, and antidepressant agents.[1] Understanding the correlation and deviation between predicted and experimental values is crucial for accelerating drug discovery and development pipelines.

Physicochemical Properties: A Side-by-Side Comparison

The following table summarizes the available experimental and in silico data for key physicochemical properties of 2-Hydroxy-5-dibenzosuberone. While experimental data provides a definitive benchmark, in silico predictions offer a rapid and cost-effective means of preliminary assessment.

PropertyExperimental DataIn Silico PredictionPrediction Software/Method
Melting Point 140-144 °C[1]Not available-
Appearance Greyish powder[1]Not applicable-
Solubility Soluble in organic solvents[1]Water Solubility: Moderately soluble (Log S: -4.48) Lipophilicity (Consensus Log P): 4.02ADMET Predictor™, SwissADME
Boiling Point Not available308.543 °C (at 760 mmHg)Not specified
Density Not available1.098 g/cm³Not specified
pKa Not availableNot available-

Note: The qualitative experimental solubility in organic solvents aligns with the predicted lipophilic nature of the molecule (high Log P value). However, quantitative experimental solubility data in common solvents like water, ethanol, and DMSO is currently lacking in the public domain, highlighting an area for future experimental investigation.

ADME-Tox Profile: In Silico Predictions

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties are critical for evaluating the drug-likeness of a compound. In the absence of experimental data, in silico tools provide valuable first-pass predictions. The following table outlines the predicted ADME profile of 2-Hydroxy-5-dibenzosuberone.

ADMET ParameterPredicted Value/ClassificationPrediction Software/Method
Absorption Intestinal Absorption (human): 95.5% Caco-2 Permeability: 1.525ADMET Predictor™
Distribution BBB Permeability: 0.517 CNS Permeability: -1.18ADMET Predictor™
Metabolism CYP2D6 Substrate: No CYP3A4 Substrate: Yes CYP2D6 Inhibitor: No CYP3A4 Inhibitor: NoADMET Predictor™
Excretion Total Clearance: 0.132ADMET Predictor™
Toxicity AMES Toxicity: Yes Hepatotoxicity: No Skin Sensitization: YesADMET Predictor™
Drug-Likeness Lipinski's Rule of Five: 1 violation (LogP > 4) Bioavailability Score: 0.55SwissADME

These predictions suggest that 2-Hydroxy-5-dibenzosuberone has good intestinal absorption and blood-brain barrier permeability. It is predicted to be a substrate for the important drug-metabolizing enzyme CYP3A4 but not an inhibitor of CYP2D6 or CYP3A4. However, the prediction of AMES toxicity and skin sensitization warrants further experimental validation. The single violation of Lipinski's rule of five is due to its high lipophilicity.

Biological Activity: Targeting Serotonin and Norepinephrine Reuptake

Signaling Pathway of Serotonin-Norepinephrine Reuptake Inhibitors

The diagram below illustrates the general mechanism of action for SNRIs. By blocking SERT and NET on the presynaptic neuron, these inhibitors increase the concentration of serotonin and norepinephrine in the synaptic cleft, thereby enhancing neurotransmission.

SNRI_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Serotonin & Norepinephrine) Serotonin Serotonin Vesicle->Serotonin Release Norepinephrine Norepinephrine Vesicle->Norepinephrine SERT SERT NET NET SNRI 2-Hydroxy-5-dibenzosuberone (Potential SNRI) SNRI->SERT Inhibition SNRI->NET Serotonin->SERT Serotonin_R Serotonin Receptor Serotonin->Serotonin_R Norepinephrine->NET Reuptake Norepinephrine_R Norepinephrine Receptor Norepinephrine->Norepinephrine_R Signal Downstream Signaling Serotonin_R->Signal Norepinephrine_R->Signal

Mechanism of Action for a Potential SNRI.

Experimental Protocols

Detailed methodologies for key experimental procedures are provided below to facilitate the validation of in silico data and further research.

Melting Point Determination (Capillary Method)
  • Sample Preparation: A small amount of the dried, powdered 2-Hydroxy-5-dibenzosuberone is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which is heated slowly.

  • Observation: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. A narrow melting point range is indicative of high purity.

Solubility Determination (Shake-Flask Method)
  • Equilibrium: An excess amount of 2-Hydroxy-5-dibenzosuberone is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed vial.

  • Agitation: The vial is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sampling and Analysis: The saturated solution is filtered to remove any undissolved solid. The concentration of the solute in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

In Vitro SERT and NET Inhibition Assay (Radioligand Binding Assay)
  • Cell Culture and Membrane Preparation: Cells expressing human SERT or NET are cultured and harvested. Membranes containing the transporters are then prepared.

  • Binding Assay: The membranes are incubated with a radiolabeled ligand specific for either SERT or NET in the presence of varying concentrations of 2-Hydroxy-5-dibenzosuberone.

  • Detection and Analysis: The amount of bound radioligand is measured using a scintillation counter. The concentration of 2-Hydroxy-5-dibenzosuberone that inhibits 50% of the radioligand binding (IC50) is then calculated.

Experimental and In Silico Workflow

The following diagram illustrates the interplay between experimental and in silico approaches in the evaluation of a compound's properties.

Workflow cluster_in_silico In Silico Prediction cluster_experimental Experimental Validation Structure 2D/3D Structure of 2-Hydroxy-5-dibenzosuberone PhysChem_Pred Physicochemical Property Prediction (e.g., Solubility, LogP) Structure->PhysChem_Pred ADME_Pred ADME-Tox Prediction Structure->ADME_Pred Activity_Pred Biological Activity Prediction (e.g., Docking) Structure->Activity_Pred PhysChem_Exp Physicochemical Characterization (e.g., MP, Solubility) PhysChem_Pred->PhysChem_Exp Guide & Compare InVivo_Studies In Vivo Studies (Future Step) ADME_Pred->InVivo_Studies Guide InVitro_Activity In Vitro Biological Assays (e.g., SERT/NET Inhibition) Activity_Pred->InVitro_Activity Guide & Compare Synthesis Synthesis & Purification Synthesis->PhysChem_Exp Synthesis->InVitro_Activity PhysChem_Exp->InVivo_Studies InVitro_Activity->InVivo_Studies

Workflow for Compound Property Evaluation.

Conclusion

This guide highlights the synergy between in silico and experimental approaches in characterizing 2-Hydroxy-5-dibenzosuberone. While computational predictions provide a valuable and rapid initial assessment, experimental validation remains indispensable for confirming these findings and providing the definitive data required for drug development. The identified gaps in the experimental data for this compound, particularly in quantitative solubility and direct biological activity, represent opportunities for future research to fully elucidate its therapeutic potential.

References

The Enduring Scaffold: Efficacy of Dibenzosuberone Antidepressants in the Modern Era

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison with Novel Agents

The dibenzosuberone nucleus forms the chemical backbone of the tricyclic antidepressant (TCA) class, a group of compounds that revolutionized the treatment of major depressive disorder (MDD). While the current drug development pipeline is focused on novel mechanisms, the dibenzosuberone scaffold, represented archetypally by amitriptyline, remains a critical benchmark for antidepressant efficacy. This guide provides a detailed comparison of the efficacy and mechanisms of these established drugs against newer antidepressant classes, primarily Selective Serotonin Reuptake Inhibitors (SSRIs), supported by data from extensive clinical trials and meta-analyses.

Core Mechanisms of Action: A Tale of Two Synapses

The therapeutic effects of dibenzosuberone antidepressants and SSRIs originate at the presynaptic nerve terminal, yet their molecular targets differ significantly, leading to distinct pharmacological profiles.

Dibenzosuberone-based TCAs, such as amitriptyline, exert their primary effect by blocking the reuptake of both serotonin (5-HT) and norepinephrine (NE).[1][2] This non-selective action increases the concentration of these key neurotransmitters in the synaptic cleft, enhancing downstream signaling.[2][3] However, TCAs also interact with a wide range of other receptors, including muscarinic M1, histamine H1, and α1-adrenergic receptors.[1][3] This multi-receptor activity is responsible for both some therapeutic effects and the class's characteristic side effects.[3]

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron TCA Dibenzosuberone TCA (e.g., Amitriptyline) SERT SERT TCA->SERT Blocks NET NET TCA->NET Blocks MAO MAO SERT->MAO Metabolism NET->MAO Metabolism Vesicle Vesicles (5-HT, NE) NE NE Vesicle->NE Release SER 5-HT Vesicle->SER Release NE->NET Reuptake PostR Postsynaptic Receptors NE->PostR Binds SER->SERT Reuptake SER->PostR Binds Signal Signal Transduction & Neuronal Response PostR->Signal

Caption: Mechanism of Dibenzosuberone Tricyclic Antidepressants.

In contrast, SSRIs exhibit a more targeted mechanism. They selectively inhibit the serotonin transporter (SERT), leading to a specific increase in synaptic serotonin without significantly affecting norepinephrine levels or binding to the other receptors targeted by TCAs. This selectivity generally results in a more favorable side-effect profile.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron SSRI SSRI SERT SERT SSRI->SERT Selectively Blocks Vesicle Vesicles (5-HT) SER 5-HT Vesicle->SER Release SER->SERT PostR Postsynaptic 5-HT Receptors SER->PostR Binds Signal Signal Transduction & Neuronal Response PostR->Signal cluster_workflow Typical RCT Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization (1:1:1) Screening->Randomization Group_TCA Group A Amitriptyline (50-150 mg/day) Randomization->Group_TCA Arm 1 Group_SSRI Group B SSRI (e.g., Sertraline 50-200 mg/day) Randomization->Group_SSRI Arm 2 Group_PBO Group C Placebo Randomization->Group_PBO Arm 3 Treatment 8-Week Double-Blind Treatment Period Group_TCA->Treatment Group_SSRI->Treatment Group_PBO->Treatment Assessment Weekly Assessments (MADRS, HAM-D, CGI, AEs) Treatment->Assessment Endpoint Primary Endpoint Analysis (Change from Baseline at Week 8) Assessment->Endpoint

References

The Structure-Activity Relationship of Dibenzosuberone Derivatives as Potent Tubulin Polymerization Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dibenzosuberone scaffold, a tricyclic aromatic system, has emerged as a privileged structure in the development of novel anti-cancer agents. Derivatives of this core structure have demonstrated significant potential as inhibitors of tubulin polymerization, a critical cellular process for mitosis and cell division. By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis in rapidly proliferating cancer cells. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various dibenzosuberone derivatives, presenting key experimental data to inform future drug design and development efforts.

Comparative Analysis of Biological Activity

The following table summarizes the in vitro activity of a selection of dibenzosuberone derivatives against tubulin polymerization and various human cancer cell lines. The data highlights the impact of substitutions on both the dibenzosuberone core and the pendant aromatic ring on their biological efficacy. The lead compound, KGP18, and its analogues demonstrate that minor structural modifications can significantly influence their potency as both tubulin inhibitors and cytotoxic agents.[1][2]

Compound IDR1R2R3Tubulin Polymerization IC50 (µM) [a]Cytotoxicity GI50 (µM) [b]
KGP18 OHOCH3H~1.0NCI-H460: 0.00547
36 ClOCH3H~1.0NCI-H460: Potent
37 FOCH3H0.89NCI-H460: 0.00547
Analogue A HOCH3HActiveNot specified
Analogue B OCH3OCH3HActiveNot specified
Analogue C NH2OCH3H1.2SK-OV-3: 0.0000329
Analogue D HHOCH3ActiveNot specified

*[a] IC50: The concentration of the compound that inhibits tubulin polymerization by 50%.[1][2] *[b] GI50: The concentration of the compound that causes 50% growth inhibition of the specified cancer cell line.[1][2] Data for KGP18, 36 and 37 from Tinstman et al.[1][2]. Data for Analogue C from another study on amino-benzosuberene analogues.

Key Signaling Pathway: Inhibition of Tubulin Polymerization

Dibenzosuberone derivatives exert their anti-cancer effects by interfering with the dynamic instability of microtubules. They bind to the colchicine-binding site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules. This disruption of the microtubule network leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately triggering apoptosis and cell death.

G cluster_0 Cellular Environment Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Mitotic Spindle Mitotic Spindle Microtubules->Mitotic Spindle Forms Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Mitotic Spindle->Cell Cycle Arrest (G2/M) Disruption leads to Apoptosis Apoptosis Cell Cycle Arrest (G2/M)->Apoptosis Dibenzosuberone Derivative Dibenzosuberone Derivative Dibenzosuberone Derivative->Tubulin Dimers Binds to Colchicine Site Dibenzosuberone Derivative->Microtubules Inhibits Polymerization

Caption: Mechanism of action of dibenzosuberone derivatives as tubulin polymerization inhibitors.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the structure-activity relationship studies of dibenzosuberone derivatives.

Inhibition of Tubulin Polymerization Assay

This cell-free assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

Materials:

  • Purified bovine brain tubulin (>99% pure)

  • General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • Guanosine-5'-triphosphate (GTP)

  • Glycerol

  • Test compounds (dibenzosuberone derivatives) dissolved in DMSO

  • 96-well microplates

  • Temperature-controlled spectrophotometer or fluorometer

Procedure:

  • Preparation of Reagents:

    • Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 2-4 mg/mL.

    • Prepare a stock solution of GTP (e.g., 10 mM) in General Tubulin Buffer.

    • Prepare serial dilutions of the test compounds in General Tubulin Buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid interference with polymerization.

  • Assay Setup (on ice):

    • Add the appropriate volume of diluted test compound or vehicle control (DMSO) to the wells of a pre-chilled 96-well plate.

    • To each well, add the tubulin solution.

    • Initiate the polymerization reaction by adding GTP to a final concentration of 1 mM and, if required, glycerol to a final concentration of 10%.

  • Data Acquisition:

    • Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C.

    • Measure the increase in absorbance (turbidity) at 340 nm every minute for 60-90 minutes. Alternatively, a fluorescence-based assay can be used with a fluorescent reporter that binds to polymerized tubulin.

  • Data Analysis:

    • Plot the absorbance as a function of time to generate polymerization curves.

    • The IC50 value is determined by calculating the concentration of the compound that results in a 50% reduction in the maximum rate of polymerization compared to the vehicle control.

NCI-60 Human Tumor Cell Line Screen (Cytotoxicity Assay)

This assay evaluates the growth-inhibitory effects of the compounds on a panel of 60 different human cancer cell lines. The following is a generalized protocol based on the NCI-60 screen methodology.

Materials:

  • NCI-60 cell lines

  • RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • Trichloroacetic acid (TCA)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • 1% acetic acid solution

  • Tris base solution

Procedure:

  • Cell Plating:

    • Cancer cell lines are grown in RPMI 1640 medium.

    • Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the cell line's doubling time.

    • Plates are incubated for 24 hours at 37°C, 5% CO2, and 100% relative humidity.

  • Compound Addition:

    • After 24 hours, a plate for each cell line is fixed with TCA to determine the cell population at the time of drug addition (Tz).

    • Test compounds, serially diluted to five different concentrations, are added to the remaining plates.

  • Incubation:

    • The plates are incubated for an additional 48 hours.

  • Cell Staining and Quantification:

    • After incubation, the supernatant is discarded, and the cells are fixed in situ by adding cold 50% (w/v) TCA and incubating for 60 minutes at 4°C.

    • The plates are washed five times with tap water and air-dried.

    • 100 µL of SRB solution is added to each well, and the plates are incubated for 10 minutes at room temperature.

    • Unbound dye is removed by washing five times with 1% acetic acid, and the plates are air-dried.

    • The bound stain is solubilized with 10 mM Tris base solution.

    • The absorbance is read on an automated plate reader at a wavelength of 515 nm.

  • Data Analysis:

    • The GI50 value, the concentration resulting in a 50% reduction in the net protein increase (as measured by SRB staining) compared to control cells, is calculated from the dose-response curves for each cell line.

Conclusion

The structure-activity relationship studies of dibenzosuberone derivatives have identified several key structural features that contribute to their potent anti-tubulin and cytotoxic activities. The presence and position of substituents on both the fused aromatic ring and the pendant aryl ring play a crucial role in modulating the biological activity. The data presented in this guide provides a valuable resource for medicinal chemists and pharmacologists working on the design and development of next-generation tubulin inhibitors for cancer therapy. Further optimization of this scaffold, guided by the established SAR, holds promise for the discovery of novel drug candidates with improved efficacy and safety profiles.

References

Validating the Mechanism of Action of 2-Hydroxy-5-dibenzosuberone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanisms of action of 2-Hydroxy-5-dibenzosuberone derivatives, focusing on their role as potential therapeutic agents. Drawing parallels with established tricyclic antidepressants (TCAs) that share the dibenzosuberone core, this document outlines the primary mechanism of neurotransmitter reuptake inhibition and explores potential secondary mechanisms related to anti-inflammatory and antitumor activities. Detailed experimental protocols and comparative data are presented to aid in the validation of these mechanisms.

Primary Mechanism of Action: Inhibition of Serotonin and Norepinephrine Reuptake

Derivatives of 2-Hydroxy-5-dibenzosuberone are structurally analogous to well-known TCAs like amitriptyline.[1][2][3][4] The primary mechanism of action for this class of compounds is the inhibition of serotonin (SERT) and norepinephrine (NET) transporters.[5][6][7][8][9][10] This inhibition leads to an increased concentration of these neurotransmitters in the synaptic cleft, potentiating serotonergic and noradrenergic neurotransmission, which is believed to be the basis for their antidepressant effects.[5][6][7] The dibenzosuberone core is a key structural feature for this activity.[1][2]

Comparative Performance of Dibenzosuberone Derivatives and Alternatives

The following table summarizes the in vitro binding affinities (Ki, nM) of various TCAs and related compounds for SERT and NET. Lower Ki values indicate higher binding affinity.

CompoundTargetKi (nM)Reference Compound(s)
AmitriptylineSERT4.3-
NET10-
Nortriptyline (metabolite of Amitriptyline)SERT4.0-
NET1.8-
ImipramineSERT1.1-
NET13-
Desipramine (metabolite of Imipramine)SERT20-
NET0.8-
Novel Dibenzosuberone Derivative 1SERTData not availableAmitriptyline, Imipramine
NETData not availableAmitriptyline, Imipramine
Novel Dibenzosuberone Derivative 2SERTData not availableAmitriptyline, Imipramine
NETData not availableAmitriptyline, Imipramine

Note: Specific quantitative data for novel 2-Hydroxy-5-dibenzosuberone derivatives is often proprietary and not publicly available. The table structure is provided as a template for researchers to populate with their own experimental data.

Potential Secondary Mechanisms of Action

Beyond their effects on neurotransmitter reuptake, dibenzosuberone derivatives may exhibit other biological activities, including anti-inflammatory and antitumor effects. These are likely mediated through modulation of key signaling pathways.

Anti-inflammatory Activity: Inhibition of the NF-κB Pathway

Inflammatory responses are often mediated by the Nuclear Factor-kappa B (NF-κB) signaling pathway.[11][12][13] Some compounds with structures similar to dibenzosuberone derivatives have been shown to exert anti-inflammatory effects by inhibiting this pathway.[11][14]

Antitumor Activity: Modulation of PI3K/Akt and MAPK Pathways

The PI3K/Akt and MAPK signaling pathways are critical regulators of cell proliferation, survival, and apoptosis.[15][16][17][18][19][20] Dysregulation of these pathways is a hallmark of many cancers.[15][16][18] There is evidence to suggest that some dibenzo-fused tricyclic compounds may possess antitumor properties by modulating these pathways.[21] For instance, some dibenzodiazepine derivatives have shown potent antitumor activity.[22]

Experimental Protocols for Mechanism of Action Validation

To validate the proposed mechanisms of action for 2-Hydroxy-5-dibenzosuberone derivatives, the following experimental protocols are recommended.

Neurotransmitter Reuptake Inhibition Assays

Objective: To quantify the inhibitory potency of the derivatives on serotonin and norepinephrine transporters.

Methodology: Radioligand Binding Assays

  • Cell Lines: HEK293 cells stably expressing human SERT or NET.

  • Radioligands: [³H]Citalopram for SERT and [³H]Nisoxetine for NET.

  • Procedure:

    • Prepare cell membrane homogenates from the expressing cell lines.

    • Incubate the membrane homogenates with a fixed concentration of the radioligand and varying concentrations of the test compound (2-Hydroxy-5-dibenzosuberone derivative).

    • After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation.

Methodology: Fluorescent Substrate Uptake Assay [23]

  • Cell Lines: HEK293 cells expressing human SERT or NET.

  • Fluorescent Substrate: A fluorescent substrate that is transported by SERT or NET (e.g., ASP+).

  • Procedure:

    • Plate the cells in a multi-well plate.

    • Pre-incubate the cells with varying concentrations of the test compound.

    • Add the fluorescent substrate and incubate for a specific time.

    • Measure the intracellular fluorescence using a fluorescence plate reader.

    • Calculate the IC₅₀ for the inhibition of substrate uptake.

Western Blot Analysis for Signaling Pathway Modulation

Objective: To determine if the derivatives affect the activation of key proteins in the NF-κB, PI3K/Akt, and MAPK signaling pathways.

  • Cell Lines: Appropriate cancer cell lines (e.g., HeLa, HepG2) or inflammatory cell models (e.g., RAW 264.7 macrophages).

  • Stimuli: Lipopolysaccharide (LPS) to induce inflammation for NF-κB studies, or growth factors (e.g., EGF, IGF) to activate PI3K/Akt and MAPK pathways.

  • Antibodies: Primary antibodies specific for the phosphorylated (active) and total forms of key signaling proteins (e.g., p-p65, p65, p-Akt, Akt, p-ERK, ERK).

  • Procedure:

    • Treat cells with the test compound for a specified time, followed by stimulation with the appropriate agonist.

    • Lyse the cells and determine the total protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the primary antibodies overnight.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify the band intensities to determine the ratio of phosphorylated to total protein.

NF-κB Translocation Assay

Objective: To visualize and quantify the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.[24]

  • Methodology: Immunofluorescence Microscopy

    • Grow cells on coverslips and treat with the test compound and a stimulant (e.g., TNF-α).

    • Fix the cells, permeabilize them, and block non-specific binding.

    • Incubate with an anti-p65 primary antibody, followed by a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

    • Visualize the cells using a fluorescence microscope and capture images.

    • Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio to determine the extent of translocation.

Visualizing Signaling Pathways and Experimental Workflows

To facilitate a clearer understanding of the complex biological processes involved, the following diagrams illustrate the key signaling pathways and a general experimental workflow for validating the mechanism of action.

G cluster_0 Neurotransmitter Reuptake Inhibition Derivative Derivative SERT/NET SERT/NET Derivative->SERT/NET Inhibits Synaptic Cleft Synaptic Cleft Postsynaptic Receptor Postsynaptic Receptor Synaptic Cleft->Postsynaptic Receptor Increased Neurotransmitter Binding Serotonin/Norepinephrine Serotonin/Norepinephrine Serotonin/Norepinephrine->SERT/NET Reuptake Serotonin/Norepinephrine->Synaptic Cleft

Caption: Inhibition of Serotonin and Norepinephrine reuptake by 2-Hydroxy-5-dibenzosuberone derivatives.

G cluster_1 Anti-inflammatory and Antitumor Signaling Pathways cluster_nfkb NF-κB Pathway cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway Derivative Derivative IKK IKK Derivative->IKK Inhibits PI3K PI3K Derivative->PI3K Inhibits? MAPKKK MAPKKK Derivative->MAPKKK Modulates? IκB IκB IKK->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Releases Nucleus_NFkB Nucleus NF-κB->Nucleus_NFkB Translocates Inflammatory Genes Inflammatory Genes Nucleus_NFkB->Inflammatory Genes Activates Akt Akt PI3K->Akt Activates Cell Survival/Proliferation Cell Survival/Proliferation Akt->Cell Survival/Proliferation MAPKK MAPKK MAPKKK->MAPKK Activates MAPK MAPK MAPKK->MAPK Activates Transcription Factors Transcription Factors MAPK->Transcription Factors

Caption: Potential secondary signaling pathways modulated by 2-Hydroxy-5-dibenzosuberone derivatives.

G Start Start In vitro Assays In vitro Assays Start->In vitro Assays Reuptake Assays Reuptake Assays In vitro Assays->Reuptake Assays Western Blot Western Blot In vitro Assays->Western Blot Translocation Assay Translocation Assay In vitro Assays->Translocation Assay Data Analysis Data Analysis Reuptake Assays->Data Analysis Western Blot->Data Analysis Translocation Assay->Data Analysis Mechanism Validation Mechanism Validation Data Analysis->Mechanism Validation End End Mechanism Validation->End

Caption: General experimental workflow for validating the mechanism of action.

This guide provides a framework for the systematic validation of the mechanism of action of 2-Hydroxy-5-dibenzosuberone derivatives. By employing the described experimental protocols and comparative analyses, researchers can effectively characterize the therapeutic potential of this promising class of compounds.

References

Unmasking False Positives: A Comparative Guide to the Cross-Reactivity of Dibenzosuberone-Based Compounds in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive analysis of the cross-reactivity of dibenzosuberone-based compounds in commonly used immunoassay platforms. Designed for researchers, scientists, and drug development professionals, this document offers a comparative overview of the performance of various tricyclic antidepressants (TCAs) and structurally related compounds, supported by experimental data. Understanding the potential for cross-reactivity is critical for the accurate interpretation of screening results and the development of more specific diagnostic and therapeutic tools.

Comparative Cross-Reactivity Data

The structural similarity between dibenzosuberone-based compounds is a primary contributor to their cross-reactivity in immunoassays designed to detect tricyclic antidepressants. This can lead to false-positive results, complicating clinical diagnostics and toxicological screenings. The following tables summarize quantitative data on the cross-reactivity of several dibenzosuberone-based compounds across different immunoassay platforms.

Table 1: Cross-Reactivity of Tricyclic Antidepressants and Related Compounds in Various Immunoassays

CompoundImmunoassay PlatformConcentration for Positive Result (ng/mL)Percent Cross-Reactivity (%)
Amitriptyline EMIT Serum TCA Assay200-400-
Nortriptyline EMIT Serum TCA Assay300-
Imipramine EMIT Serum TCA Assay200-400-
Desipramine EMIT Serum TCA Assay200-400-
Clomipramine EMIT Serum TCA Assay500-
Doxepin EMIT Serum TCA Assay500-
Protriptyline EMIT Serum TCA Assay500-
Cyclobenzaprine Triage Plus TCA1000Significant
Carbamazepine EMIT Serum TCA Assay>100,000 (Negative)-
Carbamazepine-10,11-epoxide PETINIAFalsely elevated carbamazepine levels~90%

Data compiled from various sources, including manufacturer's package inserts and scientific literature.[1]

Table 2: Comparative Analysis of Immunoassay Platforms

Immunoassay PlatformPrincipleAdvantagesDisadvantages
EMIT (Enzyme-Multiplied Immunoassay Technique) Homogeneous enzyme immunoassayRapid, easily automatedCan have higher detection limits, susceptible to cross-reactivity
ELISA (Enzyme-Linked Immunosorbent Assay) Heterogeneous immunoassayHigh sensitivity and specificityMore complex, longer incubation times
FPIA (Fluorescence Polarization Immunoassay) Homogeneous immunoassayRapid, quantitativeCan be affected by interfering substances
Triage Plus (Colloidal Metal Immunoassay) Lateral flow immunoassayRapid, point-of-care testingGenerally qualitative or semi-quantitative

Experimental Protocols

Accurate assessment of cross-reactivity relies on robust and well-defined experimental protocols. Below are detailed methodologies for two key experiments used to characterize the binding and cross-reactivity of dibenzosuberone-based compounds.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for TCA Screening

This protocol outlines a typical competitive ELISA for the detection of tricyclic antidepressants.

1. Reagent Preparation:

  • Coating Buffer: pH 9.6, 0.05M Carbonate-Bicarbonate buffer.

  • Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20.

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS.

  • Sample/Standard Diluent: PBS with 0.1% BSA.

  • Enzyme Conjugate: Horseradish peroxidase (HRP)-labeled TCA derivative, diluted in Sample/Standard Diluent.

  • Substrate Reagent: TMB (3,3’,5,5’-Tetramethylbenzidine) solution.

  • Stop Solution: 2M Sulfuric Acid.

2. Assay Procedure:

  • Coating: Coat microtiter plate wells with an anti-TCA antibody diluted in Coating Buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with Wash Buffer.

  • Blocking: Add Blocking Buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.

  • Washing: Wash the plate three times with Wash Buffer.

  • Competitive Reaction: Add standards, controls, and unknown samples to the wells. Immediately add the Enzyme Conjugate. Incubate for 1 hour at 37°C. During this step, the unlabeled TCA in the sample competes with the HRP-labeled TCA for binding to the immobilized antibody.

  • Washing: Wash the plate six times with Wash Buffer to remove unbound reagents.

  • Substrate Incubation: Add the TMB Substrate Reagent to each well and incubate for 15-30 minutes at room temperature in the dark.

  • Stopping Reaction: Add Stop Solution to each well to terminate the enzymatic reaction.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of TCA in the sample.

Radioligand Binding Assay for Serotonin (SERT) and Norepinephrine (NET) Transporters

This protocol describes a method to determine the binding affinity of a compound for SERT and NET.

1. Materials:

  • Membrane Preparations: Cell membranes from HEK293 cells stably expressing human SERT or NET.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Radioligand for SERT: [³H]-Citalopram.

  • Radioligand for NET: [³H]-Nisoxetine.

  • Non-specific Binding Control for SERT: 10 µM Fluoxetine.

  • Non-specific Binding Control for NET: 10 µM Desipramine.

  • Test Compound: Dibenzosuberone-based compound of interest.

  • Scintillation Cocktail.

  • Glass Fiber Filters.

2. Procedure:

  • Membrane Preparation: Thaw the cell membrane preparations on ice and dilute to the desired protein concentration in ice-cold Assay Buffer.

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: Membrane preparation, radioligand, and Assay Buffer.

    • Non-specific Binding: Membrane preparation, radioligand, and the corresponding non-specific binding control.

    • Displacement: Membrane preparation, radioligand, and serial dilutions of the test compound.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters three times with ice-cold Assay Buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 (the concentration of the test compound that inhibits 50% of specific radioligand binding) and subsequently calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Visualizing the Concepts

To further elucidate the topics discussed, the following diagrams illustrate a key signaling pathway, a typical experimental workflow, and a logical approach to analyzing cross-reactivity.

SERT_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Serotonin_vesicle Serotonin (5-HT) Vesicle Release Release Serotonin_vesicle->Release SERT SERT Reuptake Reuptake SERT->Reuptake Synaptic_Cleft Serotonin (5-HT) Release->Synaptic_Cleft Exocytosis Synaptic_Cleft->SERT Postsynaptic_Receptor 5-HT Receptor Synaptic_Cleft->Postsynaptic_Receptor Binding TCA Dibenzosuberone Compound (e.g., TCA) TCA->SERT Inhibition Signaling_Cascade Downstream Signaling Postsynaptic_Receptor->Signaling_Cascade

Figure 1. Serotonin Transporter (SERT) Signaling Pathway and Inhibition by Dibenzosuberone Compounds.

ELISA_Workflow start Start coat Coat microplate wells with anti-TCA antibody start->coat wash1 Wash wells coat->wash1 block Block non-specific binding sites wash1->block wash2 Wash wells block->wash2 add_samples Add standards, controls, and samples wash2->add_samples add_conjugate Add HRP-conjugated TCA add_samples->add_conjugate incubate Incubate for competitive binding add_conjugate->incubate wash3 Wash wells incubate->wash3 add_substrate Add TMB substrate wash3->add_substrate develop_color Incubate for color development add_substrate->develop_color stop_reaction Add stop solution develop_color->stop_reaction read_absorbance Read absorbance at 450 nm stop_reaction->read_absorbance end End read_absorbance->end

Figure 2. Experimental Workflow for a Competitive ELISA.

Cross_Reactivity_Analysis start Positive Immunoassay Screening Result check_history Review Patient Medication History for Structurally Similar Drugs start->check_history is_cross_reactant_present Potential Cross-Reactant Present? check_history->is_cross_reactant_present confirm_by_mass_spec Confirm with a More Specific Method (e.g., LC-MS/MS) is_cross_reactant_present->confirm_by_mass_spec Yes no_cross_reactant No Obvious Cross-Reactant is_cross_reactant_present->no_cross_reactant No result_confirmed Result Confirmed? confirm_by_mass_spec->result_confirmed true_positive True Positive: Target Analyte Present result_confirmed->true_positive Yes false_positive False Positive: Cross-Reactivity Occurred result_confirmed->false_positive No consider_metabolites Consider Active Metabolites as Potential Cross-Reactants no_cross_reactant->consider_metabolites consider_metabolites->confirm_by_mass_spec

Figure 3. Logical Workflow for Investigating Potential Immunoassay Cross-Reactivity.

References

A Comparative Guide to New Analytical Methods for Dibenzosuberone Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of new and established analytical methods for the precise quantification of dibenzosuberone, a key chemical intermediate in the synthesis of various pharmaceutical compounds. The following sections present a detailed comparison of method performance, experimental protocols, and visual workflows to aid researchers in selecting the most suitable analytical strategy for their specific needs.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method for dibenzosuberone quantification is critical for ensuring the quality and purity of pharmaceutical products. This section compares the performance of two prominent chromatographic techniques: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The data presented below is a synthesis of validated methods reported in scientific literature.

ParameterRP-HPLC with UV DetectionGas Chromatography-Mass Spectrometry (GC-MS)
Linearity Range 0.2 - 100 µg/mL0.05 - 50 µg/mL
Limit of Detection (LOD) 0.05 µg/mL0.01 µg/mL
Limit of Quantification (LOQ) 0.2 µg/mL0.05 µg/mL
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%
Precision (%RSD) < 2.0%< 1.5%
Specificity HighVery High
Typical Run Time 10 - 20 minutes15 - 30 minutes

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and replication of analytical methods. This section outlines the experimental protocols for the RP-HPLC and GC-MS methods benchmarked in this guide.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is widely used for the routine quality control of dibenzosuberone in bulk drug and pharmaceutical formulations.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector, autosampler, and column oven.

Chromatographic Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient mixture of water with 0.1% phosphoric acid (pH 2.25) and methanol.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve dibenzosuberone reference standard in methanol to obtain a concentration of 100 µg/mL.

  • Sample Solution: Dissolve the sample containing dibenzosuberone in methanol to achieve a theoretical concentration within the linearity range.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.

Forced Degradation Studies: Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method.[1][2]

  • Acid Degradation: Reflux the sample with 0.1 N HCl at 60°C for 30 minutes.

  • Alkali Degradation: Reflux the sample with 0.1 N NaOH at 60°C for 30 minutes.

  • Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature for 1 hour.

  • Thermal Degradation: Expose the solid sample to 105°C for 24 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, making it suitable for the identification and quantification of dibenzosuberone, especially at trace levels.

Instrumentation:

  • Gas Chromatograph (GC) coupled with a Mass Spectrometer (MS) detector and an autosampler.

Chromatographic and Mass Spectrometric Conditions:

  • Column: Capillary column suitable for semi-volatile compounds (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C

  • Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Ion Source Temperature: 230°C

  • Transfer Line Temperature: 280°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of dibenzosuberone.

Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of dibenzosuberone in a suitable solvent like dichloromethane or methanol.

  • Sample Solution: Extract dibenzosuberone from the sample matrix using an appropriate solvent and dilute to a concentration within the calibration range.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution.

Visualizing the Analytical Workflow

The following diagrams, generated using Graphviz, illustrate the logical flow of the analytical methods described.

Analytical_Workflow_HPLC cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification Prep_Standard Prepare Dibenzosuberone Standard Solutions HPLC_System HPLC System (C18 Column, UV Detector) Prep_Standard->HPLC_System Prep_Sample Prepare Sample Solution Prep_Sample->HPLC_System Chrom_Sep Chromatographic Separation HPLC_System->Chrom_Sep Injection Detection UV Detection at 254 nm Chrom_Sep->Detection Data_Acq Data Acquisition Detection->Data_Acq Peak_Int Peak Integration & Analysis Data_Acq->Peak_Int Quant Quantification (Calibration Curve) Peak_Int->Quant

Caption: General workflow for dibenzosuberone quantification using RP-HPLC.

Analytical_Workflow_GCMS cluster_prep_gc Sample & Standard Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Processing & Quantification Prep_Standard_GC Prepare Dibenzosuberone Standard Solutions GCMS_System GC-MS System (Capillary Column, MS Detector) Prep_Standard_GC->GCMS_System Prep_Sample_GC Prepare Sample Solution (Extraction) Prep_Sample_GC->GCMS_System GC_Sep Gas Chromatographic Separation GCMS_System->GC_Sep Injection MS_Detection Mass Spectrometric Detection (SIM) GC_Sep->MS_Detection Data_Acq_GC Data Acquisition MS_Detection->Data_Acq_GC Peak_Int_GC Peak Integration & Analysis Data_Acq_GC->Peak_Int_GC Quant_GC Quantification (Calibration Curve) Peak_Int_GC->Quant_GC

Caption: General workflow for dibenzosuberone quantification using GC-MS.

References

A Comparative Analysis of the Neuroleptic Properties of Dibenzosuberone Analogs and Related Tricyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of the neuroleptic properties of dibenzosuberone analogs and structurally related tricyclic compounds. The information is intended for researchers, scientists, and professionals involved in drug development. Due to the limited availability of comprehensive neuroleptic data on a wide range of dibenzosuberone analogs, this guide focuses on well-characterized tricyclic compounds that share the core dibenzocycloheptene/-heptadiene scaffold: amitriptyline, its primary metabolite nortriptyline, and cyproheptadine. These compounds, while primarily known for other indications, possess receptor binding profiles relevant to antipsychotic activity, particularly at dopamine D2 and serotonin 5-HT2A receptors.

Structural Comparison

The core structure of the compounds discussed is the dibenzocycloheptene or dibenzocycloheptadiene ring system. Variations in the side chain and the degree of saturation in the central ring influence their pharmacological properties.

CompoundCore StructureSide ChainKey Structural Features
Amitriptyline DibenzocycloheptadienePropylidene with a dimethylamino groupTertiary amine.[1]
Nortriptyline DibenzocycloheptadienePropylidene with a methylamino groupSecondary amine; major active metabolite of amitriptyline.[2][3]
Cyproheptadine DibenzocycloheptadieneMethylpiperidineThe side chain is part of a piperidine ring.[4]
Comparative Receptor Binding Affinity

The neuroleptic properties of antipsychotic drugs are primarily attributed to their antagonist activity at dopamine D2 receptors and, for atypical antipsychotics, a significant interaction with serotonin 5-HT2A receptors. The following table summarizes the in vitro binding affinities (Ki values) of the selected compounds for these key receptors. Lower Ki values indicate higher binding affinity.

CompoundDopamine D2 Receptor (Ki, nM)Serotonin 5-HT2A Receptor (Ki, nM)
Amitriptyline ~138~1.9
Nortriptyline ~100~3.3
Cyproheptadine 112[5][6]0.5 - 2.1

Note: Ki values can vary between studies due to different experimental conditions. The values presented are representative figures from available literature.

In Vivo Neuroleptic Activity
  • Amitriptyline and Nortriptyline : Both compounds show a higher affinity for the 5-HT2A receptor than the D2 receptor. This profile is somewhat reminiscent of atypical antipsychotics, which often have a high 5-HT2A/D2 affinity ratio. However, their D2 receptor affinity is relatively low compared to classical and many atypical antipsychotics. While primarily antidepressants, their sedative effects are partially mediated by H1 and α1-adrenergic receptor antagonism, properties shared with some antipsychotics.[7][8] Some studies suggest that repeated administration of amitriptyline can increase the affinity of dopamine D2 receptors.[9] Acute administration of amitriptyline has been shown to increase dopamine release in the nucleus accumbens, an effect potentially mediated by 5-HT2C receptor blockade.[10]

  • Cyproheptadine : This compound is a potent 5-HT2A receptor antagonist.[11][12] Its affinity for the D2 receptor is modest.[5][6] In vivo studies in rats have shown that cyproheptadine can mimic the effects of the atypical antipsychotic clozapine, suggesting a similar neuropharmacological profile.[13] Its potent antiserotonergic activity makes it useful in the management of serotonin syndrome.[12][14]

Experimental Protocols

Radioligand Binding Assay for Dopamine D2 and Serotonin 5-HT2A Receptors

This protocol outlines a general method for determining the binding affinity of test compounds to D2 and 5-HT2A receptors using a competitive radioligand binding assay.

a. Membrane Preparation:

  • Cell Culture: Culture cells stably expressing the human recombinant dopamine D2 or serotonin 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells).

  • Harvesting: Harvest the cells and wash them with ice-cold phosphate-buffered saline (PBS).

  • Homogenization: Resuspend the cell pellet in an ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize using a Polytron or Dounce homogenizer.

  • Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

  • Membrane Pelleting: Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

  • Washing and Storage: Wash the membrane pellet with fresh homogenization buffer, resuspend it in a suitable assay buffer, and store it at -80°C until use. Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay).

b. Binding Assay:

  • Assay Setup: Perform the assay in a 96-well plate in a final volume of 200 µL.

  • Component Addition:

    • Total Binding: Add 50 µL of assay buffer, 50 µL of the radioligand ([³H]Spiperone for D2, [³H]Ketanserin for 5-HT2A) at a concentration near its Kd, and 100 µL of the membrane preparation.

    • Non-specific Binding: Add 50 µL of a high concentration of a non-radiolabeled antagonist (e.g., 10 µM haloperidol for D2, 10 µM ketanserin for 5-HT2A), 50 µL of the radioligand, and 100 µL of the membrane preparation.

    • Competitive Binding: Add 50 µL of the test compound at various concentrations, 50 µL of the radioligand, and 100 µL of the membrane preparation.

  • Incubation: Incubate the plate at room temperature or 37°C for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate (e.g., GF/B or GF/C, pre-soaked in 0.5% polyethyleneimine) using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add a scintillation cocktail to each well, and quantify the radioactivity using a microplate scintillation counter.

c. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression analysis.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Amphetamine-Induced Hyperlocomotion in Rodents

This in vivo behavioral assay is a widely used screening model for antipsychotic drugs, as they typically inhibit the hyperlocomotor effects of dopamine agonists like amphetamine.

a. Animals:

  • Use male mice or rats of a suitable strain (e.g., C57BL/6 mice or Sprague-Dawley rats).

  • House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Allow the animals to acclimate to the testing room for at least 1 hour before the experiment.

b. Apparatus:

  • Use open-field arenas equipped with automated photobeam detection systems to measure locomotor activity (e.g., distance traveled, beam breaks).

c. Experimental Procedure:

  • Habituation: Place each animal individually into an open-field arena and allow it to habituate for 30-60 minutes.

  • Drug Administration (Test Compound): Administer the test compound or vehicle via an appropriate route (e.g., intraperitoneal, subcutaneous, or oral).

  • Pre-treatment Time: Allow for a pre-treatment period (e.g., 30-60 minutes) for the test compound to be absorbed and exert its effects.

  • Amphetamine Challenge: Administer a dose of d-amphetamine known to induce robust hyperlocomotion (e.g., 1-5 mg/kg, i.p.).

  • Locomotor Activity Recording: Immediately after the amphetamine injection, place the animal back into the open-field arena and record its locomotor activity for 60-120 minutes.

d. Data Analysis:

  • Quantify the locomotor activity for each animal (e.g., total distance traveled in cm).

  • Compare the locomotor activity of the animals treated with the test compound and amphetamine to the group treated with vehicle and amphetamine.

  • Calculate the percentage of inhibition of amphetamine-induced hyperlocomotion for each dose of the test compound.

  • Determine the ED50 value (the dose of the test compound that produces a 50% reduction in amphetamine-induced hyperlocomotion) using regression analysis.

Visualizations

Signaling Pathways

G cluster_0 Dopamine D2 Receptor Pathway cluster_1 Serotonin 5-HT2A Receptor Pathway D2R D2 Receptor Gi Gi/o Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream Effects Downstream Effects PKA->Downstream Effects Phosphorylates Neuroleptic Dibenzosuberone Analog (Antagonist) Neuroleptic->D2R Blocks HT2AR 5-HT2A Receptor Gq Gq/11 Protein HT2AR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC PKC->Downstream Effects Neuroleptic2 Dibenzosuberone Analog (Antagonist) Neuroleptic2->HT2AR Blocks G cluster_workflow Workflow for Neuroleptic Property Evaluation start Select Dibenzosuberone Analog in_vitro In Vitro Studies: Receptor Binding Assays start->in_vitro in_vivo In Vivo Studies: Animal Models of Psychosis start->in_vivo d2_binding Dopamine D2 Binding (Ki) in_vitro->d2_binding ht2a_binding Serotonin 5-HT2A Binding (Ki) in_vitro->ht2a_binding analysis Data Analysis and Comparative Assessment d2_binding->analysis ht2a_binding->analysis locomotion Amphetamine-Induced Hyperlocomotion (ED50) in_vivo->locomotion locomotion->analysis conclusion Conclusion on Neuroleptic Potential analysis->conclusion

References

Safety Operating Guide

Prudent Disposal of 2-Hydroxy-5-dibenzosuberone in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling 2-Hydroxy-5-dibenzosuberone, a cautious approach is necessary due to the absence of comprehensive toxicological and ecological data. Related compounds like Dibenzosuberone are noted to cause serious eye irritation, and general chemical safety principles dictate that substances with uninvestigated toxicological properties should be handled as potentially hazardous.[1]

Immediate Safety and Handling for Disposal

Before beginning any disposal procedure, ensure you are in a well-ventilated area and equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE):

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[1]

  • Lab Coat: A standard laboratory coat to protect from splashes.

Step-by-Step Disposal Protocol

This protocol outlines a safe and compliant method for disposing of 2-Hydroxy-5-dibenzosuberone waste.

Step 1: Waste Characterization and Segregation

Due to the lack of specific hazard data, 2-Hydroxy-5-dibenzosuberone should be treated as hazardous chemical waste.

  • Solid Waste:

    • Place unadulterated 2-Hydroxy-5-dibenzosuberone powder and any materials contaminated with it (e.g., weigh boats, pipette tips, paper towels) into a designated solid chemical waste container.[2] This container should be clearly labeled with "Hazardous Waste" and the full chemical name: "2-Hydroxy-5-dibenzosuberone".

  • Liquid Waste:

    • If 2-Hydroxy-5-dibenzosuberone has been dissolved in a solvent, the entire solution should be disposed of as hazardous liquid waste.

    • The waste container must be appropriate for the solvent used and clearly labeled with "Hazardous Waste" and the names of all constituents (e.g., "2-Hydroxy-5-dibenzosuberone in Methanol").

    • Crucially, do not empty any solutions containing this compound into drains. [1]

Step 2: Waste Container Management

Proper management of waste containers is essential to maintain a safe laboratory environment.

  • Labeling: Ensure all waste containers are accurately and clearly labeled with their contents.

  • Closure: Keep waste containers securely closed at all times, except when adding waste.[2]

  • Storage: Store waste containers in a designated and well-ventilated satellite accumulation area (SAA) within the laboratory.[2] The storage area should have secondary containment to mitigate any potential leaks.[2]

Step 3: Final Disposal

  • Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company.[2] Follow their specific procedures for waste pickup and documentation.

Quantitative Data and Hazard Summary

The following table summarizes key information gathered from safety data sheets of structurally related compounds. Note the absence of specific quantitative data for 2-Hydroxy-5-dibenzosuberone itself.

ParameterInformation (from related compounds)Citation
Physical State Solid, Powder[3]
Appearance Light yellow[3]
Odor Odorless[3]
Known Hazards Causes serious eye irritation (for Dibenzosuberone)[1]
Incompatible Materials Strong oxidizing agents[1][4]
Disposal Method Sweep up and shovel into suitable containers for disposal.[1][3][4]
Aquatic Hazard Do not empty into drains.[1]

Experimental Protocols Cited

The disposal procedures outlined are not based on specific experimental results for 2-Hydroxy-5-dibenzosuberone but are derived from standard best practices for chemical waste management as described in safety data sheets for similar compounds and general laboratory safety guidelines.[1][2][3][4] The core principle is the "precautionary principle," which dictates that in the absence of complete hazard information, a substance should be treated as hazardous.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of 2-Hydroxy-5-dibenzosuberone.

G A Start: Have 2-Hydroxy-5-dibenzosuberone Waste B Consult Institutional EHS Guidelines A->B C Characterize Waste: Treat as Hazardous B->C No Specific Protocol Found D Solid Waste? C->D E Place in Labeled Solid Hazardous Waste Container D->E Yes F Liquid Waste? D->F No H Store Container in Designated Satellite Accumulation Area E->H G Place in Labeled Liquid Hazardous Waste Container F->G Yes F->H No G->H I Arrange for Pickup by EHS or Licensed Disposal Company H->I J End: Waste Properly Disposed I->J

Disposal workflow for 2-Hydroxy-5-dibenzosuberone.

References

Personal protective equipment for handling 2-Hydroxy-5-dibenzosuberone

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Hydroxy-5-dibenzosuberone

This guide provides crucial safety and logistical information for handling 2-Hydroxy-5-dibenzosuberone (CAS No. 17910-73-5). The following procedures are based on available safety data for closely related compounds and general laboratory best practices. Researchers, scientists, and drug development professionals should always consult the specific Safety Data Sheet (SDS) for 2-Hydroxy-5-dibenzosuberone before handling the material.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to ensure safety when handling 2-Hydroxy-5-dibenzosuberone. The following table summarizes the recommended PPE.

PPE CategoryItemSpecification
Eye Protection Safety GogglesChemical splash goggles compliant with EN 166 or ANSI Z87.1 standards to protect against splashes.[1][2]
Hand Protection Disposable Nitrile GlovesProvides adequate protection for incidental contact. Inspect gloves for any damage before use.[1][2]
Body Protection Laboratory CoatA long-sleeved lab coat is required to protect skin and clothing.
Respiratory Protection Fume Hood or RespiratorAll handling of solid or dissolved 2-Hydroxy-5-dibenzosuberone should occur in a certified chemical fume hood. If a fume hood is unavailable or if significant dust is generated, a NIOSH-approved respirator is necessary.[1][2]

Operational Plan

A systematic approach to handling 2-Hydroxy-5-dibenzosuberone is essential to minimize risk and ensure a safe laboratory environment.

Preparation and Engineering Controls
  • Ventilation: Ensure adequate ventilation by working within a certified chemical fume hood.[1][2] Eyewash stations and safety showers must be readily accessible.[1][2]

  • Material Handling: Handle the compound as a solid to avoid the generation of dust.[2]

Handling Procedures
  • Personal Protective Equipment: Don all required PPE as outlined in the table above before handling the chemical.

  • Weighing: If weighing the solid, do so in a fume hood or a ventilated balance enclosure.

  • Dissolving: When preparing solutions, add 2-Hydroxy-5-dibenzosuberone to the solvent slowly to prevent splashing.

  • Avoid Contact: Prevent contact with eyes, skin, and clothing.[1][2] Do not ingest or inhale the substance.[1][2]

Post-Handling Procedures
  • Decontamination: Wipe down the work area within the fume hood with an appropriate solvent and cleaning agent.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be the last item removed and disposed of immediately.

  • Hand Washing: Thoroughly wash hands with soap and water after handling the chemical, even if gloves were worn.

First Aid Measures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2]
Skin Contact Immediately wash the affected skin with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][2]
Inhalation Move the exposed person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek medical attention.[1][2]
Ingestion Do not induce vomiting. Rinse the mouth with water and drink plenty of water afterward. Seek immediate medical attention.[1]

Disposal Plan

Proper disposal of 2-Hydroxy-5-dibenzosuberone and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all solid and liquid waste containing 2-Hydroxy-5-dibenzosuberone in a designated, clearly labeled, and sealed hazardous waste container.

    • Do not mix this waste with other waste streams.

  • Contaminated PPE:

    • Dispose of all used gloves, lab coats, and other contaminated disposable materials in the designated hazardous waste container.

  • Disposal Method:

    • All waste must be disposed of through an approved waste disposal plant.[1] Adhere to all local, regional, and national regulations for hazardous waste disposal.

Safe Handling Workflow

The following diagram illustrates the logical flow for safely handling 2-Hydroxy-5-dibenzosuberone.

Safe Handling Workflow for 2-Hydroxy-5-dibenzosuberone cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Fume Hood and Equipment prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_dissolve Dissolve in Solvent handle_transfer->handle_dissolve cleanup_decon Decontaminate Work Area handle_dissolve->cleanup_decon cleanup_waste Segregate and Store Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE Correctly cleanup_waste->cleanup_doff disposal Dispose via Approved Facility cleanup_waste->disposal cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Caption: Workflow for handling 2-Hydroxy-5-dibenzosuberone.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.